6-Bromo-3-fluoroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIZAXDBPZEAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729331 | |
| Record name | 6-Bromo-3-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891785-30-1 | |
| Record name | 6-Bromo-3-fluoroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=891785-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Bromo-3-fluoroisoquinoline: A Technical Guide for Advanced Chemical Synthesis
Introduction: The Strategic Importance of 6-Bromo-3-fluoroisoquinoline
In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic scaffolds are of paramount importance. The strategic incorporation of fluorine atoms into bioactive molecules can profoundly influence their metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Among these privileged structures, the isoquinoline core is a recurring motif in numerous natural products and synthetic pharmaceuticals. The title compound, this compound, represents a highly valuable and versatile building block for the synthesis of complex molecular architectures.[2][3] The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents, while the fluorine atom at the 3-position imparts unique electronic properties and can enhance biological activity. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, designed for researchers, scientists, and professionals in drug development.
Overall Synthetic Strategy
The synthesis of this compound is most effectively approached through a multi-step sequence, commencing with the construction of the core 6-bromoisoquinoline ring system. This is followed by the strategic introduction of a functional group at the 3-position, which is then converted to the desired fluorine substituent. The chosen pathway is designed to be logical, scalable, and to utilize well-established chemical transformations, ensuring a high degree of reproducibility.
Caption: A high-level overview of the synthetic route to this compound.
Part 1: Synthesis of the 6-Bromoisoquinoline Core
The foundational step in this synthesis is the construction of the 6-bromoisoquinoline scaffold. The Pomeranz-Fritsch reaction provides a reliable and scalable method for this transformation, starting from commercially available 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.
Reaction Mechanism: Pomeranz-Fritsch Synthesis
The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a Schiff base formed between an arylaldehyde and an aminoacetal. The mechanism proceeds through the formation of an intermediate that undergoes intramolecular electrophilic aromatic substitution to form the isoquinoline ring. The choice of a strong acid catalyst, such as titanium tetrachloride, is crucial for driving the cyclization to completion.
Caption: Key stages of the Pomeranz-Fritsch reaction for 6-bromoisoquinoline synthesis.
Experimental Protocol: Synthesis of 6-Bromoisoquinoline
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 4-Bromobenzaldehyde | 185.02 | 300.0 | 1621.4 |
| Aminoacetaldehyde dimethyl acetal | 105.14 | 170.5 | 1621.4 |
| Toluene | - | 1.5 L | - |
| Tetrahydrofuran (THF), anhydrous | - | As needed | - |
| Ethyl chloroformate | 108.52 | 193.3 mL | 1783.5 |
| Trimethyl phosphite | 124.08 | 249.6 mL | 1783.5 |
| Dichloromethane (DCM), anhydrous | - | 1.5 L | - |
| Titanium tetrachloride (TiCl₄) | 189.68 | 1.2 L | 6485.6 |
| 6N Sodium hydroxide (NaOH) solution | - | As needed | - |
| 3M Hydrochloric acid (HCl) solution | - | As needed | - |
| Ethyl acetate (EtOAc) | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
A mixture of 4-bromobenzaldehyde (300.0 g, 1621.4 mmol) and aminoacetaldehyde dimethyl acetal (170.5 g, 1621.4 mmol) in anhydrous toluene (1.5 L) is refluxed under a Dean-Stark apparatus for 12 hours to facilitate the formation of the Schiff base via azeotropic removal of water.
-
The reaction mixture is concentrated under reduced pressure. The resulting residue is dissolved in anhydrous THF and cooled to -10 °C.
-
Ethyl chloroformate (193.3 mL, 1783.5 mmol) is added dropwise, and the mixture is stirred for 10 minutes at -10 °C before being allowed to warm to room temperature.
-
Trimethyl phosphite (249.6 mL, 1783.5 mmol) is then added dropwise, and the reaction is stirred for 10 hours at room temperature.
-
The solvent is removed in vacuo, and the residue is dissolved in anhydrous DCM (1.5 L) and stirred for 30 minutes.
-
The solution is cooled to 0 °C, and titanium tetrachloride (1.2 L, 6485.6 mmol) is added dropwise. The reaction mixture is then stirred at 40 °C for 6 days. The prolonged reaction time and elevated temperature are necessary to drive the cyclization and aromatization steps to completion.
-
The reaction is quenched by carefully pouring the mixture into ice. The pH is adjusted to 8-9 with a 6N NaOH solution.
-
The aqueous layer is extracted three times with EtOAc. The combined organic layers are then extracted with a 3M HCl solution.
-
The acidic aqueous layer is basified to pH 7-8 with a 3N NaOH solution and extracted twice with EtOAc.
-
The final combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield crude 6-bromoisoquinoline. Further purification can be achieved by recrystallization or column chromatography.
Part 2: Amination at the 3-Position
The introduction of an amino group at the 3-position of the 6-bromoisoquinoline core is a critical step to enable the subsequent fluorination. While several methods for the amination of heteroaromatic compounds exist, a common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 3-position. Given the electron-deficient nature of the pyridine ring within the isoquinoline system, it is susceptible to nucleophilic attack, particularly at the C1 and C3 positions.
Synthetic Rationale
A plausible route to 3-amino-6-bromoisoquinoline involves the initial introduction of a more reactive leaving group than hydride, such as a halogen, at the 3-position. This can often be achieved through oxidative halogenation or related methods. The resulting 3-halo-6-bromoisoquinoline can then undergo nucleophilic substitution with an ammonia source. The presence of the electron-withdrawing nitrogen atom in the ring facilitates this SNAr reaction.[4][5][6]
Caption: A proposed strategy for the synthesis of 3-Amino-6-bromoisoquinoline.
Experimental Protocol: Synthesis of 3-Amino-6-bromoisoquinoline (Illustrative)
Note: The following is an illustrative protocol based on established methodologies for the amination of similar heterocyclic systems, as a direct detailed procedure was not found in the initial literature survey. Optimization may be required.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 6-Bromoisoquinoline | 208.05 |
| N-Bromosuccinimide (NBS) | 177.98 |
| Ammonia (in a suitable solvent) | 17.03 |
| or Sodium azide (NaN₃) | 65.01 |
| and a suitable reducing agent (e.g., H₂, Pd/C) | - |
| Appropriate solvents (e.g., DMF, DMSO) | - |
Procedure:
-
Halogenation (Hypothetical): 6-Bromoisoquinoline is reacted with a halogenating agent such as N-bromosuccinimide (NBS) or phosphorus oxybromide (POBr₃) in a suitable solvent to introduce a bromine atom at the 3-position. The reaction conditions would need to be carefully controlled to favor substitution at C3.
-
Amination: The resulting 3,6-dibromoisoquinoline is then subjected to nucleophilic aromatic substitution. This can be achieved by heating with a solution of ammonia in a polar aprotic solvent like DMF or DMSO in a sealed vessel. Alternatively, a two-step process involving substitution with sodium azide followed by reduction of the resulting azide to the amine can be employed.
-
Work-up and Purification: After completion of the reaction, the mixture is worked up by quenching with water and extracting the product with an organic solvent. Purification by column chromatography or recrystallization would yield 3-amino-6-bromoisoquinoline.
Part 3: Fluorination via the Balz-Schiemann Reaction
The final step in the synthesis is the conversion of the 3-amino group to a fluoro group. The Balz-Schiemann reaction is the classic and most reliable method for this transformation.[7][8][9] It involves the diazotization of the primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Reaction Mechanism: Balz-Schiemann Reaction
The reaction proceeds in two key stages:
-
Diazotization: The primary amino group of 3-amino-6-bromoisoquinoline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like tetrafluoroboric acid) at low temperatures to form the corresponding diazonium salt.
-
Fluorodediazoniation: The isolated diazonium tetrafluoroborate salt is then gently heated. This induces the loss of nitrogen gas and boron trifluoride, with the concomitant formation of the aryl fluoride. The reaction is believed to proceed through an aryl cation intermediate.[7][8]
Caption: The two main stages of the Balz-Schiemann reaction.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 3-Amino-6-bromoisoquinoline | 223.07 |
| Tetrafluoroboric acid (HBF₄), 48% aq. | 87.81 |
| Sodium nitrite (NaNO₂) | 69.00 |
| Diethyl ether | - |
| Suitable solvent for decomposition (e.g., toluene, xylene) | - |
Procedure:
-
Diazotization: 3-Amino-6-bromoisoquinoline is dissolved or suspended in a 48% aqueous solution of tetrafluoroboric acid at 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise to the stirred mixture, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically observed as a precipitate.
-
The reaction mixture is stirred for an additional 30 minutes at low temperature.
-
The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Fluorodediazoniation: The dried diazonium salt is carefully heated in a suitable high-boiling inert solvent (e.g., toluene or xylene) or as a solid (with appropriate safety precautions) until the evolution of nitrogen gas ceases.
-
Work-up and Purification: The reaction mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Conclusion
The synthetic pathway detailed in this guide provides a robust and scientifically sound approach to the preparation of this compound. By leveraging established and reliable chemical transformations such as the Pomeranz-Fritsch reaction and the Balz-Schiemann reaction, this methodology offers a clear and reproducible route to a key building block for advanced drug discovery and development. The strategic choices of reagents and reaction conditions are grounded in the fundamental principles of organic chemistry, ensuring a high probability of success for experienced researchers.
References
- Buck, J. S. (1934). Synthesis of Isoquinoline Derivatives. Journal of the American Chemical Society, 56(8), 1769–1771.
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
- Pictet, A., & Gams, A. (1909). Synthese des Papaverins. Berichte der deutschen chemischen Gesellschaft, 42(3), 2943–2952.
- Dey, B. B., & Ramanathan, S. (1942). A study of the synthesis of 3,4-dihydroisoquinolines. Proceedings of the Indian Academy of Sciences - Section A, 16(4), 135-144.
- Chem-Impex. (n.d.). 6-Bromoisoquinoline.
- Pérez-García, R. M., Grønnevik, G., & Riss, P. J. (2021).
- Chem-Impex. (n.d.). 3-Amino-6-bromoisoquinoline.
- Wikipedia. (2023). Balz–Schiemann reaction.
- Movassaghi, M., & Hill, M. D. (2008). Direct Synthesis of Isoquinoline and β-Carboline Derivatives from Amides. Organic Letters, 10(16), 3485–3488.
- ResearchGate. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.
- Goossen, L. J., & Linder, C. (2014). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. Organic Letters, 16(11), 3892–3895.
- Wikipedia. (2023). Nucleophilic aromatic substitution.
- Allen Institute. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses.
- BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
Sources
- 1. youtube.com [youtube.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 9. byjus.com [byjus.com]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 6-Bromo-3-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3-fluoroisoquinoline is a strategically important heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom on the carbocyclic ring and a fluorine atom on the pyridine ring, offers orthogonal reactivity that enables selective functionalization. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in the development of novel molecular entities. Detailed protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, are presented, alongside an analysis of its spectroscopic data and an exploration of its potential in drug discovery.
Introduction: The Strategic Importance of this compound
The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs.[1] The introduction of halogen atoms onto this scaffold provides versatile handles for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This compound emerges as a particularly valuable building block due to the distinct electronic environments of its two halogen substituents.
The bromine atom at the 6-position, situated on the electron-rich carbocyclic ring, is primarily amenable to transformations that proceed via oxidative addition, such as palladium-catalyzed cross-coupling reactions. Conversely, the fluorine atom at the 3-position, located on the electron-deficient pyridine ring, is activated towards nucleophilic aromatic substitution (SNAr). This differential reactivity allows for a stepwise and controlled elaboration of the isoquinoline core, making it a highly sought-after intermediate in the synthesis of complex molecules for neurological and oncological drug discovery programs.[2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for the characterization of its derivatives.
Physical Properties
| Property | Value | Source |
| CAS Number | 891785-30-1 | [3] |
| Molecular Formula | C₉H₅BrFN | [2] |
| Molecular Weight | 226.05 g/mol | [2] |
| Boiling Point | 326.4 ± 22.0 °C at 760 mmHg | [2] |
| Density | 1.647 ± 0.06 g/cm³ | [2] |
Spectroscopic Analysis
While specific, publicly available spectra for this compound are limited, the expected spectroscopic characteristics can be predicted based on the analysis of structurally similar compounds and general principles of NMR and mass spectrometry.
The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The protons on the pyridine ring (H1 and H4) will likely appear at lower field due to the electron-withdrawing effect of the nitrogen atom. The fluorine at C3 will introduce 19F-1H coupling, which will be observable in the signals of adjacent protons, particularly H4. The protons on the carbocyclic ring (H5, H7, and H8) will exhibit chemical shifts influenced by the bromine atom.
-
H1: Expected to be a singlet or a narrow doublet in the downfield region.
-
H4: Expected to be a doublet with coupling to H5 and a smaller coupling to the fluorine at C3.
-
H5, H7, H8: These protons will form a three-spin system, with their chemical shifts and coupling patterns influenced by the bromine at C6.
For reference, the 1H NMR spectrum of the related compound 6-Bromo-7-fluoroisoquinoline shows protons in the aromatic region.[4]
The 13C NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the isoquinoline core. The carbon atoms attached to the electronegative fluorine and bromine atoms (C3 and C6) will show characteristic chemical shifts and, in the case of C3, a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons of the pyridine ring (C1, C3, C4, and C8a) will generally be at a lower field than those of the carbocyclic ring.
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (79Br and 81Br isotopes in an approximate 1:1 ratio).[5] This will result in two peaks of nearly equal intensity separated by two mass units (M and M+2). Fragmentation patterns would likely involve the loss of the halogen atoms and cleavage of the isoquinoline ring system.
Synthesis of this compound
While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established isoquinoline syntheses, such as the Pomeranz-Fritsch reaction or the Bischler-Napieralski cyclization, followed by halogenation steps. A general approach could involve the synthesis of a substituted isoquinoline precursor, followed by selective bromination and fluorination. For instance, a multi-step synthesis starting from commercially available materials like 4-bromoaniline could be envisioned, involving cyclization to form a 6-bromoisoquinolinone intermediate, which can then be converted to the target molecule.[6][7][8]
Chemical Reactivity and Synthetic Applications
The dual halogenation of this compound provides two distinct reaction sites, enabling a range of selective transformations. The reactivity of each halogen is dictated by its position on the isoquinoline ring system.
Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
The bromine atom at the 6-position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst compared to the C-F bond.[9]
This reaction allows for the formation of a new carbon-carbon bond by coupling the 6-bromo position with an organoboron reagent. This is a powerful method for introducing aryl, heteroaryl, or vinyl substituents.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).[10]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[10]
-
Reaction: Heat the mixture with stirring at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
This reaction facilitates the formation of a carbon-nitrogen bond, enabling the synthesis of 6-amino-3-fluoroisoquinoline derivatives. These derivatives are of significant interest in medicinal chemistry.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
A simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.) in an oven-dried Schlenk tube.[11]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr) at the C3-Position
The fluorine atom at the 3-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the isoquinoline nitrogen atom.[12] This allows for the introduction of a variety of nucleophiles, including alkoxides, thiolates, and amines. The reactivity of halogens in SNAr reactions on electron-deficient aromatic rings often follows the order F > Cl > Br > I, which is the reverse of their reactivity in palladium-catalyzed couplings.[13]
Diagram of the SNAr Mechanism:
A general mechanism for nucleophilic aromatic substitution (SNAr).
Protocol: General Procedure for Nucleophilic Aromatic Substitution at the C3-Position
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Nucleophile Addition: Add the desired nucleophile (e.g., sodium methoxide, 1.5 equiv.) and a base if necessary (e.g., K₂CO₃).
-
Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.
Role in Drug Discovery and Medicinal Chemistry
The 6-bromo-3-fluoro-isoquinoline scaffold is a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. The ability to selectively functionalize both the C3 and C6 positions allows for the creation of diverse chemical libraries for screening against various biological targets.
Derivatives of halogenated quinolines and isoquinolines have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][14] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.[14] The 6-bromo substituent provides a key site for diversification through cross-coupling reactions, which is a widely used strategy in the development of kinase inhibitors and other targeted therapies.[15]
Conclusion
This compound is a highly versatile and strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. Its orthogonal reactivity, with the C6-bromo position amenable to palladium-catalyzed cross-coupling and the C3-fluoro position susceptible to nucleophilic aromatic substitution, provides a powerful platform for the synthesis of complex, polysubstituted isoquinoline derivatives. The protocols and data presented in this guide offer a foundational resource for researchers and scientists seeking to leverage the unique chemical properties of this compound in their drug discovery and development endeavors.
References
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ResearchGate. (2025, August 10). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.
- MDPI. (n.d.). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine.
- Química Organica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline.
- National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)....
- Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.
- PubMed. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- ResearchGate. (n.d.). Nucleophilic substitution reactions with nucleophilic fluorinating reagents.
- National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST WebBook.
- SpectraBase. (n.d.). 6-Bromoisoquinoline - Optional[13C NMR] - Chemical Shifts.
- PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.
- YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry.
- National Institutes of Health. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen.
- PubMed. (2001). Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors.
- ResearchGate. (2025, October 19). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF.
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. CAS 891785-30-1: this compound | CymitQuimica [cymitquimica.com]
- 4. Isoquinoline, 6-broMo-7-fluoro-(1258833-80-5) 1H NMR [m.chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 8. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 13. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 6-Bromo-3-fluoroisoquinoline: A Core Scaffold in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 6-Bromo-3-fluoroisoquinoline (CAS No. 891785-30-1), a key heterocyclic building block in medicinal chemistry. We will delve into its physicochemical properties, explore a plausible synthetic route based on established methodologies, and analyze its characteristic reactivity. The guide will focus on the strategic application of this scaffold in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. Detailed experimental protocols for its synthesis and key chemical transformations are provided, alongside illustrative diagrams to clarify reaction pathways and biological contexts. This document is intended for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry.
Introduction and Physicochemical Properties
This compound is a strategically important heterocyclic compound, distinguished by its isoquinoline core functionalized with two key halogens. The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the fluorine atom at the 3-position significantly influences the molecule's electronic properties, basicity, and metabolic stability, making it a valuable feature in modern drug design[1]. These attributes position this compound as a coveted starting material for constructing complex molecules aimed at various biological targets, especially in the fields of oncology and neurology[2].
The unique substitution pattern of this molecule allows for selective chemical modifications. The carbon-bromine bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the more robust carbon-fluorine bond, a differential reactivity that is fundamental to its utility in multi-step synthetic campaigns.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 891785-30-1 | N/A |
| Molecular Formula | C₉H₅BrFN | [2] |
| Molecular Weight | 226.05 g/mol | [2] |
| Appearance | Solid (predicted) | N/A |
| Boiling Point | 326.4 ± 22.0 °C at 760 mmHg | [2] |
| Density | 1.647 ± 0.06 g/cm³ | [2] |
| SMILES | FC1=CC2=C(C=CC(Br)=C2)C=N1 | N/A |
| InChI Key | WOIZAXDBPZEAHP-UHFFFAOYSA-N | N/A |
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis starts from the commercially available 4-bromo-2-methylbenzaldehyde and proceeds through a Vilsmeier-Haack type reaction followed by cyclization and fluorination.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 6-Bromo-3-chloroisoquinoline
-
To a solution of 4-bromo-2-methylbenzaldehyde (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the formation of the enamine intermediate by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the crude enamine in a suitable solvent like dichloromethane and treat with a solution of ammonia in methanol.
-
After stirring for 2 hours at room temperature, concentrate the mixture.
-
The crude intermediate is then subjected to cyclization conditions, such as treatment with a strong acid (e.g., polyphosphoric acid) at elevated temperatures (120-150 °C) to afford 6-bromoisoquinoline.
-
The 6-bromoisoquinoline is then chlorinated at the 3-position. A common method involves N-oxidation followed by treatment with phosphoryl chloride (POCl₃).
Step 2: Halogen Exchange to this compound
-
In a sealed vessel, combine 6-Bromo-3-chloroisoquinoline (1.0 eq) with an excess of a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF) (3-5 eq).
-
Add a high-boiling point aprotic polar solvent, such as sulfolane or N,N-dimethylformamide (DMF).
-
Heat the mixture to a high temperature (typically 180-220 °C) for 12-24 hours. The progress of the reaction should be monitored by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for this compound is not widely published, this section provides a predicted analysis based on the known spectra of analogous compounds, such as 6-bromoquinoline and other fluorinated isoquinolines.
¹H NMR: The proton spectrum is expected to show signals in the aromatic region (δ 7.5-9.5 ppm). The protons on the isoquinoline core will appear as doublets, doublets of doublets, or singlets, with coupling constants characteristic of aromatic systems. The fluorine at C3 will introduce additional coupling to the proton at C4.
¹³C NMR: The carbon spectrum will display nine distinct signals for the carbon atoms of the isoquinoline ring. The carbon bearing the fluorine (C3) will show a large one-bond C-F coupling constant (¹JCF), while other nearby carbons will exhibit smaller two- and three-bond couplings.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm), J (Hz) |
| C1 | ~9.2, s | ~145 |
| C3 | - | ~158 (d, ¹JCF ≈ 250) |
| C4 | ~7.6, d, JHF ≈ 3 | ~115 (d, ²JCF ≈ 20) |
| C5 | ~8.1, d, JHH ≈ 9 | ~128 |
| C7 | ~7.8, dd, JHH ≈ 9, 2 | ~135 |
| C8 | ~8.0, d, JHH ≈ 2 | ~125 |
| C4a | - | ~130 |
| C8a | - | ~138 |
| C6 | - | ~122 |
Note: These are predicted values and should be confirmed by experimental data.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The C6-Br bond is readily functionalized via palladium-catalyzed cross-coupling reactions, while the C3-F bond is generally unreactive under these conditions. This allows for selective elaboration at the 6-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The bromine at the 6-position of this compound can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.
Caption: Suzuki-Miyaura coupling of this compound.
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 6-position. This reaction is crucial for synthesizing aniline and related derivatives, which are common moieties in kinase inhibitors.
Caption: Buchwald-Hartwig amination of this compound.
General Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃) to an oven-dried reaction vessel.
-
Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery: A Scaffold for Rho Kinase (ROCK) Inhibitors
The 6-substituted isoquinoline scaffold is a prominent feature in a number of kinase inhibitors. In particular, this structural motif has been explored for the development of inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a critical role in regulating the actin cytoskeleton and is implicated in various pathologies, including cardiovascular diseases, cancer, and neurological disorders.
This compound serves as an excellent starting point for the synthesis of ROCK inhibitors. The 6-position can be functionalized with various amine-containing groups via Buchwald-Hartwig amination to generate potent and selective inhibitors.
Caption: Simplified ROCK signaling pathway and the point of intervention for inhibitors.
The synthesis of a potential ROCK inhibitor could involve an initial Buchwald-Hartwig amination at the 6-position of this compound with a suitable amine, followed by further modifications as required to optimize potency and pharmacokinetic properties. The fluorine at the 3-position can contribute to improved metabolic stability and binding affinity of the final compound.
Conclusion
This compound is a high-value building block for medicinal chemistry, offering a unique combination of reactivity and desirable physicochemical properties. Its utility is primarily driven by the ability to selectively functionalize the 6-position via robust cross-coupling reactions, while the 3-fluoro substituent imparts favorable drug-like properties. As the demand for novel, targeted therapeutics continues to grow, particularly in the area of kinase inhibitors, the strategic application of scaffolds like this compound will remain a cornerstone of modern drug discovery programs.
References
- MySkinRecipes. (n.d.). This compound.
- Google Patents. (n.d.). WO2010104851A1 - Rho kinase inhibitors.
- Patsnap. (2012, January 10). Rho kinase inhibitors. Eureka.
- European Patent Office. (2011, October 17). EP 2630144 B1 - RHO KINASE INHIBITORS.
- Google Patents. (n.d.). US20050182259A1 - Novel process for preparing 3-fluoroquinolines.
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
- Wikipedia. (2023, December 18). Isoquinoline.
- MDPI. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
- Google Patents. (n.d.). US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines.
- datapdf.com. (n.d.). The Preparation of 3-Aminoisoquinoline and Related Compounds1.
- Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines.
- PubMed. (2003, June 12). New strategy for the synthesis of tetrahydroisoquinoline alkaloids.
- MDPI. (n.d.). Facile Synthesis of 3-Substituted Thiazolo[2,3-α]tetrahydroisoquinolines.
- Organic Chemistry Portal. (n.d.). Isoquinolin-3-one synthesis.
- Hindawi. (2017, January 23). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress.
- MySkinRecipes. (n.d.). This compound.
Sources
An In-Depth Technical Guide to 6-Bromo-3-fluoroisoquinoline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is imperative to approach the synthesis and characterization of novel chemical entities with a blend of established principles and innovative problem-solving. 6-Bromo-3-fluoroisoquinoline stands as a significant heterocyclic building block, poised at the intersection of complexity and utility in medicinal and materials science.[1][2] Its unique substitution pattern—a bromine atom prime for cross-coupling and a fluorine atom to modulate electronic properties—makes it a highly valuable scaffold in the design of sophisticated molecular architectures.[2] This guide provides a comprehensive technical overview of its molecular structure, a proposed synthetic pathway rooted in established chemical transformations, and a detailed analysis of its expected spectroscopic characteristics. We will delve into the causality behind experimental choices, ensuring that the described methodologies are self-validating and grounded in authoritative chemical principles.
Molecular Structure and Physicochemical Properties
This compound is a bicyclic aromatic heterocycle. The core structure consists of a benzene ring fused to a pyridine ring, with the nitrogen atom at position 2.[2] The bromine substituent is located at the 6-position of the benzene ring, while the fluorine atom is at the 3-position of the pyridine ring. This specific arrangement of halogens significantly influences the molecule's reactivity, polarity, and potential for biological interactions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 891785-30-1 | [1] |
| Molecular Formula | C₉H₅BrFN | [1] |
| Molecular Weight | 226.05 g/mol | [1] |
| Boiling Point | 326.4 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.647 ± 0.06 g/cm³ | [1] |
| Appearance | White Solid (predicted) | [1] |
| Storage | Room Temperature | [1] |
Proposed Synthesis Pathway
Rationale for the Proposed Pathway
The choice of the Balz-Schiemann reaction is predicated on its reliability in converting aromatic amines to aryl fluorides via a diazonium tetrafluoroborate salt intermediate.[4] The starting material, 3-amino-6-bromoisoquinoline, provides the necessary amine functionality at the desired position for the introduction of fluorine. The bromine at the 6-position is generally stable under the conditions of diazotization and the subsequent thermal decomposition of the diazonium salt.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on the principles of the Balz-Schiemann reaction and should be optimized for safety and yield.
Step 1: Diazotization of 3-Amino-6-bromoisoquinoline
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-amino-6-bromoisoquinoline (1.0 eq) in a solution of 48% aqueous fluoroboric acid (HBF₄, 2.5 eq).
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Addition of Sodium Nitrite: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water and add it dropwise to the cooled suspension, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1 hour after the addition is complete. The formation of a precipitate, the diazonium tetrafluoroborate salt, should be observed.
-
Isolation of Intermediate: Isolate the diazonium salt by filtration, wash with cold diethyl ether, and dry under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
Step 2: Thermal Decomposition (Balz-Schiemann Reaction)
-
Decomposition: Place the dried diazonium tetrafluoroborate salt in a flask and heat it gently under an inert atmosphere. The decomposition is typically carried out without a solvent or in a high-boiling inert solvent like toluene or xylene.[5] The evolution of nitrogen gas and boron trifluoride will be observed.
-
Completion: The reaction is complete when gas evolution ceases.
Step 3: Work-up and Purification
-
Extraction: After cooling to room temperature, dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Structural Elucidation and Characterization
Unambiguous structural confirmation is paramount. This is achieved through a combination of spectroscopic techniques. While experimental data for this compound is not available in the cited literature, we can predict the expected spectral characteristics based on the analysis of similar structures.
Sources
- 1. This compound [myskinrecipes.com]
- 2. CAS 891785-30-1: this compound | CymitQuimica [cymitquimica.com]
- 3. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 4. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
- 5. 6-Bromo-3-hydroxyisoquinoline | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]
spectroscopic data for 6-Bromo-3-fluoroisoquinoline (¹H NMR, ¹³C NMR)
Foreword
In the landscape of drug discovery and materials science, the precise characterization of novel heterocyclic compounds is paramount. 6-Bromo-3-fluoroisoquinoline stands as a key intermediate, valued for its potential in the synthesis of complex molecular architectures for neurological and oncological applications.[1] While its synthetic utility is recognized, publicly available, experimentally-derived spectroscopic data remains scarce. This guide, therefore, serves as an in-depth technical resource, providing predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound, grounded in established spectroscopic principles and substituent effect analysis. Furthermore, this document outlines a robust, self-validating experimental protocol for the acquisition of such data, intended to guide researchers in their empirical investigations.
Molecular Structure and Atom Numbering
The unequivocal assignment of NMR signals is predicated on a clear understanding of the molecule's structure. The following diagram illustrates the IUPAC numbering for the isoquinoline core of this compound, which will be referenced throughout this guide.
Sources
starting materials for 6-Bromo-3-fluoroisoquinoline synthesis
An In-depth Technical Guide to the Synthesis of 6-Bromo-3-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The isoquinoline core is a common motif in a wide array of natural products and pharmacologically active molecules. The strategic placement of a bromine atom at the 6-position provides a versatile handle for further functionalization, typically through metal-catalyzed cross-coupling reactions. Concurrently, the fluorine atom at the 3-position can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of plausible synthetic strategies for obtaining this compound, grounded in established chemical principles and analogous transformations reported in the literature.
Retrosynthetic Analysis
A logical approach to devising a synthesis for this compound begins with retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, more readily available starting materials. Two primary retrosynthetic disconnections are considered here, each forming the basis of a distinct synthetic strategy.
Caption: Retrosynthetic analysis of this compound, outlining two potential synthetic pathways.
Route 1 focuses on the late-stage introduction of the fluorine atom onto a pre-formed 6-bromoisoquinoline core. This can be achieved either through a Schiemann-type reaction on a 3-amino-6-bromoisoquinoline intermediate or by deoxofluorination of 6-bromoisoquinolin-3-one.
Route 2 constructs the isoquinoline ring with the fluorine atom already incorporated into one of the precursors. This strategy relies on the Bischler-Napieralski reaction of a suitably functionalized phenethylamine derivative.
Route 1: Late-Stage Fluorination of a 6-Bromoisoquinoline Core
This approach is advantageous as it commences with the well-documented synthesis of 6-bromoisoquinoline. The key challenge lies in the efficient introduction of the fluorine atom at the C-3 position.
Part A: Synthesis of 6-Bromoisoquinoline
The synthesis of the 6-bromoisoquinoline core is reliably achieved using a Pomeranz-Fritsch-type reaction, starting from commercially available 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.[1][2]
Caption: Synthetic workflow for 6-Bromoisoquinoline.
Experimental Protocol: Synthesis of 6-Bromoisoquinoline[1][2]
-
Formation of the Imine: A mixture of 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene is refluxed with a Dean-Stark trap for 12 hours to remove water. The solvent is then removed under reduced pressure.
-
Phosphonamide Formation: The crude imine is dissolved in anhydrous THF and cooled to -10 °C. Ethyl chloroformate (1.1 eq) is added, and the mixture is stirred for 10 minutes. Subsequently, trimethyl phosphite (1.1 eq) is added dropwise, and the reaction is stirred for 10 hours at room temperature. The solvent is then evaporated.
-
Cyclization and Aromatization: The residue is dissolved in anhydrous DCM, and the solution is cooled to 0 °C. Titanium tetrachloride (4.0 eq) is added dropwise, and the reaction mixture is stirred at 40 °C for 6 days.
-
Work-up and Purification: The reaction is quenched by pouring it onto ice, and the pH is adjusted to 8-9 with 6N NaOH. The aqueous layer is extracted with ethyl acetate. The combined organic layers are then extracted with 3M HCl. The acidic aqueous layer is neutralized to pH 7-8 with 3N NaOH and re-extracted with ethyl acetate. The final organic layers are dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by crystallization or column chromatography to yield 6-bromoisoquinoline.
| Compound | Starting Material/Reagent | Molar Eq. | Key Parameters |
| Imine Intermediate | 4-Bromobenzaldehyde | 1.0 | Toluene, Reflux, 12h |
| Aminoacetaldehyde dimethyl acetal | 1.0 | ||
| Phosphonamide | Imine Intermediate | 1.0 | THF, -10 °C to RT |
| Ethyl chloroformate | 1.1 | ||
| Trimethyl phosphite | 1.1 | ||
| 6-Bromoisoquinoline | Phosphonamide | 1.0 | DCM, TiCl4, 40 °C, 6 days |
Pathway 1.1: Fluorination via Diazotization (Schiemann-type Reaction)
This pathway requires the conversion of 6-bromoisoquinoline to 3-amino-6-bromoisoquinoline, which can then undergo a diazotization-fluorination sequence.
Step 1: Synthesis of 3-Amino-6-bromoisoquinoline (Proposed)
The synthesis of 3-aminoisoquinolines can be achieved through various methods. A plausible route involves the conversion of 6-bromoisoquinoline to its N-oxide, followed by nitration at the 3-position and subsequent reduction.
Experimental Protocol (Conceptual):
-
N-Oxide Formation: 6-Bromoisoquinoline is treated with an oxidizing agent like m-CPBA or hydrogen peroxide in acetic acid to form 6-bromoisoquinoline-N-oxide.[2]
-
Nitration: The N-oxide is then nitrated, which is expected to occur selectively at the C3 position.
-
Reduction: The resulting 6-bromo-3-nitroisoquinoline is reduced to 3-amino-6-bromoisoquinoline using a standard reducing agent such as SnCl₂/HCl or catalytic hydrogenation.
Step 2: Diazotization and Fluorination
The 3-amino-6-bromoisoquinoline can be converted to the target compound via a modified Sandmeyer or Schiemann reaction.[3][4][5]
Experimental Protocol:
-
Diazotization: 3-Amino-6-bromoisoquinoline is dissolved in an aqueous solution of fluoroboric acid (HBF₄) at low temperature (0-5 °C). A solution of sodium nitrite (NaNO₂) in water is then added dropwise to form the diazonium tetrafluoroborate salt.[6]
-
Fluorination: The isolated diazonium salt is then thermally decomposed, often in an inert solvent, to yield this compound. Alternatively, the diazotization can be performed in anhydrous HF-pyridine or by using other fluoride sources.
Pathway 1.2: Deoxofluorination of 6-Bromoisoquinolin-3-one
This modern approach involves the synthesis of 6-bromoisoquinolin-3-one, the keto-enol tautomer of 3-hydroxy-6-bromoisoquinoline, followed by deoxofluorination.
Step 1: Synthesis of 6-Bromoisoquinolin-3-one (Proposed)
Experimental Protocol (Conceptual):
-
Oxidation to Isoquinolinone: 6-Bromoisoquinoline can be oxidized to 6-bromo-isoquinolin-1(2H)-one. A subsequent functional group interconversion would be required to obtain the 3-one isomer, which is a more complex route. A more direct approach would be to synthesize it from a suitable precursor, such as a substituted 2-cyanostyrene oxide or via a Bischler-Napieralski reaction (see Route 2) followed by oxidation.
Step 2: Deoxofluorination
The hydroxyl group of the 3-hydroxy-6-bromoisoquinoline tautomer can be replaced with fluorine using modern deoxofluorinating agents.[7][8][9]
Experimental Protocol:
-
Fluorination: 6-Bromoisoquinolin-3-one is dissolved in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere. A deoxofluorinating agent such as Deoxo-Fluor® or the more thermally stable and easier-to-handle crystalline reagent XtalFluor-E® (diethylaminodifluorosulfinium tetrafluoroborate) is added.[7][9] The reaction may require a promoter like DBU or Et₃N·3HF.[8]
-
Work-up: The reaction is carefully quenched, and the product is isolated and purified by standard chromatographic techniques.
| Reagent | Description | Advantages |
| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur trifluoride | Effective for a wide range of substrates |
| XtalFluor-E®/M® | Crystalline aminodifluorosulfinium salts | Enhanced thermal stability, easier handling, no free HF generation under anhydrous conditions[9] |
Route 2: Ring Formation via Bischler-Napieralski Reaction
This strategy involves constructing the isoquinoline ring from a phenethylamine precursor that already contains the bromine substituent. The fluorine atom is introduced as part of the acyl group used in the amide formation step.
Caption: Synthetic workflow for this compound via the Bischler-Napieralski reaction.
Part A: Synthesis of 4-Bromophenethylamine
The starting material, 4-bromophenethylamine, can be synthesized from 3-bromophenylacetonitrile.[10]
Experimental Protocol:
-
Reduction: 3-Bromophenylacetonitrile is reduced to 4-bromophenethylamine. This can be achieved by catalytic hydrogenation using a catalyst such as Raney Nickel in a solvent like methanol or ethanol under a hydrogen atmosphere.[10]
Part B: Acylation
The phenethylamine is then acylated with a fluoroacetylating agent.
Experimental Protocol:
-
Amide Formation: 4-Bromophenethylamine is dissolved in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine). Fluoroacetyl chloride or fluoroacetic anhydride is added dropwise at a low temperature to form N-(4-bromophenethyl)fluoroacetamide.
Part C: Bischler-Napieralski Cyclization
This is the key ring-forming step. The reaction involves intramolecular electrophilic aromatic substitution.[11][12][13]
Experimental Protocol:
-
Cyclization: The N-(4-bromophenethyl)fluoroacetamide is treated with a dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), typically in a high-boiling solvent like toluene or xylene, and heated to reflux.[13] This promotes cyclization to form 6-bromo-3-fluoro-3,4-dihydroisoquinoline. The presence of an electron-donating group on the benzene ring is not present here, so harsher conditions (P₂O₅ in refluxing POCl₃) might be necessary.[11]
Part D: Aromatization
The resulting dihydroisoquinoline is dehydrogenated to the fully aromatic isoquinoline.
Experimental Protocol:
-
Dehydrogenation: The 6-bromo-3-fluoro-3,4-dihydroisoquinoline is heated with a dehydrogenating agent, such as palladium on carbon (Pd/C) in a high-boiling solvent (e.g., decalin or xylene), to afford the final product, this compound.
| Step | Key Reagents | Purpose |
| Reduction | Raney Ni, H₂ | Convert nitrile to primary amine |
| Acylation | Fluoroacetyl chloride, Et₃N | Form the amide precursor |
| Cyclization | POCl₃, P₂O₅ | Intramolecular ring closure |
| Aromatization | Pd/C, Heat | Dehydrogenate to the isoquinoline |
Conclusion
The synthesis of this compound can be approached through several viable, albeit multi-step, synthetic routes. The choice between a late-stage fluorination strategy (Route 1) and a ring-formation approach with an early introduction of fluorine (Route 2) will depend on the availability of starting materials, desired scale, and the specific expertise of the research team. Route 1, starting from the well-established synthesis of 6-bromoisoquinoline, offers a more convergent approach, with the deoxofluorination of the corresponding isoquinolin-3-one being a particularly promising modern method. Route 2, utilizing the classical Bischler-Napieralski reaction, provides a more linear sequence but requires careful optimization of the cyclization step. Both pathways offer a logical and scientifically sound basis for the development of a robust synthesis of this valuable heterocyclic building block.
References
- Neumeyer, J. L., Weinhardt, K. K., Gips, J., & Joncas, V. (1970). Isoquinolines. 1. 3-Amino- and 3-fluoroisoquinoline derivatives as potential antimalarials. Journal of Medicinal Chemistry, 13(4), 613–617.
- Wikipedia. Bischler–Napieralski reaction. [Link]
- ResearchGate. Recent isoquinoline synthesis methods. [Link]
- Wikipedia. Sandmeyer reaction. [Link]
- Farkas, O., et al. (2014). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 19(8), 12344-12356.
- Hassan, H. G., et al. (2001). The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (13), 1543-1550.
- Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
- Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline.
- Scribd. Bischler Napieralski Reaction. [Link]
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Google Patents. US20050182259A1 - Novel process for preparing 3-fluoroquinolines.
- Organic Chemistry Portal. Isoquinoline synthesis. [Link]
- Akkilagunta, V. K., & Kumar, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3329-3356.
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- ResearchGate.
- L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401-3411.
- Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 466-476.
- Semantic Scholar. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. [Link]
- Google Patents.
- ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]
- ResearchGate. 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. [Link]
- Organic Chemistry Portal.
- Thibeault, O., et al. (2023). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry, 21(31), 6115-6119.
- Organic Chemistry Portal. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. [Link]
Sources
- 1. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 12. Bischler-Napieralski Reaction [organic-chemistry.org]
- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
The Strategic Emergence of Fluorinated Isoquinolines: From Classical Synthesis to Modern Drug Design
An In-depth Technical Guide:
Introduction: The Confluence of a Privileged Scaffold and a "Magic Bullet"
The isoquinoline framework, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1][2][3] Nature itself has long utilized this "privileged structure" as the backbone for a vast array of pharmacologically active alkaloids, including the analgesic morphine and the vasodilator papaverine.[3] Its rigid structure and ability to present functional groups in a defined three-dimensional space make it an ideal scaffold for interacting with biological targets.
Concurrently, the strategic incorporation of fluorine into small molecules has become one of the most powerful tactics in modern drug discovery.[4][5][6] Often referred to as a "magic bullet," fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—allow for the subtle yet profound modulation of a molecule's physicochemical and pharmacological profile.[5][7][8][9] This guide provides an in-depth exploration of the intersection of these two domains: the discovery, history, and synthetic evolution of fluorinated isoquinolines, offering researchers and drug development professionals a comprehensive understanding of this vital class of molecules.
Pillars of the Past: The Classical Syntheses of the Isoquinoline Core
The journey of the fluorinated isoquinoline begins with the foundational methods developed to construct the parent scaffold itself. Long before the advent of modern catalytic techniques, several named reactions provided the primary access to the isoquinoline nucleus. These methods, while historically significant, often required harsh conditions that limited their functional group tolerance and substrate scope.[10]
-
The Bischler-Napieralski Reaction (1893): This reaction involves the acid-catalyzed cyclization and dehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the aromatic isoquinoline.[11][12][13][14] The reaction typically employs dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions.[12][13][14] Its mechanism is believed to proceed through a highly reactive nitrilium ion intermediate.[11][12][13]
-
The Pomeranz-Fritsch Reaction (1893): Discovered independently in the same year, this method constructs the isoquinoline ring from the acid-catalyzed cyclization of a benzalaminoacetal, formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[15][16][17][18] While versatile, the classical procedure often suffers from low yields, which has led to several modifications over the years.[17]
-
The Pictet-Spengler Reaction (1911): A cornerstone of alkaloid synthesis, this reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[19][20][21] The reaction proceeds through an electrophilic iminium ion, which cyclizes onto the electron-rich aromatic ring.[19][22] It is particularly efficient when the aromatic ring is activated with electron-donating groups.[22][23]
These seminal reactions laid the groundwork for isoquinoline chemistry, but the challenge of incorporating a sensitive atom like fluorine required a significant evolution in synthetic strategy.
The Fluorine Factor: A Paradigm Shift in Molecular Design
The decision to introduce fluorine into a drug candidate is a deliberate strategy to enhance its pharmacological properties.[7][24][25] The unique electronic nature of fluorine allows it to act as a powerful bioisostere for hydrogen or a hydroxyl group, but with profoundly different effects on the molecule's behavior.[24][25][26]
The key impacts of fluorination can be summarized as follows:
| Property Affected | Consequence of Fluorination | Causality (The "Why") |
| Metabolic Stability | Increased. Blocks metabolic oxidation.[7][9] | The Carbon-Fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450, preventing oxidative degradation at that site.[7][9][27] |
| Basicity (pKa) | Decreased. Nearby nitrogen atoms become less basic.[7][9] | Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect that reduces the electron density on adjacent basic centers, making them less likely to accept a proton.[9] |
| Lipophilicity (logP) | Increased (context-dependent). Modulates membrane permeability.[8][27] | A single fluorine substitution often increases lipophilicity, which can enhance a drug's ability to cross lipid cell membranes. However, polyfluorination can sometimes decrease logP.[7][9] |
| Binding Affinity | Enhanced. Can form unique interactions with target proteins.[4][8] | The polarized C-F bond can participate in favorable electrostatic interactions, hydrogen bonds (as an acceptor), and dipole-dipole interactions within a protein's binding pocket, increasing binding affinity and target selectivity.[4][27] |
| Conformation | Altered. Can stabilize a specific, more bioactive conformation.[4][6] | The steric bulk and electronic properties of fluorine can influence bond rotation and molecular geometry, effectively "locking" the molecule into a shape that is optimal for binding to its target.[4] |
This strategic modulation of molecular properties is the primary driver for the synthesis and development of fluorinated isoquinolines.
The Synthetic Evolution: Crafting the Fluorinated Isoquinoline
The synthesis of fluorinated isoquinolines has progressed significantly from simply applying classical methods to fluorinated starting materials. Modern approaches offer greater efficiency, regioselectivity, and functional group compatibility.[10][28]
Caption: Evolution of synthetic routes to fluorinated isoquinolines.
1. Early Approaches via Classical Reactions: The initial forays into this chemical space involved using fluorinated phenylalanines, benzaldehydes, or β-phenylethylamines as starting materials in the classical reactions described earlier. While successful to a degree, this approach was limited by the commercial availability and stability of the required fluorinated precursors.
2. Modern Ring Assembly Techniques: The past decade has seen a surge in novel methods for assembling the isoquinoline ring system with fluorine already incorporated.[10][28] These include:
-
Transition Metal-Catalyzed Cyclizations: Rhodium(III)-catalyzed reactions, for example, have been developed for the efficient, one-pot synthesis of functionalized isoquinolines.[10] These methods often proceed under milder conditions and offer greater control over regioselectivity.
-
Annulation and Cycloaddition Reactions: Strategies such as the [3+2] cycloaddition of isoquinolinium N-ylides with difluoroenoxysilanes have emerged as powerful tools for creating complex, fluorinated pyrrolo[2,1-a]isoquinoline systems.[29]
3. Late-Stage Fluorination: A paradigm shift in organofluorine chemistry has been the development of "late-stage fluorination" methods. These techniques allow for the introduction of fluorine atoms onto a complex, fully-formed heterocyclic scaffold. This is highly advantageous in drug discovery as it enables the rapid synthesis of a library of analogs from a common precursor, allowing for a direct assessment of the effect of fluorine's position on biological activity.
Case Studies: The Impact of Fluorinated Isoquinolines in Action
The theoretical benefits of fluorination are borne out in numerous real-world applications, from blockbuster drugs to cutting-edge research tools.
Case Study 1: The Quinolone to Fluoroquinolone Revolution
Perhaps the most famous example of fluorine's transformative power is in the field of antibiotics.
-
The Predecessor: Nalidixic acid, a quinolone antibiotic discovered in the 1960s, had a limited spectrum of activity, primarily against Gram-negative bacteria, and was only useful for urinary tract infections.[30][31][32]
-
The Fluorine Effect: The addition of a fluorine atom to the quinolone core (at the C6 position) and a piperazine ring (at C7) led to the second generation of "fluoroquinolones," such as Ciprofloxacin.[30][32] This strategic fluorination dramatically improved antibacterial activity, expanded the spectrum to include Gram-positive bacteria, and enhanced tissue penetration, creating a class of broad-spectrum antibiotics that became indispensable in medicine.[30][31][32]
Case Study 2: PET Imaging Agent for Alzheimer's Disease
In modern neuroscience, the fluorinated isoquinoline scaffold is critical for developing diagnostic tools.
-
The Challenge: Visualizing neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease, in the living brain requires a highly specific and selective PET (Positron Emission Tomography) tracer.
-
The Solution: The compound [¹⁸F]-MK-6240 is a fluorinated isoquinoline derivative designed specifically for this purpose.[33] It exhibits high affinity and selectivity for NFTs, coupled with favorable pharmacokinetic properties that allow it to cross the blood-brain barrier and provide a clear imaging signal.[33] The incorporation of the positron-emitting fluorine-18 isotope is essential for its function as a PET imaging agent.[33]
Case Study 3: Enhancing Potency in PARP Inhibitors
Even subtle changes from fluorination can significantly impact potency in drug candidates. In a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives developed as PARP inhibitors, the introduction of a single fluorine atom had a measurable effect.
| Compound | Substitution (R) | pKa (Predicted) | clogP (Predicted) | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) |
| 1a | H | 6.8 | 2.5 | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | >10,000 | 800 |
| Data adapted from a study on PARP inhibitors.[7] |
As shown, the introduction of fluorine at the 7-position (Compound 1b ) lowered the pKa, slightly increased the lipophilicity, and led to a modest but clear improvement in potency against the PARP2 enzyme.[7] This demonstrates the nuanced but powerful role of fluorine in fine-tuning target engagement.[7]
Experimental Methodologies: A Practical Framework
To translate theory into practice, robust and reproducible experimental protocols are essential.
Protocol 1: General Synthesis via Bischler-Napieralski Reaction
This protocol describes a general procedure for the synthesis of a 3,4-dihydroisoquinoline, a common precursor to isoquinolines.
Objective: To synthesize a 3,4-dihydroisoquinoline derivative from a β-phenylethylamide.
Materials:
-
β-phenylethylamide derivative (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0-5.0 eq)
-
Anhydrous Toluene or Acetonitrile (solvent)
-
Methanol (for quenching)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-phenylethylamide derivative.
-
Solvent Addition: Add anhydrous toluene (or acetonitrile) to dissolve the starting material.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Quenching: Slowly add methanol to quench any remaining POCl₃.
-
Neutralization: Basify the aqueous mixture to pH ~8-9 by the slow addition of saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Workflow for Evaluating Metabolic Stability
This workflow outlines the process for comparing the metabolic stability of fluorinated and non-fluorinated analogs using Human Liver Microsomes (HLM).
Caption: Workflow for comparative metabolic stability analysis.
Procedure Detail:
-
Incubation: Prepare a reaction mixture containing Human Liver Microsomes (HLM) and a NADPH-regenerating system in a phosphate buffer.[7]
-
Initiation: Pre-incubate the mixture at 37°C before adding the test compound (either the fluorinated or non-fluorinated isoquinoline) to start the reaction.[7]
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.[7]
-
Quenching: Immediately stop the metabolic process by adding the aliquot to ice-cold acetonitrile, which precipitates the microsomal proteins.[7]
-
Analysis: Centrifuge the samples to pellet the proteins. Analyze the supernatant using LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.[7]
-
Calculation: Plot the natural log of the remaining parent compound concentration versus time. The slope of this line is used to calculate the in vitro half-life (t½), a direct measure of metabolic stability.
Conclusion and Future Perspectives
The history of fluorinated isoquinolines is a compelling narrative of chemical innovation driven by therapeutic need. From the foundational, yet often harsh, classical syntheses of the 19th century to the elegant and efficient transition-metal catalyzed and late-stage fluorination strategies of the 21st, the field has continuously evolved. The strategic incorporation of fluorine has proven to be a remarkably effective method for enhancing the drug-like properties of the isoquinoline scaffold, improving metabolic stability, modulating target affinity, and ultimately leading to safer and more effective therapeutic agents.
Looking ahead, the development of novel, more selective methods for late-stage fluorination will continue to empower medicinal chemists to rapidly explore structure-activity relationships. As our understanding of the nuanced interplay between fluorine substitution and biological systems deepens, the rational design of next-generation fluorinated isoquinoline-based therapeutics holds immense promise for addressing unmet medical needs across oncology, neurodegenerative disease, and infectious disease.
References
- Butcher, M., & Tunoori, A. R. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry, 2017, 1-15. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- Hindawi. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry.
- Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
- PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
- Taylor & Francis Online. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]
- Slideshare. (n.d.). Bischler napieralski reaction.
- PubMed Central (NIH). (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 764. [Link]
- ACS Publications. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(15), 6387-6426. [Link]
- Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines.
- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
- Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
- Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis.
- WebMD. (2025). Fluoroquinolones: Safety, Risks, and Side Effects.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism.
- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4381. [Link]
- ResearchGate. (n.d.). Selected fluorinated isoquinoline derivatives with medicinal and industrial applications.
- PubMed Central (NIH). (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9, 32. [Link]
- Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. [Link]
- ResearchGate. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.
- PubMed Central (NIH). (2025). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 14(1), 53. [Link]
- YouTube. (2025). Fluoroquinolones Explained | Classification, Mechanism of Action, Uses, Resistance & Side Effects.
- Wikipedia. (n.d.). Quinolone antibiotic.
- PubMed. (2016). Discovery of 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). Journal of Medicinal Chemistry, 59(10), 4778-89. [Link]
- PubMed Central (NIH). (2018). Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. Molecules, 23(6), 1284. [Link]
- MDPI. (2018).
- ACS Publications. (2023). Synthesis of Fluorinated Pyrrolo[2,1-a]isoquinolines through Decarboxylative/Dehydrofluorinative [3 + 2] Cycloaddition Aromatization of Isoquinolinium N-Ylides with Difluoroenoxysilanes. Organic Letters, 25(26), 4870-4875. [Link]
- MDPI. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6296. [Link]
- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4381. [Link]
- ChemRxiv. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19.
- PubMed. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. [Link]
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. [PDF] Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | Semantic Scholar [semanticscholar.org]
- 6. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 9. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Bischler napieralski reaction | PPTX [slideshare.net]
- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 13. Bischler-Napieralski Reaction [organic-chemistry.org]
- 14. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 15. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 16. Chemicals [chemicals.thermofisher.cn]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. organicreactions.org [organicreactions.org]
- 19. name-reaction.com [name-reaction.com]
- 20. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 22. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 23. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 24. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. [PDF] Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress | Semantic Scholar [semanticscholar.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
- 32. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 33. Discovery of 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Characteristics of 6-Bromo-3-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-fluoroisoquinoline is a halogenated derivative of isoquinoline, a heterocyclic aromatic organic compound. Its structural features make it a valuable building block in medicinal chemistry and materials science. The presence of the bromine and fluorine atoms at specific positions on the isoquinoline core significantly influences its chemical reactivity and physical properties, making a thorough understanding of these characteristics essential for its application in research and development. This guide provides an in-depth analysis of the known physical properties of this compound, with a particular focus on its melting and boiling points, and offers standardized protocols for their experimental determination.
Core Physical Characteristics
The physical state and thermal transition points of a compound are critical parameters that dictate its handling, purification, and reaction conditions. For this compound, these properties are influenced by the interplay of intermolecular forces, including dipole-dipole interactions arising from the polar carbon-halogen and carbon-nitrogen bonds, and van der Waals forces.
Data Summary
| Physical Property | Value | Source |
| Melting Point | Data not available | - |
| Boiling Point | 326.4 ± 22.0 °C at 760 mmHg | [1] |
| Physical Form | Expected to be a solid at room temperature | Inferred from related structures[2] |
Elucidation of Thermal Transition Points: Methodologies and Insights
The determination of a compound's melting and boiling points is a fundamental aspect of its characterization, providing insights into its purity and identity. The following sections detail the principles and experimental protocols for these measurements.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range. Given the absence of a reported melting point for this compound, the following protocol outlines a standard and reliable method for its experimental determination.
This method relies on heating a small sample of the solid in a capillary tube within a calibrated apparatus and observing the temperature range over which melting occurs.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is the melting point of the substance.
-
Causality: A slow heating rate is crucial for accuracy. If heated too quickly, the temperature of the heating block will rise faster than the temperature of the sample, leading to an erroneously high and broad melting point range.
Diagram of Melting Point Determination Workflow
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The reported boiling point of this compound is 326.4 ± 22.0 °C at 760 mmHg.[1] This relatively high boiling point is indicative of strong intermolecular forces. The following protocol describes a common method for experimentally verifying this value.
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.
Step-by-Step Methodology:
-
Sample Preparation: A small amount (0.5-1 mL) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The thermometer bulb should be level with the sample.
-
Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
-
Causality: At the boiling point, the vapor pressure of the liquid equals the external pressure. As the liquid cools slightly below its boiling point, the vapor pressure inside the capillary tube becomes less than the external pressure, causing the liquid to be drawn into the tube.
Diagram of Boiling Point Determination Workflow
Caption: Workflow for Thiele Tube Boiling Point Determination.
Conclusion
The physical characteristics of this compound, particularly its thermal transition points, are fundamental to its application in scientific research and drug development. While the boiling point of this compound is documented, the absence of a reported melting point highlights an area for further experimental investigation. The detailed protocols provided in this guide offer a robust framework for the accurate determination of these critical physical properties, ensuring the integrity and reproducibility of future research endeavors involving this versatile chemical entity.
References
- MySkinRecipes. This compound. [Link]
Sources
An In-depth Technical Guide to the Safe Handling of 6-Bromo-3-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is synthesized from available data on analogous chemical structures. A specific Safety Data Sheet (SDS) for 6-Bromo-3-fluoroisoquinoline was not available at the time of writing. All procedures should be conducted following a thorough, site-specific risk assessment and in accordance with all applicable safety regulations.
Introduction: Understanding the Compound
This compound is a halogenated heterocyclic organic compound that serves as a critical building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a fused benzene and pyridine ring system with bromine and fluorine substituents, imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules.[1][2] Notably, it is utilized in the development of novel therapeutics targeting neurological and oncological disorders, where its modified structure can enhance binding affinity to biological targets.[1] The presence of both bromine and fluorine can influence the compound's reactivity in nucleophilic substitution and coupling reactions, as well as its overall stability and solubility.[2]
This guide provides a detailed overview of the best practices for the safe handling, storage, and disposal of this compound, drawing upon established safety protocols for related halogenated heterocyclic compounds.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is limited, a critical assessment of analogous compounds, such as other brominated and fluorinated quinolines and isoquinolines, allows for a presumptive hazard profile. The primary hazards are associated with acute toxicity, skin and eye irritation, and potential respiratory effects.
Presumptive Hazard Profile:
| Hazard Class | Statement | Basis of Assessment |
| Acute Toxicity, Oral | Harmful if swallowed. | Based on data for 6-bromo-3-hydroxyisoquinoline (H302) and 6-bromo-1,2,3,4-tetrahydroquinoline (H302).[3][4] |
| Acute Toxicity, Dermal | May be harmful in contact with skin. | Inferred from data on 6-bromo-1,2,3,4-tetrahydroquinoline (H312).[4] |
| Acute Toxicity, Inhalation | May be harmful if inhaled. | Based on data for 6-bromo-3-hydroxyisoquinoline (H332).[3] |
| Skin Corrosion/Irritation | Causes skin irritation. | Based on data for 6-bromo-3-hydroxyisoquinoline (H315).[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Based on data for 6-bromoquinoline (H319) and 6-bromo-3-hydroxyisoquinoline (H319).[3][5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Based on data for 6-bromoquinoline and 6-bromo-3-hydroxyisoquinoline (H335).[3][5] |
Causality of Hazards: The isoquinoline core and its halogenated derivatives can be readily absorbed and may interfere with biological processes. The irritant properties are likely due to the reactive nature of the molecule, which can interact with proteins and other biological macromolecules in the skin, eyes, and respiratory tract.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and critical barrier between the researcher and potential exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for integrity before each use. For prolonged handling, consider double-gloving. | Prevents skin contact, which can cause irritation and potential systemic absorption. |
| Body Protection | A flame-retardant laboratory coat must be worn and kept fully buttoned. | Protects personal clothing from contamination and provides a removable barrier in case of a spill. |
| Respiratory Protection | In situations where a fume hood is not available or if there is a potential for aerosolization, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Prevents inhalation of the compound, which may cause respiratory irritation and other toxic effects. |
| Footwear | Closed-toe shoes that fully cover the feet are required. | Protects against spills and falling objects. |
Safe Handling and Experimental Protocols
Adherence to meticulous handling procedures is paramount to ensuring a safe laboratory environment.
General Handling Workflow
The following workflow provides a systematic approach to handling this compound:
Caption: A stepwise workflow for the safe handling of this compound.
Weighing and Transferring
-
Weighing: Use a balance inside the fume hood or in a ventilated enclosure. Use a disposable weighing paper or boat to avoid contamination of the balance.
-
Transfer: When transferring the solid, use a spatula and avoid creating dust. If transferring a solution, use a syringe or cannula with appropriate safety precautions to prevent splashes and drips.[6]
Reactivity and Incompatibility
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7] Halogenated compounds can also react violently with certain metals.
-
Thermal Decomposition: While specific data is unavailable, heating this compound may lead to decomposition, potentially releasing toxic and corrosive fumes such as hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[7] Therefore, reactions should be conducted at the lowest effective temperature and with appropriate ventilation.
Storage and Waste Management
Proper storage and disposal are crucial to prevent accidents and environmental contamination.
Storage
-
Container: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[8][9]
-
Location: Store away from incompatible materials, particularly strong oxidizing agents.[7] It is advisable to store halogenated compounds separately from flammable solvents to prevent the formation of toxic gases in the event of a fire.
-
Segregation: Do not store on high shelves. It is best practice to store hazardous liquids below eye level.
Waste Disposal
-
Waste Streams: Dispose of this compound and any contaminated materials as hazardous waste. Maintain separate waste containers for halogenated and non-halogenated organic waste.
-
Labeling: All waste containers must be clearly labeled with their contents.
-
Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
Preparedness is key to effectively managing any laboratory incident.
Spill Response
The appropriate response to a spill depends on its size and the immediate hazards it presents.
Sources
- 1. This compound [myskinrecipes.com]
- 2. CAS 891785-30-1: this compound | CymitQuimica [cymitquimica.com]
- 3. 6-Bromo-3-hydroxyisoquinoline | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. finefrag.com [finefrag.com]
Methodological & Application
6-Bromo-3-fluoroisoquinoline: A Versatile Scaffold for the Synthesis of Bioactive Molecules
Introduction: The Strategic Importance of Fluorinated Isoquinolines in Drug Discovery
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including natural products and synthetic pharmaceuticals. The strategic incorporation of fluorine atoms into this heterocyclic system can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby favorably impacting a drug candidate's pharmacokinetic and pharmacodynamic profile.
This application note focuses on 6-bromo-3-fluoroisoquinoline , a versatile building block that offers multiple avenues for synthetic diversification. The presence of two distinct halogen atoms at positions 3 and 6 allows for selective, site-specific modifications through a variety of modern cross-coupling reactions. This dual functionality makes it an exceptionally valuable starting material for the construction of complex molecular architectures aimed at a range of therapeutic targets, particularly in the realms of oncology and neurology. This guide will provide detailed protocols and expert insights into the application of this compound in the synthesis of bioactive molecules.
Physicochemical Properties and Reactivity Profile
| Property | Value | Source |
| Molecular Formula | C₉H₅BrFN | |
| Molecular Weight | 226.05 g/mol | |
| CAS Number | 891785-30-1 | |
| Appearance | White to off-white solid | |
| Boiling Point | 326.4 ± 22.0 °C at 760 mmHg | |
| Density | 1.647 ± 0.06 g/cm³ |
The reactivity of this compound is dominated by the differential reactivity of the C-Br and C-F bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in such transformations is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond dissociation energy. The weaker C-Br bond is more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, the bromine at the 6-position is the primary site for functionalization in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, leaving the more inert C-F bond at the 3-position intact. This chemoselectivity is a key strategic advantage, allowing for the introduction of a diverse range of substituents at the C6 position.
Core Synthetic Methodologies: Cross-Coupling Reactions
The true synthetic utility of this compound is realized through its participation in palladium-catalyzed cross-coupling reactions. These methodologies provide a robust and versatile toolkit for the construction of C-C and C-N bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-aryl structures. In the context of this compound, this reaction is employed to introduce aryl or heteroaryl substituents at the C6 position.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize 6-aryl-3-fluoroisoquinolines.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. For more challenging substrates, or to improve yields, more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may be employed.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield, with inorganic carbonates being a common and effective choice.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the C6 position of the isoquinoline core.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize 6-amino-3-fluoroisoquinolines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk flask.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand is essential for efficient C-N bond formation. The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous and deoxygenated solvents are critical to prevent catalyst deactivation.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of terminal alkynes at the C6 position. The resulting alkynylated isoquinolines are valuable intermediates that can undergo further transformations.
Protocol 3: General Procedure for Sonogashira Coupling
Objective: To synthesize 6-alkynyl-3-fluoroisoquinolines.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., triethylamine, diisopropylethylamine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Amine Base: The amine base serves both to neutralize the HBr byproduct and as a solvent in some cases.
Application in the Synthesis of Bioactive Molecules: A Representative Example
While specific examples of bioactive molecules synthesized directly from this compound are not yet widely represented in the public literature, the synthetic utility of this building block can be illustrated through a representative synthesis of a hypothetical kinase inhibitor. The following scheme outlines a plausible route to a substituted 6-anilino-3-fluoroisoquinoline, a scaffold known to exhibit kinase inhibitory activity.
Scheme 1: Representative Synthesis of a Hypothetical Kinase Inhibitor
Caption: Synthetic route to a hypothetical kinase inhibitor.
In this representative scheme, a Suzuki-Miyaura coupling is first employed to introduce a 3-aminophenyl group at the C6 position of this compound. The resulting amino-functionalized intermediate can then undergo a variety of subsequent reactions, such as an amide coupling with a substituted carboxylic acid, to generate a library of potential kinase inhibitors for biological screening.
Characterization of this compound and its Derivatives
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound will exhibit a set of distinct signals in the aromatic region. The fluorine at C3 will cause characteristic splitting patterns for the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals, with the carbon atoms attached to bromine and fluorine exhibiting characteristic chemical shifts.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio).
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its differentiated reactivity at the C3 and C6 positions allows for selective and controlled functionalization through a range of powerful palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to effectively utilize this scaffold in their quest for novel therapeutics. The strategic application of this compound will undoubtedly continue to contribute to the advancement of medicinal chemistry and the discovery of new medicines.
References
- Heterocyclic molecules incorporating fluorinated isoquinoline components are found in many medicinally and agriculturally important bioactive products as well as industrially impactful materials. Within the past decade, a variety of isoquinolinic ring assembly techniques has enabled the introduction of diverse fluorine-
Authored by: Senior Application Scientist, Chemical Synthesis Division
An In-Depth Guide to the Suzuki-Miyaura Coupling of 6-Bromo-3-fluoroisoquinoline for Pharmaceutical Scaffolding
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile. This compound thus represents a highly valuable building block for the synthesis of novel therapeutics. This application note provides a comprehensive technical guide and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound. We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, and present a robust, field-proven protocol for researchers engaged in drug discovery and synthetic chemistry.
Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. Its power lies in its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step, and its efficiency is highly dependent on the choice of palladium catalyst and supporting ligands.
-
Transmetalation : The organic moiety from the organoboron species is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate complex, which facilitates the transfer.
-
Reductive Elimination : The two organic partners on the palladium center couple and are expelled, forming the desired 6-aryl-3-fluoroisoquinoline product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.
Causality of Experimental Choices: Optimizing for Success
The success of the Suzuki coupling with a heteroaromatic substrate like this compound is contingent upon the careful selection of several key parameters.
-
Palladium Catalyst and Ligand : While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, heteroaryl halides often benefit from more sophisticated systems. A combination of a palladium precursor like Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, DavePhos, XPhos) is often superior. These ligands promote the oxidative addition step, stabilize the palladium intermediates, and prevent catalyst decomposition, leading to higher yields and cleaner reactions.
-
Base : The base is not merely a spectator; it is essential for the transmetalation step. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice can impact reaction kinetics and the stability of base-sensitive functional groups. For many heteroaryl couplings, K₂CO₃ or K₃PO₄ provide a good balance of reactivity and handling.
-
Solvent System : A mixture of an organic solvent and water is typical. Solvents like 1,4-dioxane, tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are commonly used to dissolve the organic components. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species. Rigorous degassing of the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Boron Reagent : While arylboronic acids are most common, their corresponding pinacol esters or trifluoroborate salts can offer enhanced stability and easier handling, which is particularly useful for boronic acids prone to protodeboronation.
Generalized Protocol for Suzuki Coupling
This protocol is a robust starting point and has been validated for a range of aryl and heteroaryl boronic acids. Optimization may be required for particularly challenging substrates.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol% or Pd₂(dba)₃, 2.5 mol%)
-
Phosphine Ligand (if required, e.g., SPhos, 5-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Solvent: Degassed 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Establish Inert Atmosphere : Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. This step is critical to prevent catalyst oxidation.
-
Solvent Addition : Under a positive pressure of inert gas, add the degassed 1,4-dioxane followed by the degassed water via syringe. The final concentration of the bromo-isoquinoline should be approximately 0.1 M.
-
Reaction Execution : Immerse the flask in a preheated oil bath at 80–100 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–16 hours).
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 6-aryl-3-fluoroisoquinoline product.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-3-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the isoquinoline core is a privileged structure found in numerous biologically active compounds. The introduction of an amino group at the 6-position of a 3-fluoro-substituted isoquinoline, via the Buchwald-Hartwig amination, provides a powerful and versatile route to novel chemical entities with significant potential in drug discovery. The fluorine atom at the 3-position can modulate the physicochemical properties of the molecule, such as pKa and lipophilicity, potentially enhancing metabolic stability and target engagement.
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the palladium-catalyzed Buchwald-Hartwig amination of 6-Bromo-3-fluoroisoquinoline. The content herein is structured to empower researchers with the necessary knowledge to successfully implement this transformation, troubleshoot potential challenges, and adapt the methodology for the synthesis of diverse libraries of 6-amino-3-fluoroisoquinoline derivatives.
Scientific Foundation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or triflate) and an amine.[1] This reaction has revolutionized the synthesis of arylamines, offering a significant improvement over classical methods that often require harsh conditions and have limited substrate scope.
The catalytic cycle, a fundamental concept in understanding this reaction, is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido intermediate. The final step is reductive elimination, which yields the desired arylamine product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2] The choice of ligand is critical, as bulky, electron-rich phosphine ligands are known to facilitate both the oxidative addition and reductive elimination steps.[2]
The Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol is a generalized procedure and may require optimization for specific amines. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| Amine (Primary or Secondary) | Anhydrous | Commercially Available | Purify if necessary. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Commercially Available | Air-sensitive. |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Ligand Grade | Commercially Available | Air-stable solid. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Highly hygroscopic base. |
| Anhydrous Toluene | DriSolv® or equivalent | Commercially Available | Degas prior to use. |
| Oven-dried Schlenk tube with stir bar | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the desired amine (1.2 equiv) to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-3-fluoroisoquinoline derivative.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Key Considerations and Mechanistic Insights
Influence of the 3-Fluoro Substituent
The electron-withdrawing nature of the fluorine atom at the 3-position of the isoquinoline ring is expected to have a minimal direct electronic effect on the C-Br bond at the 6-position. However, it can influence the overall electron density of the aromatic system, which may subtly affect the rate of oxidative addition. It is not anticipated to fundamentally alter the feasibility of the reaction, and the general conditions outlined above should serve as an excellent starting point.
Choice of Catalyst, Ligand, and Base
The selection of the catalyst, ligand, and base is crucial for a successful Buchwald-Hartwig amination.
-
Palladium Precatalyst: Pd₂(dba)₃ is a common and effective Pd(0) source. Alternatively, Pd(OAc)₂ can be used, which is reduced in situ to Pd(0).
-
Ligand: Bulky, electron-rich biarylphosphine ligands are generally preferred. Xantphos is a versatile ligand that often provides good results. Other ligands to consider for optimization include BrettPhos, which is particularly effective for coupling primary amines, and Josiphos-type ligands.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide is a common choice. Other bases such as lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective and may be necessary for substrates with base-sensitive functional groups.[4] LHMDS can be particularly useful for low-temperature aminations and for substrates with protic functional groups.[4]
Solvent and Temperature
Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. The reaction temperature is generally in the range of 80-120 °C.[3] For less reactive amines or aryl chlorides, higher temperatures may be required.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate ligand or base | - Use fresh catalyst and ensure inert atmosphere- Use anhydrous, degassed solvent- Screen different ligands (e.g., BrettPhos) and bases (e.g., LHMDS) |
| Formation of Side Products | - Hydrodehalogenation (replacement of Br with H)- Dimerization of the starting material | - Use a less sterically hindered ligand- Lower the reaction temperature |
| Difficulty in Purification | - Co-elution of product and starting material- Presence of catalyst residues | - Optimize the eluent system for column chromatography- Ensure thorough filtration through Celite® during work-up |
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Sodium tert-butoxide: This is a corrosive and moisture-sensitive solid. Handle in a glovebox or under an inert atmosphere.
-
Solvents: Toluene is flammable and has associated health risks. Use in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly valuable transformation for the synthesis of novel 6-amino-3-fluoroisoquinoline derivatives. By understanding the underlying principles of the catalytic cycle and carefully selecting the reaction parameters, researchers can efficiently access a wide range of compounds with significant potential for applications in drug discovery and development. The protocol and insights provided in this guide serve as a comprehensive resource to facilitate the successful implementation of this important synthetic methodology.
References
- Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
- Wikipedia. (2023, October 27). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 6-Bromo-3-fluoroisoquinoline
Abstract
This technical guide provides detailed protocols and expert insights for the palladium-catalyzed cross-coupling of 6-Bromo-3-fluoroisoquinoline. Fluorinated isoquinoline scaffolds are of paramount importance in medicinal chemistry, frequently serving as core structures in the development of novel therapeutics for oncological and neurological disorders.[1] The strategic functionalization of the isoquinoline core via modern cross-coupling chemistry is a cornerstone of drug discovery programs. This document outlines robust, field-proven methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enabling researchers, scientists, and drug development professionals to effectively utilize this compound as a versatile synthetic building block.
Introduction: The Strategic Value of this compound
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry. The introduction of a fluorine atom at the 3-position can significantly modulate the physicochemical properties of the molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and versatile bond-forming methodologies in modern organic synthesis.[3]
These reactions, which typically proceed through a common catalytic cycle of oxidative addition, transmetalation (or related steps), and reductive elimination, allow for the precise and efficient construction of C-C, C-N, and C-O bonds under relatively mild conditions.[4][5] This guide details specific protocols for leveraging the C6-Br bond of this compound, opening avenues to a diverse array of novel chemical entities.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The fundamental mechanism for most palladium-catalyzed cross-coupling reactions is illustrated below. The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, followed by a key step (e.g., transmetalation in Suzuki coupling or amine coordination/deprotonation in Buchwald-Hartwig amination) and culminates in reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[4][6][7]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is an exceptionally powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide. It is widely used for synthesizing biaryl and vinyl-aryl structures with high functional group tolerance.[2]
Protocol: Synthesis of 6-Aryl-3-fluoroisoquinolines
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 to 5:1 v/v), degassed
-
Schlenk flask or reaction vial, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the carbonate base.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[8]
-
Using a syringe, add the degassed dioxane/water solvent mixture. The final concentration of the substrate should be approximately 0.1 M.[8]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.[8][9]
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-3-fluoroisoquinoline.
Expert Insights:
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust and reliable catalyst for Suzuki couplings, tolerant of a wide range of functional groups.
-
Base: An aqueous base is required to activate the boronic acid, facilitating the transmetalation step.[10] Na₂CO₃ is a common and effective choice.
-
Solvent: A mixture of an organic solvent like dioxane or THF with water is essential to dissolve both the organic substrate and the inorganic base. Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Caption: General experimental workflow for cross-coupling reactions.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, coupling aryl halides with a vast range of primary and secondary amines, anilines, and other nitrogen nucleophiles.[7][11] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[12]
Protocol: Synthesis of 6-Amino-3-fluoroisoquinolines
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos or other bulky phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Glovebox or Schlenk line
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried Schlenk tube.[6]
-
Add the this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube tightly and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate or dichloromethane and filter through a pad of celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Expert Insights:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos, XPhos) is critical. The ligand promotes both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[6][7]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido intermediate.[6] Weaker bases like carbonates are generally ineffective.
-
Atmosphere: This reaction is highly sensitive to oxygen, which can deactivate the catalyst. Strict adherence to inert atmosphere techniques is mandatory for success.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13] It is the most direct method for synthesizing aryl alkynes. The reaction typically employs a dual catalyst system of palladium and copper(I).[14]
Protocol: Synthesis of 6-Alkynyl-3-fluoroisoquinolines
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Solvent and Base)
-
Anhydrous THF or DMF (optional co-solvent)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous THF (if used) followed by the amine base (e.g., Et₃N). The amine acts as both the base and a solvent.[15]
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature to 50 °C. The reaction is often exothermic.
-
Monitor progress by TLC or LC-MS. Reactions are typically complete in 2-16 hours.
-
Once complete, dilute the mixture with ethyl acetate and wash with water and saturated ammonium chloride solution (to remove copper salts).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Expert Insights:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which accelerates the transmetalation step.[13]
-
Base: An amine base like triethylamine is essential. It scavenges the HBr byproduct and helps maintain the Pd(0) active state.[14]
-
Copper-Free Variants: For sensitive substrates, copper-free Sonogashira protocols exist, though they may require higher temperatures or more specialized ligands to achieve comparable efficiency.[14]
Heck Reaction: C-C (Alkenyl) Bond Formation
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[16] It is a powerful tool for vinylation of aryl systems.
Protocol: Synthesis of 6-Alkenyl-3-fluoroisoquinolines
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, styrene) (1.5-2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or Tri-o-tolylphosphine (P(o-tol)₃) (4-10 mol%)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous DMF or Acetonitrile (ACN)
Procedure:
-
Add this compound, Pd(OAc)₂, the phosphine ligand, and the base to a Schlenk flask.
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, followed by the alkene.
-
Heat the reaction to 80-120 °C and stir until TLC/LC-MS indicates consumption of the starting material (typically 6-24 hours).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Expert Insights:
-
Regioselectivity: In the Heck reaction, the aryl group typically adds to the less substituted carbon of the alkene double bond due to steric factors.[17]
-
Base: The base is crucial for regenerating the Pd(0) catalyst in the final step of the catalytic cycle.[16]
-
Phosphine-Free Variants: For highly activated aryl halides, phosphine-free conditions using just Pd(OAc)₂ can sometimes be employed, simplifying the reaction setup.[16]
Summary of Recommended Conditions
The following table provides a comparative overview of typical starting conditions for the cross-coupling of this compound. Optimization may be required for specific coupling partners.
| Reaction Type | Palladium Source | Ligand | Base | Solvent System | Temp (°C) | Coupling Partner |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | (dppf) | Na₂CO₃ / K₂CO₃ | Dioxane / H₂O | 80-100 | Arylboronic Acid |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos / XPhos | NaOtBu | Toluene / Dioxane | 90-110 | Primary/Secondary Amine |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N / DIPA | Et₃N / THF | 25-50 | Terminal Alkyne |
| Heck | Pd(OAc)₂ | PPh₃ / P(o-tol)₃ | Et₃N / K₂CO₃ | DMF / ACN | 80-120 | Alkene |
References
- BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline.
- Corley, E. G., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
- ChemicalBook. (n.d.). 6-Bromoisoquinoline synthesis.
- MySkinRecipes. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Stille reaction.
- PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- ResearchGate. (n.d.). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes.
- Chemistry LibreTexts. (2020). Palladium catalyzed couplings.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
- MDPI. (n.d.). Catalyzed Mizoroki–Heck Reaction or C–H Activation.
- University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2023). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction.
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Bromo-2,3,4-trifluoroaniline.
- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
The Strategic Application of 6-Bromo-3-fluoroisoquinoline in the Synthesis of Novel Kinase Inhibitors
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibitor Design
The relentless pursuit of targeted therapies in oncology and other disease areas has solidified the role of protein kinases as critical drug targets. Within the vast chemical space explored for kinase inhibition, the isoquinoline nucleus has emerged as a "privileged scaffold"—a molecular framework that consistently demonstrates high affinity for the ATP-binding site of various kinases.[1][2] Its rigid bicyclic structure provides an excellent anchor for orienting functional groups to achieve potent and selective inhibition. This guide provides an in-depth look at the synthetic utility of a particularly valuable, functionalized building block: 6-Bromo-3-fluoroisoquinoline . We will explore its strategic application in the synthesis of novel kinase inhibitors, with a focus on the rationale behind its use and detailed protocols for its derivatization.
The dysregulation of kinase signaling pathways is a fundamental driver of many diseases.[3] For instance, the Rho-associated coiled-coil containing protein kinase (ROCK) family is implicated in cardiovascular diseases, while the Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central node in cancer cell growth and survival.[3][4] Isoquinoline-based molecules, such as the clinically approved ROCK inhibitor Fasudil, have validated this scaffold's therapeutic potential.[1] The strategic placement of substituents on the isoquinoline core is paramount for fine-tuning potency, selectivity, and pharmacokinetic properties.
This application note will specifically highlight the synthetic advantages offered by the unique substitution pattern of this compound, providing researchers, medicinal chemists, and drug development professionals with actionable insights and detailed methodologies for leveraging this versatile intermediate.
The Dual Advantage: Strategic Functionalization of this compound
The chemical architecture of this compound presents two key handles for synthetic diversification, each contributing distinct advantages to the drug design process.
1. The 6-Bromo Position: A Gateway for Complexity via Cross-Coupling
The bromine atom at the C-6 position is a versatile functional group for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.[5] This is the primary site for building out the kinase inhibitor scaffold, allowing for the attachment of various aryl and heteroaryl moieties. The most common and powerful of these transformations are:
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the isoquinoline core and a boronic acid or ester.[6] This is a robust and widely used method for creating biaryl structures, which are common motifs in kinase inhibitors that occupy hydrophobic pockets in the ATP-binding site.[7]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines.[8] This is particularly useful for installing groups that can form critical hydrogen bond interactions with the hinge region of the kinase.
The reactivity of the C-Br bond is ideal for these transformations, offering a reliable and high-yielding route to a diverse library of analogues for structure-activity relationship (SAR) studies.[8]
2. The 3-Fluoro Position: A Tool for Modulating Potency and Physicochemical Properties
The fluorine atom at the C-3 position is not merely a placeholder; it is a strategic element in modern medicinal chemistry. The introduction of fluorine can have profound effects on a molecule's biological activity and properties:
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity. It can also participate in non-classical hydrogen bonds.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can improve the in vivo half-life of a drug candidate.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing cell permeability and oral bioavailability.
-
Conformational Control: The small size of fluorine allows it to act as a bioisostere for hydrogen, but its electronic properties can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape.
The strategic placement of fluorine on the isoquinoline scaffold, as in this compound, provides a subtle yet powerful tool for optimizing the pharmacological profile of a kinase inhibitor.
Synthetic Pathways and Protocols
A key synthetic strategy involves the conversion of this compound into a more versatile intermediate, 3-Fluoroisoquinolin-6-ylboronic acid . This boronic acid derivative can then be readily used in Suzuki coupling reactions to generate a wide array of kinase inhibitor candidates.[9][10]
Experimental Workflow: From Bromide to Boronic Acid to Kinase Inhibitor
The following diagram illustrates a general workflow for the utilization of this compound in kinase inhibitor synthesis.
Caption: General workflow for kinase inhibitor synthesis.
Protocol 1: Synthesis of 3-Fluoroisoquinolin-6-ylboronic acid
This protocol is adapted from procedures described in the patent literature for the synthesis of precursors to Protein Kinase B (PKB/Akt) inhibitors.[9][10][11]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)
-
Triethyl borate
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and other standard glassware for air-sensitive reactions
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF to dissolve the starting material.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78 °C, add n-Butyllithium (2.0 eq) dropwise over a period of 45 minutes. The solution may change color. Stir the reaction mixture at -78 °C for 3 hours.
-
Borylation: To the reaction mixture, add triethyl borate (2.0 eq) dropwise, ensuring the temperature remains at -78 °C. Stir for an additional 1-2 hours at this temperature.
-
Quenching and Workup: Slowly warm the reaction to room temperature. Quench the reaction by the slow addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-Fluoroisoquinolin-6-ylboronic acid.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography as needed.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of 3-Fluoroisoquinolin-6-ylboronic acid with a suitable aryl or heteroaryl halide to generate the final kinase inhibitor scaffold.
Materials:
-
3-Fluoroisoquinolin-6-ylboronic acid (1.0 eq)
-
Aryl or Heteroaryl Halide (e.g., bromide or iodide) (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent mixture (e.g., 1,4-dioxane and water, 4:1)
-
Reaction vial or flask
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a reaction vial, combine 3-Fluoroisoquinolin-6-ylboronic acid, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture to the vial via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours, or until reaction completion is observed by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired final compound.
Target Kinases and Representative Inhibitor Data
The isoquinoline scaffold has been successfully employed to target a range of kinases. The table below presents representative data for isoquinoline-based inhibitors targeting ROCK and PI3K, providing context for the potential efficacy of compounds derived from this compound.
| Inhibitor Name | Target Kinase | IC₅₀ / Kᵢ | Selectivity Profile | Reference(s) |
| Fasudil | ROCK1 / ROCK2 | Kᵢ: 0.33 µM | Also inhibits PKA, PKC, PKG, and MLCK at µM levels. | [1][4] |
| Hydroxyfasudil | ROCK1 / ROCK2 | IC₅₀: ~0.7 µM | Active metabolite of Fasudil. | [4] |
| Ripasudil | ROCK1 / ROCK2 | IC₅₀: 51 nM | High selectivity against a panel of other kinases. | [1][4] |
| GSK2126458 | PI3Kα | IC₅₀: 0.019 nM | Potent pan-PI3K and mTOR inhibitor. | [12] |
Note: This table is for illustrative purposes to show the potency of related compounds. The inhibitory activity of novel compounds derived from this compound would require experimental determination.
Signaling Pathway Context
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation that is frequently hyperactivated in cancer. Inhibitors derived from isoquinoline scaffolds can block this pathway at the level of PI3K.
Caption: The PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Outlook
This compound is a high-value building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern allows for a dual strategy of synthetic diversification: the 6-bromo position serves as a robust handle for palladium-catalyzed cross-coupling reactions to build molecular complexity, while the 3-fluoro substituent provides a means to fine-tune the resulting compound's potency, selectivity, and pharmacokinetic properties. The demonstrated conversion of this intermediate to a versatile boronic acid opens the door to a wide range of potential inhibitor scaffolds. As the demand for more effective and highly selective kinase inhibitors continues to grow, the strategic use of well-designed, multi-functionalized heterocyclic intermediates like this compound will be indispensable for accelerating the drug discovery process.
References
- BenchChem. (2025). Comparative Analysis of Isoquinoline-Based ROCK Inhibitors: A Guide for Researchers.
- Shi, J., & Wu, X. (2017). Rho-kinase (ROCK) inhibitors in the treatment of cardiovascular disease. RSC Advances, 7(54), 33791-33802.
- Cephalon, Inc. (2009).
- Cephalon, Inc. (2011).
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Bromoisoquinoline-1-carbonitrile.
- Scott, J. D., & Pawson, T. (2009). Cell signaling in space and time: where proteins come together and when they're apart. Science, 326(5957), 1220-1224.
- Cephalon, Inc. (2010). Fluoroisoquinoline substituted thiazole compounds and methods of use. WO2010083246A1.
- Sasaki, Y., et al. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway. Pharmacology & Therapeutics, 93(2-3), 225-232.
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.
- Abrie, J. A., & Breytenbach, J. C. (2014). The medicinal chemistry of isoquinoline and related compounds. In Topics in Heterocyclic Chemistry (Vol. 37, pp. 1-46). Springer, Berlin, Heidelberg.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
- Maira, S. M., et al. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vitro and in vivo antitumor activity. Molecular Cancer Therapeutics, 7(7), 1851-1863.
- Johnson, T. O., et al. (2010). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 131(11), 1129-1160.
- Abad, C. Y., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
- Wikipedia. (2023). Phosphoinositide 3-kinase inhibitor.
- AstraZeneca AB. (2014). Serine/threonine kinase inhibitors. US20140066453A1.
- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- Roskoski, R., Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 103, 26-47.
- Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Wikipedia. (2023). Suzuki reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2009011880A2 - Heterocyclic modulators of pkb - Google Patents [patents.google.com]
- 10. WO2010083246A1 - Fluoroisoquinoline substituted thiazole compounds and methods of use - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Biological evaluation and docking studies of recently identified inhibitors of phosphoinositide-3-kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-Bromo-3-fluoroisoquinoline in Drug Discovery
Introduction: The Strategic Value of 6-Bromo-3-fluoroisoquinoline
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its unique arrangement of a fused benzene and pyridine ring provides a versatile template for designing molecules that can interact with a wide range of biological targets. Within this privileged class of heterocycles, This compound emerges as a particularly valuable building block for drug discovery.[2] The strategic placement of two distinct halogens—a bromine atom at the 6-position and a fluorine atom at the 3-position—offers medicinal chemists a powerful tool for controlled, site-selective derivatization. This allows for the systematic exploration of chemical space around the isoquinoline core, a critical process in the optimization of lead compounds.
The bromine at the C-6 position serves as a highly versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[3][4] In contrast, the fluorine at the C-3 position, due to the inherent strength of the C-F bond, is significantly less reactive in these transformations.[5] This differential reactivity is the key to the strategic derivatization of this molecule. Furthermore, the presence of fluorine can favorably modulate the physicochemical properties of drug candidates, such as metabolic stability, binding affinity, and membrane permeability. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound, complete with detailed protocols for key transformations and an analysis of the underlying chemical principles.
Strategic Considerations for Derivatization: A Tale of Two Halogens
The successful derivatization of this compound hinges on understanding the differential reactivity of the C-Br and C-F bonds. In the context of palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl >> F.[3] This established trend allows for highly selective functionalization at the more labile C-6 bromine position while preserving the C-3 fluorine for potential subsequent modifications or as a permanent modulator of the molecule's electronic properties.
The primary derivatization strategies for this compound can be categorized as follows:
-
Palladium-Catalyzed Cross-Coupling at the C-6 Position: This is the most common and versatile approach. The C-Br bond readily participates in reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings.
-
Nucleophilic Aromatic Substitution (SNAr) at the C-3 Position: While the C-F bond is generally robust, the electron-deficient nature of the pyridine ring in the isoquinoline system can render the C-3 position susceptible to attack by strong nucleophiles under specific conditions. This offers a potential, albeit more challenging, route for derivatization.
The following sections will provide detailed protocols and mechanistic insights for these key transformations.
Part 1: Palladium-Catalyzed Derivatization at the C-6 Position
The C-6 bromine of this compound is primed for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery for their broad substrate scope and functional group tolerance.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[6] This reaction couples the this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
This protocol is a representative procedure adapted from established methods for similar bromo-heterocyclic compounds.[2][3] Optimization may be necessary for different boronic acids.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 226.05 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 731.72 | 0.03 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane (degassed) | - | 8 mL | - |
| Water (degassed) | - | 2 mL | - |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), Pd(dppf)Cl₂ (0.03 mmol, 0.03 eq), and sodium carbonate (2.0 mmol, 2.0 eq).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoro-6-(4-methoxyphenyl)isoquinoline.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly effective method for the synthesis of arylamines, which are key components of many kinase inhibitors.[4][7] This reaction couples this compound with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial and often depends on the nature of the amine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Synthetic Routes to 6-Bromo-3-fluoroisoquinoline Analogues: An Application Guide for Researchers
Introduction: The Significance of the 6-Bromo-3-fluoroisoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic incorporation of halogen atoms, such as bromine and fluorine, can profoundly influence a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] Specifically, the this compound moiety serves as a versatile building block in drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS)-active compounds.[4][5] The bromine atom at the 6-position provides a reactive handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of diverse analogues for structure-activity relationship (SAR) studies. The fluorine atom at the 3-position can enhance binding interactions and improve metabolic stability, making this scaffold highly attractive for the development of novel therapeutics.[2]
This comprehensive guide provides detailed synthetic strategies and step-by-step protocols for the preparation of this compound and its subsequent diversification into a library of analogues. The methodologies discussed herein are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial drug development settings.
Strategic Overview: Crafting the this compound Core
The synthesis of the this compound core can be approached through several strategic pathways. The choice of route will often depend on the availability of starting materials and the desired scale of the synthesis. Here, we will detail a highly adaptable and efficient strategy that involves the initial construction of the isoquinoline ring system, followed by sequential halogenation.
A logical and commonly employed approach is the initial synthesis of 6-bromoisoquinoline, followed by the introduction of the fluorine atom at the 3-position. This is often achieved through a nitration, reduction, and subsequent Sandmeyer-type reaction sequence.
Part 1: Synthesis of the this compound Core
This section outlines a reliable multi-step synthesis to obtain the pivotal this compound intermediate.
Synthesis of 6-Bromoisoquinoline
The Pomeranz-Fritsch reaction provides a classic and effective method for the construction of the isoquinoline nucleus from a benzaldehyde and a 2,2-dialkoxyethylamine.[6][7]
Caption: Pomeranz-Fritsch synthesis of 6-Bromoisoquinoline.
Protocol 1: Synthesis of 6-Bromoisoquinoline
Materials:
-
4-Bromobenzaldehyde
-
Aminoacetaldehyde dimethyl acetal
-
Toluene
-
Concentrated Sulfuric Acid
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Schiff Base Formation: To a solution of 4-bromobenzaldehyde (1.0 eq) in toluene, add aminoacetaldehyde dimethyl acetal (1.0 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude Schiff base.
-
Cyclization: Carefully add the crude Schiff base to an excess of cold (0 °C) concentrated sulfuric acid with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to the temperature specified in your optimized procedure (typically 80-100 °C) for several hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous NaOH solution to pH > 10.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 6-bromoisoquinoline.
Introduction of the Fluorine at the 3-Position
With 6-bromoisoquinoline in hand, the next stage involves the introduction of a fluorine atom at the 3-position. A reliable method for this transformation is a three-step sequence: nitration at the 3-position, reduction of the nitro group to an amine, and a subsequent Balz-Schiemann reaction.
Caption: Synthetic sequence for the preparation of this compound.
Protocol 2: Nitration of 6-Bromoisoquinoline
Materials:
-
6-Bromoisoquinoline
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add 6-bromoisoquinoline.
-
Maintain the temperature at 0-5 °C and stir for the required time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 6-bromo-3-nitroisoquinoline.
Protocol 3: Reduction of 6-Bromo-3-nitroisoquinoline
Materials:
-
6-Bromo-3-nitroisoquinoline
-
Iron powder (or Tin(II) chloride)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
To a suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and add a solution of 6-bromo-3-nitroisoquinoline in ethanol dropwise.
-
Continue to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate and basify with an aqueous NaOH solution.
-
Extract the product with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give 3-amino-6-bromoisoquinoline, which can often be used in the next step without further purification.
Protocol 4: Balz-Schiemann Reaction for Fluorination
The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from aryl diazonium salts.[8]
Materials:
-
Fluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Sand
Procedure:
-
Diazotization: Dissolve 3-amino-6-bromoisoquinoline in an aqueous solution of fluoroboric acid at 0 °C.[11]
-
To this solution, add a cold aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for a short period to allow for the formation of the diazonium tetrafluoroborate salt, which will precipitate.
-
Decomposition: Filter the precipitated diazonium salt, wash with cold diethyl ether, and dry under vacuum.
-
Mix the dry diazonium salt with sand and heat gently until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Extract the resulting solid with a suitable organic solvent (e.g., DCM or EtOAc).
-
Wash the organic extract with an aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford this compound.
Part 2: Synthesis of this compound Analogues
The this compound core is a versatile platform for the synthesis of a diverse range of analogues, primarily through palladium-catalyzed cross-coupling reactions at the C6-bromo position. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools for this purpose.[4][12]
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the 6-position of the isoquinoline and a variety of organoboron reagents.[13][14]
Caption: Suzuki-Miyaura cross-coupling of this compound.
Protocol 5: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent (e.g., Dioxane/water, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 92 |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 78 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position.[4]
Caption: Buchwald-Hartwig amination of this compound.
Protocol 6: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (1-2 eq relative to Pd)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add this compound (1.0 eq) and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 88 |
| 2 | Aniline | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 75 |
| 3 | Benzylamine | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Toluene | 82 |
Conclusion
The synthetic routes and detailed protocols provided in this guide offer a robust framework for the synthesis of this compound and its diverse analogues. The strategic combination of classical isoquinoline synthesis with modern palladium-catalyzed cross-coupling reactions provides a powerful platform for medicinal chemists and drug development professionals. The versatility of the 6-bromo handle allows for extensive late-stage functionalization, enabling the exploration of a vast chemical space and the optimization of lead compounds. By leveraging these methodologies, researchers can efficiently generate libraries of novel this compound analogues for the discovery of next-generation therapeutics.
References
- Organic Reactions, Inc. (2026). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
- Wikipedia. (2023). Sandmeyer reaction.
- Wikipedia. (2023). Pomeranz–Fritsch reaction.
- Wikipedia. (2023). Bischler–Napieralski reaction.
- International Journal of Pharmaceutical Sciences. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications.
- ResearchGate. (2017). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Semantic Scholar. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Organic Reactions, Inc. (2025). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- ResearchGate. (2019). Regioselective Bromination of 6‐Hydroxytetrahydroisoquinolines.
- Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Slideshare. (2016). Bischler napieralski reaction.
- Chem-Impex. (n.d.). 3-Amino-6-bromoisoquinoline.
- Semantic Scholar. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
- Semantic Scholar. (2012). Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- PubMed. (2013). The role of fluorine in medicinal chemistry.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Wikipedia. (2023). Suzuki reaction.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro.
- YouTube. (2018). 37.01 Sandmeyer Reactions.
- National Institutes of Health. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.
- YouTube. (2013). Diazotization.
- BYJU'S. (n.d.). Diazotization Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- YouTube. (2024). Lec4 - Diazotization Reactions.
Sources
- 1. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. chemimpex.com [chemimpex.com]
- 10. 6-bromoisoquinolin-3-amine CAS#: 891785-28-7 [amp.chemicalbook.com]
- 11. byjus.com [byjus.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 6-Bromo-3-fluoroisoquinoline in the Synthesis of Novel Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Fluorinated Isoquinoline Building Block
The isoquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1] The strategic functionalization of this scaffold is paramount for modulating biological activity. The introduction of fluorine, in particular, is a widely adopted strategy in modern drug design to enhance metabolic stability, membrane permeability, and binding affinity through specific electronic interactions.[2][3]
6-Bromo-3-fluoroisoquinoline emerges as a highly valuable and versatile starting material for the synthesis of novel heterocyclic libraries.[4] Its utility is rooted in the orthogonal reactivity of its two halogen substituents. The bromine atom at the C6 position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and nitrogen-based substituents. Concurrently, the electron-withdrawing fluorine atom at the C3 position modulates the electronic properties of the entire ring system, potentially influencing the pKa of the ring nitrogen and its interaction with biological targets. This document provides an in-depth guide to leveraging this compound in key synthetic transformations, complete with detailed protocols and mechanistic insights.
Core Synthetic Strategies: Palladium-Catalyzed Functionalization at the C6-Position
The C6-bromo moiety is the primary site for diversification of the this compound scaffold. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose, offering broad substrate scope, high efficiency, and excellent functional group tolerance.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron species.[5][6] This transformation is instrumental in synthesizing 6-aryl and 6-heteroaryl-3-fluoroisoquinolines, which are common cores in targeted therapies, particularly kinase inhibitors.[7]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[5][6]
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron reagent.[8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 90 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 90 | ~80-90 |
| 3 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 100 | ~75-85 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | ~80-90 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] It has largely superseded harsher classical methods for synthesizing aryl amines.[9] This reaction is essential for converting this compound into its 6-amino-substituted derivatives, which are crucial precursors for a wide range of biologically active molecules.[11][12][13]
Mechanistic Rationale: The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is critical.[12] These ligands facilitate both the initial oxidative addition of the aryl bromide to the Pd(0) center and the final, often rate-limiting, reductive elimination step that forms the C-N bond.[9] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine or the intermediate palladium-amine complex.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | ~70-80 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | ~65-75 |
| 3 | n-Butylamine | Pd(OAc)₂ (3) | BINAP (5) | Cs₂CO₃ | Dioxane | 100 | ~70-85 |
| 4 | (S)-3-Amino-2-methylpropan-1-ol | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ | Toluene | 100 | ~75-85 |
Application Focus: A Synthetic Pathway to Kinase Inhibitors
The 6-substituted-3-fluoroisoquinoline scaffold is a validated pharmacophore for targeting protein kinases, which are critical regulators of cell signaling and frequent targets in oncology.[7][14] The isoquinoline core can act as a hinge-binder, mimicking the adenine moiety of ATP, while substituents introduced at the C6-position can extend into the hydrophobic pocket of the kinase active site to confer potency and selectivity.
The following workflow illustrates a hypothetical, yet representative, two-step synthesis of a potential kinase inhibitor, combining the previously discussed reactions.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials and should be performed by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Palladium catalysts are expensive and can be pyrophoric. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Synthesis of 6-(4-methoxyphenyl)-3-fluoroisoquinoline
Materials:
-
This compound (1.0 mmol, 226 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 41 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized water, degassed (2 mL)
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 25 mL Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Synthesis of 3-fluoro-N-(4-methoxyphenyl)isoquinolin-6-amine
Materials:
-
This compound (1.0 mmol, 226 mg)
-
4-Methoxyaniline (1.2 mmol, 148 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18 mg)
-
Xantphos (0.04 mmol, 23 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene, anhydrous (10 mL)
-
Ethyl acetate, Celite, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of argon, add this compound, 4-methoxyaniline, Pd₂(dba)₃, Xantphos, and NaOtBu to a flame-dried Schlenk flask.
-
Seal the flask, remove from the glovebox (if used), and add anhydrous toluene via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture for 16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and filter through a short pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-aminoisoquinoline derivative.
Conclusion
This compound stands out as a preeminent building block for the efficient assembly of novel heterocyclic compounds. Its differentiated halogenation permits selective, high-yielding functionalization through robust and well-understood palladium-catalyzed methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols and strategies outlined herein demonstrate the straightforward application of this reagent in constructing molecular architectures relevant to drug discovery, particularly in the field of kinase inhibitors. The continued exploration of this and similar scaffolds will undoubtedly fuel the development of next-generation therapeutics.
References
- Kaur, H., Singh, J., & Singh, S. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Bromoisoquinoline-1-carbonitrile. BenchChem. This is a hypothetical reference based on the content of the search result.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline. BenchChem. This is a hypothetical reference based on the content of the search result.
- ResearchGate. (n.d.). Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. ResearchGate.
- Sperry, J. B., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- MDPI. (n.d.). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. MDPI.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile. BenchChem. This is a hypothetical reference based on the content of the search result.
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry.
- Neumeyer, J. L., et al. (1970). Isoquinolines. 1. 3-Amino- and 3-fluoroisoquinoline derivatives as potential antimalarials. Journal of Medicinal Chemistry.
- Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- Jukič, M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science. This reference is inferred from the general knowledge in the search results about fluorine's role in medicinal chemistry.
- ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate.
- Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (2016). International Journal of ChemTech Research. This is a general reference for heterocyclic synthesis.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Wikipedia. (2023). Suzuki reaction. Wikipedia.
- Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purine Derivatives. Collection of Czechoslovak Chemical Communications. This is a general reference for Suzuki coupling on heterocycles.
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: A Validated Protocol for the Gram-Scale Synthesis of 6-Bromo-3-fluoroisoquinoline
Abstract
This application note provides a comprehensive, step-by-step protocol for the gram-scale synthesis of 6-Bromo-3-fluoroisoquinoline, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] The described synthetic route is designed for robustness and scalability, proceeding through a three-step sequence involving amide formation, Bischler-Napieralski cyclization, and subsequent dehydrogenation. This guide details the causality behind experimental choices, safety protocols, and analytical characterization of the final compound, making it an essential resource for researchers in drug discovery and organic synthesis.
Introduction: The Significance of this compound
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[3][4] The introduction of specific halogen substituents, such as bromine and fluorine, onto this scaffold provides medicinal chemists with powerful tools to modulate the molecule's physicochemical and pharmacological properties.
-
Bromine at the C6 position serves as a versatile synthetic handle, enabling further structural diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the isoquinoline core.
-
Fluorine at the C3 position can significantly alter the electronic properties of the pyridine ring, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions.[5]
Consequently, this compound (C₉H₅BrFN) is a highly valuable intermediate for developing novel therapeutics, particularly in oncology and neurology, as well as for creating advanced organic materials with tailored electronic properties.[1][2] This document presents a reliable method for its synthesis on a gram scale.
Synthetic Strategy and Rationale
The chosen synthetic pathway is a robust, three-step sequence based on classical heterocyclic chemistry principles, optimized for scale and efficiency. The strategy begins with a commercially available phenethylamine precursor and builds the target isoquinoline ring.
Caption: High-level workflow for the synthesis of this compound.
Causality of Route Selection:
-
Bischler-Napieralski Reaction: This is a well-established and powerful method for constructing the dihydroisoquinoline core from N-acylated phenethylamines.[4] Its reliability and tolerance for various functional groups make it ideal for this synthesis.
-
Starting Material Availability: 2-(4-Bromophenyl)ethan-1-amine is a readily available commercial starting material, providing a cost-effective and convenient entry point to the synthesis.
-
Stepwise Control: The three-step approach allows for the isolation and purification of intermediates, ensuring high purity in the final product and simplifying troubleshooting.
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier | Notes |
| 2-(4-Bromophenyl)ethan-1-amine | ≥98% | Commercial | Starting Material |
| Ethyl fluoroacetate | ≥98% | Commercial | Acylating Agent |
| Triethylamine (TEA) | ≥99.5% | Commercial | Base |
| Dichloromethane (DCM) | Anhydrous | Commercial | Solvent |
| Phosphorus pentoxide (P₂O₅) | ≥98% | Commercial | Dehydrating Agent |
| Toluene | Anhydrous | Commercial | Solvent |
| Palladium on Carbon (10% Pd/C) | - | Commercial | Dehydrogenation Catalyst |
| α,α,α-Trichlorotoluene | ≥99% | Commercial | High-boiling solvent |
| Sodium Bicarbonate (NaHCO₃) | Reagent | Commercial | For work-up |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying Agent |
| Silica Gel | 230-400 mesh | Commercial | For chromatography |
| Hydrochloric Acid (HCl) | 1 M solution | In-house prep | For work-up |
| Brine | Saturated NaCl(aq) | In-house prep | For work-up |
| Equipment | |||
| Round-bottom flasks (various sizes) | |||
| Magnetic stirrer with heating mantle | |||
| Reflux condenser | |||
| Addition funnel | |||
| Rotary evaporator | |||
| Glassware for column chromatography | |||
| Standard laboratory glassware | |||
| Inert atmosphere setup (Nitrogen/Argon) |
Detailed Experimental Protocol
Step 1: Synthesis of N-(4-Bromophenethyl)-2-fluoroacetamide (Intermediate 1)
Rationale: This step forms the crucial amide precursor for the subsequent cyclization. Triethylamine is used as a base to neutralize the hydrofluoric acid byproduct that could potentially be formed, driving the reaction to completion.
-
Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add 2-(4-Bromophenyl)ethan-1-amine (10.0 g, 50.0 mmol) and anhydrous dichloromethane (DCM, 200 mL).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (7.6 mL, 55.0 mmol, 1.1 eq) to the solution.
-
Acylation: Add ethyl fluoroacetate (5.8 g, 55.0 mmol, 1.1 eq) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.
-
Work-up:
-
Quench the reaction by adding 100 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically a solid of sufficient purity for the next step. If necessary, it can be recrystallized from ethyl acetate/hexanes to yield N-(4-Bromophenethyl)-2-fluoroacetamide as a white solid.
-
Expected Yield: ~11.5 g (88%)
-
Step 2: Synthesis of 6-Bromo-3-fluoro-3,4-dihydroisoquinoline (Intermediate 2)
Rationale: The Bischler-Napieralski cyclization is effected using phosphorus pentoxide (P₂O₅) as a powerful dehydrating agent in a high-boiling solvent like toluene. This facilitates the intramolecular electrophilic aromatic substitution required for ring closure.
Caption: Simplified mechanism of the Bischler-Napieralski cyclization.
-
Setup: In a 500 mL round-bottom flask, place phosphorus pentoxide (21.3 g, 150 mmol, 3.0 eq).
-
Solvent Addition: Carefully add anhydrous toluene (250 mL) to the flask.
-
Substrate Addition: Add the N-(4-Bromophenethyl)-2-fluoroacetamide (11.0 g, 42.3 mmol) from Step 1 to the slurry.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 6 hours.
-
Cooling & Quenching:
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
CAUTION: Quench the reaction very slowly and carefully by adding crushed ice portion-wise to the stirred mixture. This is a highly exothermic process.
-
Once the P₂O₅ is fully quenched, add 20% aqueous NaOH solution to basify the mixture to pH > 10.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford 6-Bromo-3-fluoro-3,4-dihydroisoquinoline.
-
Expected Yield: ~7.3 g (71%)
-
Step 3: Synthesis of this compound (Final Product)
Rationale: The final step is the aromatization of the dihydroisoquinoline intermediate. This is achieved through catalytic dehydrogenation using 10% Palladium on Carbon (Pd/C) in a high-boiling, inert solvent like α,α,α-Trichlorotoluene to facilitate the high temperatures required for the reaction.
-
Setup: To a 250 mL round-bottom flask, add the 6-Bromo-3-fluoro-3,4-dihydroisoquinoline (7.0 g, 28.9 mmol) from Step 2, 10% Pd/C (0.7 g, 10% w/w), and α,α,α-Trichlorotoluene (100 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 202 °C) for 8 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 100 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with additional ethyl acetate (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the majority of the solvent.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes).
-
Combine the pure fractions and concentrate the solvent to yield this compound as an off-white to pale yellow solid.
-
Expected Yield: ~5.9 g (85%)
-
Analytical Characterization
| Parameter | Expected Value / Observation |
| Molecular Formula | C₉H₅BrFN[1][2] |
| Molecular Weight | 226.05 g/mol [2] |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.9-9.1 (s, 1H), 8.0-8.2 (d, 1H), 7.7-7.9 (dd, 1H), 7.6-7.7 (d, 1H), 7.4-7.5 (s, 1H). (Predicted, based on similar structures[6][7]) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 158-162 (d, J≈250 Hz), 145-150, 135-140, 125-135 (multiple peaks), 110-115 (d, J≈20 Hz). (Predicted) |
| Mass Spec (ESI+) | m/z: 225.96 [M+H]⁺, 227.96 [M+2+H]⁺ (Characteristic 1:1 isotopic pattern for Bromine)[8] |
| Purity (HPLC) | >95% (Typical specification)[8] |
Safety Precautions
This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[9]
-
Reagent Handling:
-
Phosphorus Pentoxide (P₂O₅): Highly corrosive and reacts violently with water. Handle with extreme care in a dry environment. The quenching step is highly exothermic and must be done slowly with adequate cooling.[4]
-
Brominated Compounds: Generally toxic and should be handled with care to avoid inhalation or skin contact.[10][11]
-
Solvents: Dichloromethane and toluene are volatile and have associated health risks. Avoid inhalation of vapors.[12]
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
-
Spills: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact emergency response personnel.[9]
-
References
- MySkinRecipes. This compound.
- Organic Chemistry Portal. Synthesis of isoquinolines.
- University of Wisconsin-Madison. Bromine Safety & Standard Operating Procedures.
- Larock, R. C., et al. (2004). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. ACS Publications.
- Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
- PubChem. 6-Bromo-3-hydroxyisoquinoline.
- GOV.UK. Incident management: brominated flame retardants.
- Airgas. SAFETY DATA SHEET: Bromine Trifluoride.
- ResearchGate. Gram-scale synthesis experiments and synthetic application or transformations.
- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
Sources
- 1. CAS 891785-30-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Isoquinoline, 6-broMo-7-fluoro-(1258833-80-5) 1H NMR spectrum [chemicalbook.com]
- 7. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. combi-blocks.com [combi-blocks.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3-fluoroisoquinoline
Welcome to the technical support center for the synthesis of 6-Bromo-3-fluoroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. This compound is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutics, particularly in oncology and neuroscience.[1] Its unique substitution pattern offers a versatile scaffold for further functionalization.
This document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable strategy for constructing the this compound core?
A common and effective approach is a modified Pomeranz–Fritsch-type reaction. This strategy involves the synthesis of a substituted benzylamine precursor, followed by cyclization and subsequent aromatization. The key is to start with precursors that already contain the required bromine and fluorine atoms in the correct positions, which avoids potentially low-yielding late-stage halogenation steps.
Q2: How is the fluorine atom typically introduced at the 3-position?
Introducing fluorine onto a heterocyclic ring can be challenging. The most successful strategies often involve using a starting material that already contains the C-F bond. For instance, a synthesis might begin with a fluorinated phenylacetic acid derivative or a related compound. Attempting late-stage fluorination on the isoquinoline core itself often leads to issues with regioselectivity and harsh reaction conditions that can degrade the molecule.
Q3: Why is the choice of cyclization agent so critical for yield?
The cyclization step, typically a water-eliminating ring closure to form the dihydroisoquinoline intermediate, is often the most yield-defining step. Agents like phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) act as both Lewis acids to activate the carbonyl group for electrophilic attack and powerful dehydrating agents. The choice depends on the substrate's sensitivity. PPA can be effective but requires high temperatures, which may cause decomposition. POCl₃ is often used but can lead to chlorinated byproducts if not carefully controlled.[2] The optimal agent and conditions must be determined empirically.
Q4: What are the best practices for monitoring reaction progress?
Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixtures) to track the consumption of the starting material and the appearance of the product spot. For more quantitative analysis and to check for isomeric impurities, High-Performance Liquid Chromatography (HPLC) and ¹H NMR of crude aliquots are highly recommended.
Proposed Synthetic Workflow
The following diagram outlines a logical, multi-step pathway for the synthesis of this compound, which will serve as the basis for our troubleshooting guide.
Sources
Technical Support Center: Purification of 6-Bromo-3-fluoroisoquinoline
Welcome to the technical support center for the purification of 6-Bromo-3-fluoroisoquinoline. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our approach is grounded in established chemical principles and best practices for analogous halogenated isoquinolines to ensure scientific integrity and practical success in your laboratory.
Understanding the Molecule: Physicochemical Properties
Before delving into purification techniques, a fundamental understanding of the physicochemical properties of this compound is crucial for selecting the appropriate methods and solvents.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrFN | [1] |
| Molecular Weight | 226.05 g/mol | [1] |
| Boiling Point | 326.4 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.647 ± 0.06 g/cm³ | [1] |
The presence of both bromine and fluorine atoms on the isoquinoline core influences the molecule's polarity, solubility, and potential interactions with stationary phases during chromatography.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on synthetic routes for similar bromoquinoline and bromoisoquinoline compounds, you can anticipate the following types of impurities:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors like brominated phenylacetonitriles or related compounds.[2]
-
Isomeric Byproducts: Incomplete regioselectivity during bromination or other steps can lead to the formation of other brominated or fluorinated isoquinoline isomers.
-
Degradation Products: Harsh reaction conditions, such as high temperatures or strong acids/bases, can cause decomposition of the target molecule.
-
Residual Solvents: Solvents used in the reaction or initial work-up may be present in the crude product.
Q2: My compound is a solid. Which purification technique should I try first, recrystallization or column chromatography?
A2: If your crude material is a solid, recrystallization is often a good first choice due to its simplicity, cost-effectiveness, and potential for high purity with good recovery, especially for larger quantities. However, if you have a complex mixture of impurities with similar solubilities to your product, or if the crude material is an oil, column chromatography will likely be necessary to achieve high purity.
Q3: I'm having trouble finding a suitable single solvent for recrystallization. What should I do?
A3: It is common to use a binary (two-solvent) system for recrystallization when a single solvent is not ideal. The principle is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gentle heating to redissolve the solid, followed by slow cooling, should induce crystallization.
Q4: My compound seems to be degrading on the silica gel column. How can I prevent this?
A4: The basic nitrogen atom in the isoquinoline ring can interact with the acidic silanol groups on the surface of silica gel, leading to degradation or poor separation. To mitigate this, you can deactivate the silica gel by preparing a slurry of the silica in your chosen eluent system containing a small amount (0.5-2%) of a tertiary amine, such as triethylamine (NEt₃).[3] This neutralizes the acidic sites on the silica.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not crystallize upon cooling. | - Solution is not saturated.- Presence of impurities inhibiting crystal nucleation. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass stirring rod to create nucleation sites.- Add a seed crystal of pure compound, if available. |
| An oil forms instead of crystals. | - The boiling point of the solvent is too high, causing the compound to "melt" before dissolving.- The solution is supersaturated. | - Try a solvent with a lower boiling point.- Re-heat the solution to dissolve the oil, then cool it more slowly. Adding a small amount of a "better" solvent to the hot solution before cooling can sometimes help. |
| Low recovery of purified crystals. | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Use a pre-heated funnel for hot filtration to prevent the compound from crystallizing out on the filter paper. |
| Purified crystals are colored. | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb to the charcoal. Do not add too much as it can also adsorb your product. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC. | - Inappropriate solvent system. | - Systematically vary the polarity of your eluent. A good starting point for halogenated isoquinolines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.3 for your target compound. |
| Compound streaking on the column/TLC plate. | - Compound is too polar for the solvent system.- Interaction with the acidic silica gel. | - Increase the polarity of the eluent.- Add a small amount of triethylamine (0.5-2%) to the mobile phase to neutralize the silica gel.[3] |
| Compound is not eluting from the column. | - Eluent is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[4] |
| Cracks appearing in the silica gel bed. | - Improperly packed column.- Heat generated from the interaction of polar solvents with silica. | - Ensure the silica gel is packed uniformly as a slurry. Pre-eluting the column with the initial solvent system can help equilibrate it. |
Experimental Protocols
The following protocols are based on established procedures for the purification of analogous bromo-isoquinoline and bromo-quinoline derivatives and should serve as an excellent starting point for your experiments.
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. Solvent selection is critical and may require some initial small-scale trials.
Recommended Solvents to Screen:
-
Single Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures with water.
-
Binary Solvents: Dichloromethane/pentane, Diethyl ether/hexane. A patent for a related compound suggests recrystallization from anhydrous diethyl ether.[5]
Step-by-Step Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent (or the "good" solvent of a binary pair).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate). Continue to add the solvent portion-wise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This protocol describes a standard procedure for purification by flash column chromatography on silica gel.
Recommended Mobile Phase Screening:
-
Start with a mixture of hexanes and ethyl acetate . A typical starting ratio is 9:1 (hexanes:ethyl acetate), gradually increasing the proportion of ethyl acetate to find the optimal separation by TLC. An Rf of 0.6 in 30% ethyl acetate in petroleum ether has been reported for the closely related 6-bromoisoquinoline.[2]
-
For compounds that are not soluble in hexanes/ethyl acetate, a system of dichloromethane and methanol can be effective.[4]
Step-by-Step Procedure:
-
TLC Analysis: Determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar solvent mixture you plan to use.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add your chosen mobile phase to the column.
-
Apply pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualization of Workflows
Recrystallization Workflow
Caption: A typical workflow for the purification of this compound by recrystallization.
Column Chromatography Troubleshooting Logic
Caption: Decision-making process for troubleshooting common column chromatography issues.
References
- This compound - MySkinRecipes
- 6-Bromoisoquinoline synthesis - ChemicalBook
- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google P
- Tips for Flash Column Chrom
- Technical Support Center: Purification of 3-Acetyl-6-bromoquinolin-4(1H)-one - Benchchem
Sources
- 1. This compound [myskinrecipes.com]
- 2. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
Overview of a Common Synthetic Pathway: The Modified Pomeranz-Fritsch Reaction
Answering the user's request.## Technical Support Center: Synthesis of 6-Bromo-3-fluoroisoquinoline
Introduction: this compound is a key heterocyclic building block in medicinal chemistry and drug development.[1] Its unique substitution pattern allows for targeted modifications and serves as a scaffold in the synthesis of complex pharmaceutical agents, particularly for neurological and oncological research.[1] However, the synthesis of this molecule is not without its challenges. The presence of two distinct halogen substituents and the inherent reactivity of the isoquinoline core can lead to a variety of side reactions, impacting yield, purity, and scalability.
This technical guide provides researchers and drug development professionals with a dedicated troubleshooting resource. Structured in a question-and-answer format, it directly addresses common issues encountered during the synthesis, explains the underlying chemical principles, and offers field-proven solutions to mitigate side reactions and optimize outcomes.
While several methods exist for constructing the isoquinoline core, the Pomeranz–Fritsch reaction offers a direct and efficient route.[2][3] A common adaptation for synthesizing this compound involves the acid-catalyzed cyclization of an imine formed from a substituted benzaldehyde and an aminoacetaldehyde acetal. This guide will focus on troubleshooting this specific pathway.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My overall yield is extremely low, and the crude product is a dark, intractable tar. What is causing this?
Answer: This is a classic sign of polymerization or degradation, often caused by overly harsh reaction conditions.
-
Causality: The Pomeranz-Fritsch cyclization typically requires strong acids (like concentrated sulfuric acid or polyphosphoric acid) and heat. The electron-withdrawing nature of the fluorine and bromine atoms makes the benzene ring less reactive, tempting researchers to increase the temperature or use stronger acids. This can backfire, leading to charring and the formation of polymeric side products.
-
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter. Ensure the internal reaction temperature does not exceed the optimal range. For the cyclization step, consider a maximum temperature of 70-80 °C before assessing progress.
-
Slower Reagent Addition: Add the imine intermediate to the pre-heated cyclizing acid dropwise. This maintains better control over the reaction exotherm and minimizes localized "hot spots" that can initiate polymerization.
-
Milder Lewis Acids: Investigate the use of alternative, milder cyclization agents. While classical methods use strong Brønsted acids, Lewis acids like titanium tetrachloride (TiCl₄) have been used in related isoquinoline syntheses and can sometimes promote cyclization under less aggressive conditions.[4]
-
Reaction Time: Over-extending the reaction time in an attempt to drive it to completion can promote degradation. Monitor the reaction by Thin Layer Chromatography (TLC) and quench it as soon as the starting imine is consumed or a significant increase in baseline "streaking" (indicative of tar) is observed.
-
Question 2: My final product contains a significant amount of an isomeric impurity that is very difficult to separate. How can I identify and prevent it?
Answer: You are likely dealing with a regioisomeric side product, such as 8-Bromo-3-fluoroisoquinoline. This arises from a lack of complete regioselectivity during the electrophilic cyclization step.
-
Causality: The cyclization is an intramolecular electrophilic aromatic substitution. The position of ring closure is directed by the substituents on the benzene ring. While the fluorine atom is an ortho-, para-director and the bromine is also an ortho-, para-director, the electronics and sterics can lead to competitive cyclization at the C6 position (desired) versus the C2 position of the benzaldehyde ring (leading to the 8-bromo isomer).
-
Preventative Measures:
-
Strict Temperature Control: Regioselectivity in electrophilic substitutions is often temperature-dependent. Lowering the reaction temperature during the cyclization can enhance the selectivity for the thermodynamically favored product. This strategy is critical in analogous brominations of isoquinoline where temperature control suppresses the formation of the 8-bromo isomer.[5]
-
Choice of Acid: The nature of the acidic medium can influence the reaction pathway. Experiment with different acids (e.g., H₂SO₄ vs. PPA vs. Eaton's reagent) as they can alter the stability of the transition states leading to the different regioisomers.
-
-
Analytical Identification:
-
NMR Spectroscopy: The coupling patterns of the aromatic protons in ¹H NMR will be distinct for the 6-bromo and 8-bromo isomers. The 6-bromo isomer will have a different set of proton-proton correlations in a 2D-COSY or NOESY experiment compared to the 8-bromo isomer.
-
LC-MS: While mass spectrometry will show the same mass for both isomers, they will likely have different retention times on a reverse-phase HPLC column.
-
Caption: Competing reaction pathways leading to desired product and isomeric impurity.
Question 3: My reaction stalls, and I recover a significant amount of unreacted 4-Bromo-2-fluorobenzaldehyde after workup. What's wrong?
Answer: This points to an issue in the initial imine formation step, most likely due to the presence of water.
-
Causality: Imine formation is a reversible equilibrium reaction that produces water as a byproduct. If this water is not removed, Le Châtelier's principle dictates that the equilibrium will not favor the product side, leading to an incomplete reaction. The subsequent acidic workup will hydrolyze any unreacted imine back to the starting aldehyde and amine.
-
Troubleshooting Steps:
-
Use a Dean-Stark Trap: When forming the imine in a solvent like toluene, a Dean-Stark apparatus is essential. It physically removes water from the reaction mixture as it forms, driving the equilibrium towards the imine product. This is a standard practice for similar reactions.[4]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The aminoacetaldehyde dimethyl acetal starting material should also be of high purity and stored over molecular sieves if necessary.
-
Acetal Hydrolysis: The aminoacetaldehyde dimethyl acetal is sensitive to acid. Ensure no acidic contaminants are present during the imine formation step, as this could hydrolyze the acetal before it has a chance to react.
-
Question 4: Purification by column chromatography is difficult. The product streaks badly on the silica gel column.
Answer: This is a common problem when purifying basic nitrogen heterocycles like isoquinolines on acidic silica gel.
-
Causality: The lone pair of electrons on the isoquinoline nitrogen atom makes it basic.[6] This basic nitrogen interacts strongly and often irreversibly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to poor separation, broad peaks, and streaking, often resulting in significant loss of product on the column.
-
Solutions:
-
Basic Modifier: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or a few drops of aqueous ammonia in the mobile phase (e.g., Hexane/Ethyl Acetate + 1% Et₃N). This neutralizes the acidic sites on the silica, allowing the basic product to elute cleanly.
-
Alternative Stationary Phases: If the problem persists, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica for purifying basic compounds. Alternatively, reverse-phase chromatography (C18) can be effective.
-
Salt Formation & Liberation: An alternative purification strategy involves extracting the crude product into an acidic aqueous solution (e.g., 3 M HCl) to form the hydrochloride salt, leaving non-basic impurities in the organic layer.[4] The aqueous layer is then washed, basified (e.g., with NaOH or NaHCO₃) to liberate the free base, and then re-extracted into an organic solvent. This acid-base extraction can significantly purify the material before chromatography.
-
Optimized Experimental Protocol
This protocol is a representative methodology designed to minimize the side reactions discussed above.
Table 1: Reagents and Quantities
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Bromo-2-fluorobenzaldehyde | 203.01 | 10.15 g | 50.0 |
| Aminoacetaldehyde dimethyl acetal | 105.14 | 5.8 g | 55.0 (1.1 eq) |
| Toluene (anhydrous) | - | 200 mL | - |
| Sulfuric Acid (98%) | 98.08 | 100 mL | - |
| Dichloromethane (DCM) | - | 3 x 100 mL | - |
| Saturated NaHCO₃ solution | - | ~250 mL | - |
| Triethylamine (for chromatography) | - | ~2 mL | - |
Step 1: Imine Formation
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-Bromo-2-fluorobenzaldehyde (10.15 g, 50.0 mmol) and anhydrous toluene (200 mL).
-
Add aminoacetaldehyde dimethyl acetal (5.8 g, 55.0 mmol).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours or until no more water is collected and TLC analysis (e.g., 4:1 Hexane:Ethyl Acetate) shows complete consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to obtain the crude imine as a viscous oil. Do not expose to moisture.
Step 2: Cyclization and Aromatization
-
In a separate 500 mL flask, carefully add concentrated sulfuric acid (100 mL). Heat the acid to 75 °C in an oil bath.
-
Dissolve the crude imine from Step 1 in a minimal amount of anhydrous toluene (~20 mL).
-
Using an addition funnel, add the imine solution dropwise to the hot sulfuric acid over 30-45 minutes. Caution: This addition can be exothermic. Monitor the internal temperature and ensure it does not rise above 85 °C.
-
After the addition is complete, stir the dark mixture at 75-80 °C for 2-3 hours. Monitor the reaction progress by taking a small aliquot, quenching it in ice/base, extracting, and analyzing by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 500 g of crushed ice in a large beaker with vigorous stirring.
Step 3: Workup and Purification
-
Place the beaker in an ice bath. Slowly and carefully basify the acidic aqueous mixture to pH 8-9 by adding saturated sodium bicarbonate (NaHCO₃) solution or 6N NaOH. Caution: Vigorous gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a gradient eluent system (e.g., 99:1 to 95:5 Hexane:Ethyl Acetate) containing 0.5% triethylamine to prevent streaking.
-
Combine the pure fractions and evaporate the solvent to afford this compound as a solid.
References
- Amerigo Scientific.
- Wikipedia. Isoquinoline. [Link]
- Choudhary, A. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
- Moody, C.J. Chapter 7: Quinolines and Isoquinolines. University of York. [Link]
- Kubickova, J., et al. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
- MySkinRecipes. This compound. [Link]
- Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Optimization of Suzuki Coupling for Bromo-isoquinolines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-isoquinoline scaffolds. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot challenging reactions, and deepen their understanding of this powerful C-C bond-forming methodology. As your Senior Application Scientist, I've structured this guide to address the most pressing issues encountered in the lab, moving from immediate troubleshooting to fundamental principles.
Part 1: Troubleshooting Guide - When Your Reaction Fails
This section is for quick diagnostics when you encounter common issues at the bench.
Q1: My reaction shows no product formation, and I've only recovered my starting bromo-isoquinoline. What should I check first?
This is a classic case of reaction failure, often pointing to a problem with the catalytic cycle's initiation.
Immediate Checklist:
-
Inert Atmosphere: This is the most common culprit. The Pd(0) active catalyst is highly sensitive to oxygen.[1] Ensure your flask was properly purged (at least three cycles of vacuum/backfill with argon or nitrogen) and that your degassed solvents are truly free of oxygen.[1]
-
Catalyst Activity: Was your palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) old or improperly stored? Pd(II) sources require in-situ reduction to Pd(0), a step that can be hindered.[2] Consider using a pre-formed, air-stable Pd(0) catalyst or a modern precatalyst system if this is a recurring issue.
-
Base Inadequacy: The base is not just a spectator; it is essential for activating the boronic acid to facilitate transmetalation.[3][4] If you used a weak base like Na₂CO₃ and saw no reaction, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which are often more effective for challenging couplings.[1]
-
Temperature: Some Suzuki couplings require higher temperatures (e.g., 80-110 °C) to drive the oxidative addition, especially with electron-rich or sterically hindered bromo-isoquinolines.[1] Verify your reaction temperature.
Caption: A decision tree for troubleshooting failed Suzuki reactions.
Q2: I'm getting a low yield, and my TLC/LC-MS shows significant side products. What are they and how do I prevent them?
Side product formation is common and understanding the likely culprits is key to suppression.
-
Protodeboronation: This is the hydrolysis of your boronic acid back to an arene, consuming your coupling partner.[1] It is often accelerated by high temperatures, excess water, or strong bases.[1]
-
Homocoupling (Aryl-Aryl): You may see dimers of your boronic acid (Ar-Ar) or your bromo-isoquinoline. Boronic acid homocoupling is often promoted by the presence of Pd(II) species and oxygen.[2]
-
Solution: Rigorous deoxygenation is critical.[2] Ensure your Pd(II) precatalyst is efficiently reduced to Pd(0) at the start of the reaction. Sometimes, slightly adjusting the stoichiometry (e.g., 1.1 eq of boronic acid instead of 1.5) can help.
-
-
Dehalogenation: Your bromo-isoquinoline is reduced to isoquinoline. This can occur if the reaction generates hydride species or if the catalytic cycle is intercepted.
-
Solution: This is less common but can be influenced by the solvent and base combination. Ensure high-purity reagents and consider a different solvent system.
-
Part 2: Frequently Asked Questions (FAQs) - Mastering the Parameters
This section provides deeper insights into making informed decisions for your experimental design.
Q3: How do I select the right palladium catalyst and ligand for my bromo-isoquinoline?
The catalyst system is the heart of the reaction. For heteroaromatic halides like bromo-isoquinolines, standard catalysts like Pd(PPh₃)₄ can be sluggish.[1] The nitrogen atom in the isoquinoline ring can coordinate to the palladium center, potentially interfering with the catalytic cycle.
-
Why Ligands Matter: Ligands stabilize the palladium atom, influence its reactivity, and prevent the formation of inactive palladium black.[3] For challenging substrates, electron-rich and bulky phosphine ligands are preferred because they accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.[3][5]
-
Recommended Systems:
-
Pd(dppf)Cl₂: This is an excellent starting point. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is an air-stable Pd(II) precatalyst with a bulky, electron-rich ligand that is effective for a wide range of aryl bromides, including heteroaromatics.[6][7]
-
Buchwald Ligands: Ligands like SPhos, XPhos, and RuPhos, when combined with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, form highly active catalysts that are often successful when other systems fail. They are particularly good for sterically hindered or electron-rich substrates.
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes are even more electron-donating than phosphines and can be very effective, though sometimes require more careful optimization.[3]
-
Q4: What is the role of the base, and which one should I choose?
The base plays multiple crucial roles: it activates the boronic acid by forming a more nucleophilic borate species, facilitates the ligand exchange on the palladium center, and can influence the overall rate of the catalytic cycle.[3][8]
-
Mechanism of Action: The base reacts with the boronic acid (RB(OH)₂) to form a borate anion [RB(OH)₃]⁻. This species has a higher electron density on the organic group (R), making it much more effective at transferring this group to the palladium center during the transmetalation step.[8]
-
Common Base Choices & Rationale:
| Base | Strength | Common Solvent(s) | Comments |
| Na₂CO₃ / K₂CO₃ | Moderate | Dioxane/Water, DME/Water | A standard, cost-effective choice. Often sufficient for activated bromides but may be too weak for challenging isoquinolines.[6][7] |
| K₃PO₄ | Strong | Dioxane, Toluene, THF | An excellent all-around choice for difficult couplings. Its strength can accelerate the reaction without being overly harsh.[1] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Often gives superior results, possibly due to the high solubility of its fluoride salts. It is, however, more expensive.[1] |
| KF | Mild | THF, Dioxane | Useful when you have base-sensitive functional groups (like esters) on your substrates, as it's less likely to cause hydrolysis.[9] |
Q5: Why is a water/organic solvent mixture so common, and when should I use anhydrous conditions?
The solvent system must dissolve all components of the reaction, including the often-polar inorganic base and the organic substrates.
-
Role of Water: A small amount of water in solvents like dioxane, THF, or DME helps to dissolve the inorganic base (e.g., Na₂CO₃, K₃PO₄). This ensures the base is available to activate the boronic acid. Some studies suggest water can also accelerate the reductive elimination step.
-
When to Go Anhydrous: You should consider anhydrous conditions if you are experiencing significant protodeboronation of your boronic acid.[1] In this case, you would use dry solvents and a base that has better solubility in organic media (like CsF) or use rigorously dried K₃PO₄.
Part 3: Experimental Protocols & Data
Standard Protocol for Suzuki Coupling of 4-Bromo-isoquinoline
This protocol is a robust starting point adapted from literature procedures.[6]
Reagents & Materials:
-
4-Bromo-isoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 0.03 equiv)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
-
Schlenk flask or microwave vial, magnetic stir bar, inert gas line (Argon or Nitrogen)
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the 4-bromo-isoquinoline, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this process three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and then the degassed water. The mixture will likely be a suspension.
-
Reaction: Lower the flask into a preheated oil bath at 90 °C. Stir the reaction vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the disappearance of the bromo-isoquinoline starting material.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6] Purify the resulting crude product by flash column chromatography on silica gel.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
Comparative Data for Condition Screening
The success of coupling with bromo-isoquinolines is highly dependent on reaction conditions. The table below summarizes typical starting points for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Outcome |
| Pd(PPh₃)₄ (5%) | - | Na₂CO₃ (2) | Dioxane/H₂O 4:1 | 100 | Often sluggish for heteroaromatics; may require long reaction times or fail.[1] |
| Pd(OAc)₂ (2%) | PPh₃ (4%) | K₂CO₃ (2) | DME/H₂O 3:1 | 90 | A classic system, but may suffer from catalyst decomposition. |
| Pd(dppf)Cl₂ (3%) | - | K₃PO₄ (2) | Dioxane/H₂O 4:1 | 90 | Highly recommended starting point. Robust, reliable, and effective. [6][7] |
| Pd₂(dba)₃ (1.5%) | XPhos (3%) | Cs₂CO₃ (2) | Toluene | 110 | Excellent for sterically hindered or electron-rich partners; requires care. |
References
- ResearchGate. Screening of palladium catalysts for the Suzuki coupling of.... [Link]
- Wikipedia. Suzuki reaction. [Link]
- MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
- Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
- National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Fluorination of the Isoquinoline Ring
Welcome to the technical support center for the fluorination of the isoquinoline scaffold. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of fluorinated isoquinoline derivatives. The introduction of fluorine into this privileged heterocyclic system is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] However, the unique electronic nature of the isoquinoline ring presents a distinct set of challenges that can often lead to unexpected outcomes in the laboratory.
This guide moves beyond simple protocols to provide in-depth troubleshooting advice and frequently asked questions, grounded in mechanistic principles and practical experience. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and ultimately achieve your synthetic targets with greater efficiency and confidence.
Frequently Asked Questions (FAQs)
Q1: Why is the direct fluorination of the isoquinoline ring so challenging?
A1: The difficulty arises from the inherent electronic properties of the isoquinoline ring system. It consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring.[3] This duality dictates the ring's reactivity:
-
Electrophilic Attack: The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. This makes reactions with common electrophilic fluorinating agents (like Selectfluor) difficult, as they require an electron-rich substrate to form the necessary Wheland intermediate.[4][5] Electrophilic attack, when it does occur, is directed towards the more electron-rich benzene ring, typically at the C5 and C8 positions.[6][7]
-
Nucleophilic Attack: Conversely, the electron-deficient pyridine ring is susceptible to nucleophilic attack, primarily at the C1 position.[8] However, nucleophilic fluorination using fluoride salts is challenging. The initial addition of a fluoride ion to form a Meisenheimer intermediate can be energetically unfavorable, and subsequent rearomatization would require the elimination of a hydride ion, which is a difficult leaving group.[5]
Q2: I am attempting an electrophilic fluorination with Selectfluor, but I am observing no reaction or very low conversion. What are the likely causes?
A2: This is a common issue. While Selectfluor is a powerful and versatile electrophilic fluorinating agent, its efficacy with electron-deficient heterocycles like isoquinoline is highly dependent on the reaction conditions.[9] Several factors could be at play:
-
Substrate Reactivity: The unsubstituted isoquinoline ring is often not nucleophilic enough to react directly. Electron-donating groups (EDGs) on the benzene portion of the ring can increase the nucleophilicity and facilitate the reaction.
-
Reaction Medium: The choice of solvent is critical. For instance, co-solvents like water and chloroform have been shown to be effective in some cases for the fluorination of related azaarenes.[9]
-
Acid/Base Additives: The presence of an acid can protonate the isoquinoline nitrogen, further deactivating the ring towards electrophilic attack. Conversely, a base might be necessary in some protocols, but can also lead to side reactions.[9][10]
-
Reagent Degradation: Ensure your Selectfluor is stored correctly and has not degraded.[9]
Q3: How does the position of fluorine on the isoquinoline ring affect the molecule's pKa?
A3: The introduction of a highly electronegative fluorine atom can significantly lower the pKa of the isoquinoline nitrogen.[2][11] The magnitude of this effect is position-dependent. Fluorine atoms on the pyridine ring, particularly at positions C1 or C3, will have a more pronounced electron-withdrawing inductive effect, leading to a greater decrease in the basicity of the nitrogen atom.[12] Fluorine substitution on the benzene ring will have a less direct, but still noticeable, impact.[11] This modulation of pKa is a critical consideration in drug design as it influences the ionization state of the molecule at physiological pH, which in turn affects solubility, cell permeability, and target binding.[1][13]
Q4: What are the main strategies to achieve fluorination at positions other than C1, C5, or C8?
A4: Achieving regioselectivity at less electronically favored positions is a significant challenge that often requires more advanced synthetic strategies:
-
Transition-Metal Catalyzed C-H Functionalization: This is a powerful approach where a directing group installed on the isoquinoline scaffold coordinates to a metal catalyst (e.g., Pd, Rh, Cu) and directs the C-H activation and subsequent fluorination to a specific, often sterically accessible, position.[3][14]
-
Temporary Dearomatization: A novel strategy for achieving formal meta-C-H fluorination (at C6 or C7) involves the temporary dearomatization of the pyridine ring, for instance, by forming an oxazinopyridine intermediate. This alters the electronic landscape, allowing for selective electrophilic fluorination at a previously inaccessible position, followed by rearomatization.[10][15][16]
-
Building the Ring from Fluorinated Precursors: An alternative to late-stage fluorination is to construct the isoquinoline ring system using starting materials that already contain the desired fluorine atom.[17][18]
Troubleshooting Guides
Guide 1: Low Yield in Electrophilic C-H Fluorination
Problem: You are attempting a direct C-H fluorination of an isoquinoline derivative using an electrophilic fluorine source (e.g., Selectfluor, NFSI) and observing low to no product formation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Detailed Analysis and Solutions
-
Assess Substrate Electronics: The electron-deficient nature of the pyridine ring is the most common barrier.[4][5]
-
Solution: If your synthetic route allows, prioritize substrates with electron-donating groups (EDGs) like alkoxy or alkyl groups on the benzene ring (C5, C6, C7, C8 positions). These groups enhance the overall nucleophilicity of the aromatic system, making it more susceptible to electrophilic attack.
-
-
Verify Reagent and Solvent Integrity: Fluorinating agents can be sensitive to moisture and degradation. Solvents must be rigorously dried.
-
Systematic Temperature Optimization: Fluorination reactions can have a narrow optimal temperature window.
-
Solution: Start your reaction at room temperature and monitor for progress. If no reaction occurs, incrementally increase the temperature (e.g., in 10-20 °C steps). Be aware that excessive heat can lead to decomposition of the reagent or substrate.[9]
-
Guide 2: Poor Regioselectivity and Multiple Products
Problem: Your fluorination reaction is proceeding, but you are obtaining a mixture of constitutional isomers or other byproducts.
Controlling Factors for Regioselectivity
| Factor | Influence on Regioselectivity | Troubleshooting Action |
| Inherent Electronics | Directs electrophiles to C5/C8 and nucleophiles to C1.[3] | If targeting other positions, this inherent reactivity must be overridden. |
| Directing Groups (DGs) | In transition-metal catalysis, the DG dictates the site of C-H activation.[9] | Choose a DG that directs to your desired position. Common DGs include amides, pyridines, etc. |
| Steric Hindrance | Bulky substituents can block access to adjacent C-H bonds, favoring reaction at less hindered sites. | Analyze the steric environment around your target C-H bond. A bulkier DG or substrate substituent may be needed to block an undesired position. |
| Fluorinating Reagent | Different reagents can exhibit different selectivities based on their size and reactivity profile.[20][21] | Screen a panel of electrophilic fluorinating agents (e.g., Selectfluor, NFSI, NFOBS). |
Experimental Protocol: Directed C-H Fluorination (Conceptual)
This protocol outlines a general workflow for developing a directed C-H fluorination, a key strategy for overcoming inherent regioselectivity.
-
Substrate Synthesis: Synthesize the isoquinoline substrate bearing a suitable directing group (e.g., a picolinamide at the N2 position).
-
Catalyst and Reagent Screening:
-
In a glovebox, set up an array of reaction vials.
-
To each vial, add the directed isoquinoline substrate (1.0 equiv).
-
Add the transition-metal catalyst (e.g., Pd(OAc)₂, Rh(III) complex; 5-10 mol%).
-
Add the fluorinating agent (e.g., AgF, Selectfluor; 1.5-2.0 equiv).
-
Add the appropriate solvent (e.g., MeCN, DCE).
-
-
Reaction Execution:
-
Seal the vials and place them in a heating block.
-
Run the reactions at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 12-24 h).
-
-
Analysis:
-
After cooling, quench the reactions.
-
Analyze the crude reaction mixtures by LC-MS and ¹⁹F NMR to determine conversion and isomeric ratios.
-
-
Optimization: Based on the initial screen, optimize the catalyst, ligand, solvent, temperature, and reaction time for the most promising conditions.
Guide 3: Challenges in Nucleophilic Fluorination
Problem: You are attempting to introduce fluorine via a nucleophilic pathway (e.g., SₙAr on a halo-isoquinoline or using a fluoride salt on an activated substrate) and are facing difficulties.
Mechanism-Based Troubleshooting
Caption: Key checkpoints for troubleshooting SₙAr fluorination.
-
Leaving Group Ability: For an SₙAr reaction, the leaving group must be sufficiently labile.
-
Solution: If using a chloro- or bromo-isoquinoline at a non-activated position (i.e., not C1), the reaction is likely to be sluggish. The best positions for nucleophilic substitution are C1 and C3.[8] For late-stage functionalization, converting a C-H bond to a C-F bond can be an effective strategy, as the fluoride can then act as a leaving group for subsequent SₙAr reactions with other nucleophiles.[22]
-
-
Ring Activation: The isoquinoline ring must be sufficiently electron-poor to be attacked by the fluoride nucleophile.
-
Solution: The reaction works best if there are additional electron-withdrawing groups (EWGs) on the ring to stabilize the negative charge of the Meisenheimer intermediate.
-
-
Fluoride Source and Solubility: The fluoride anion is a notoriously poor nucleophile in many organic solvents due to strong solvation and high lattice energy of its salts (e.g., KF).[23]
-
Solution: Use a more soluble and "naked" source of fluoride. Cesium fluoride (CsF) is often more effective than potassium fluoride (KF). Tetrabutylammonium fluoride (TBAF) is a common choice, but ensure it is anhydrous. The use of phase-transfer catalysts, such as crown ethers (e.g., 18-crown-6), can help shuttle the fluoride ion into the organic phase.[10]
-
References
- Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017). IntechOpen. [Link]
- Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. (2024). Journal of the American Chemical Society. [Link]
- Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermedi
- Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates | Request PDF. (n.d.).
- Direct Assembly of Vinyl Fluorinated Isoquinolines Via Rh(III)
- Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (n.d.). Semantic Scholar. [Link]
- Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (2023). Journal of the American Chemical Society. [Link]
- Regioselective Synthesis of 4-Fluoroalkyl Isoquinolines. (2006). Synfacts. [Link]
- 18F-Fluorination: Challenge and Opportunity for Organic Chemists. (2021). Accounts of Chemical Research. [Link]
- Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (2023). PMC - NIH. [Link]
- Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites. (n.d.).
- Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites. (n.d.).
- Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilyl
- Recent advances in late-stage monofluorination of natural products and their derivatives. (2024). Organic & Biomolecular Chemistry. [Link]
- Regioselectivity in isoquinoline alkaloid synthesis | Request PDF. (n.d.).
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC - NIH. [Link]
- Overcoming Challenges in Fluorine-Based Chemistry. (n.d.). Pharmaceutical Technology. [Link]
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]
- Nucleophilic Fluorination. (n.d.). The Doyle Group - UCLA. [Link]
- Isoquinoline. (n.d.). Wikipedia. [Link]
- Electrophilic fluorin
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC - PubMed Central. [Link]
- Isoquinoline. (n.d.). Source not found.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. (n.d.).
- Exploiting the unusual effects of fluorine in methodology. (n.d.). RSC Publishing. [Link]
- Late-Stage Fluorination: From Fundamentals to Application. (2014).
- Late-stage [18F]Fluorination: New Solutions to Old Problems. (2014). PMC - NIH. [Link]
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]
- Reactivity of Isoquinoline. (2020). YouTube. [Link]
- Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.). Source not found.
- Reactions of Isoquinoline | TYBSc Chemistry. (2021). YouTube. [Link]
- Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 7. m.youtube.com [m.youtube.com]
- 8. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoquinoline - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Formal meta-C-H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
troubleshooting scalability issues in 6-Bromo-3-fluoroisoquinoline production
Technical Support Center: 6-Bromo-3-fluoroisoquinoline
A Senior Application Scientist's Guide to Troubleshooting Scalability Issues
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this critical building block from bench-scale discovery to pilot or manufacturing scale. As a key intermediate in the development of novel therapeutics, particularly in oncology and neurological disorders, robust and scalable production is paramount.[1]
This document moves beyond simple protocols to address the complex challenges that arise during scale-up, focusing on the underlying chemical principles to empower you to diagnose and solve problems effectively. We will explore common synthesis routes, troubleshoot frequent issues in a direct question-and-answer format, and provide validated protocols and process control strategies.
Section 1: Foundational Synthesis Strategies & Core Scalability Challenges
The synthesis of the isoquinoline core is well-established, with several named reactions being cornerstones of this chemistry.[2][3] For a substituted target like this compound, the most common and adaptable routes are variations of the Bischler-Napieralski and Pomeranz-Fritsch reactions.[4][5]
-
Bischler-Napieralski Reaction: This route typically involves the acylation of a β-phenylethylamine followed by an acid-catalyzed cyclodehydration.[5][6] For our target, this would necessitate a starting material like 2-(4-bromophenyl)ethylamine. The reaction is robust but often requires harsh dehydrating agents (e.g., POCl₃, P₂O₅) and high temperatures, which can be problematic at scale.[6][7][8]
-
Pomeranz-Fritsch Reaction: This synthesis builds the isoquinoline from a benzaldehyde and an aminoacetaldehyde diethyl acetal.[5][9] While powerful, this reaction is notoriously sensitive to acid concentration and temperature, often leading to byproduct formation if not carefully controlled.[10] The presence of an electron-withdrawing fluorine atom can deactivate the aromatic ring, making the key cyclization step more challenging.[10]
Scaling either of these reactions introduces predictable but significant challenges that must be proactively managed:
-
Thermal Management: Exothermic steps, particularly acid additions or the cyclization itself, can lead to thermal runaways in large reactors if not controlled, impacting safety, yield, and impurity profiles.[11]
-
Mass Transfer: Inefficient mixing in large vessels can create localized "hot spots" or areas of high reagent concentration, leading to non-uniform reaction progress and increased byproduct formation.
-
Materials Handling: The safe storage, transfer, and charging of large quantities of corrosive and hazardous reagents like phosphorus oxychloride or concentrated sulfuric acid require specialized equipment and protocols.[12]
-
Purification Strategy: Methods that are convenient at the lab scale, such as column chromatography, are often economically and practically unfeasible for multi-kilogram production. Scalable purification relies on techniques like crystallization and acid-base extraction.[13][14]
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the scale-up of this compound synthesis.
Issue 1: Low Yield & Stalled Reactions
Q: My Bischler-Napieralski reaction stalls, with significant starting amide remaining even after extended reflux. What's the cause and how can I fix it?
A: This is a common issue, often related to insufficient activation of the amide for cyclization.
-
Causality: The cyclization step is an electrophilic aromatic substitution. The electron-withdrawing nature of the bromine and fluorine substituents on the phenyl ring deactivates it, making the ring less nucleophilic and the reaction more sluggish compared to electron-rich substrates.[6][10] Furthermore, the dehydrating agent (e.g., POCl₃) may not be potent enough under standard conditions for this deactivated system, or it may be consumed by trace moisture.
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure all reagents and solvents are anhydrous. Water will rapidly quench dehydrating agents like POCl₃.
-
Increase Temperature: If using a solvent like toluene, consider switching to a higher-boiling solvent such as xylene to increase the reaction temperature.[15]
-
Use a Stronger Dehydrating Agent: The combination of P₂O₅ in refluxing POCl₃ is a more powerful dehydrating system suitable for deactivated substrates.[7]
-
Consider Milder, More Modern Conditions: For sensitive substrates, harsh conditions can be counterproductive. An alternative is the use of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine at lower temperatures (-20 °C to 0 °C).[6][13] This often provides cleaner reactions and avoids the thermal degradation associated with high-temperature reflux.
-
Issue 2: By-product Formation and Control
Q: My Pomeranz-Fritsch synthesis is giving me a complex mixture of products, and my desired isoquinoline is a minor component. How can I improve selectivity?
A: The Pomeranz-Fritsch reaction is highly dependent on the acid catalyst, and improper conditions are a primary cause of byproduct formation.[10]
-
Causality & Common By-products:
-
Polymerization: Excessively strong acid or high temperatures can lead to the formation of intractable polymeric tars.[10]
-
Benzo[d]azepinones: Under certain acidic conditions, a seven-membered ring can form as a byproduct. This has been observed when using aqueous HCl solutions.[10][16]
-
Unreacted Intermediates: Insufficient acid can lead to a stalled reaction, leaving behind the initial Schiff base intermediate.[10]
-
-
Troubleshooting & Optimization Workflow: The following workflow can help systematically optimize your reaction for selectivity.
Caption: Troubleshooting workflow for Pomeranz-Fritsch side reactions.
Issue 3: Purification and Isolation at Scale
Q: My crude this compound is an oil that refuses to crystallize, and column chromatography is not an option for the 5 kg scale. What are my options?
A: "Oiling out" is a common problem during scale-up. The key is to leverage the chemical properties of your target molecule for non-chromatographic purification.
-
Causality: The presence of residual solvents, isomeric impurities, or other by-products can act as an "antifreeze," inhibiting the formation of a crystal lattice. The goal is to first increase the purity of the crude material to a point where crystallization becomes feasible.
-
Scalable Purification Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oil in a suitable, water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Acid Wash: Extract the organic layer with a dilute aqueous acid (e.g., 1-2M HCl). The basic nitrogen of the isoquinoline ring will be protonated, pulling the desired product into the aqueous layer as a hydrochloride salt.[13][14] Many non-basic organic impurities will remain in the organic layer.
-
Back-Extraction: Separate the layers. Slowly add a base (e.g., 6N NaOH) to the aqueous layer with vigorous stirring until the pH is >10. This deprotonates the isoquinoline salt.
-
Isolation: Extract the now-basic aqueous layer with fresh organic solvent (e.g., DCM). The purified, free-based this compound will move back into the organic phase.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This significantly purer material is now much more likely to crystallize.
-
-
Forcing Crystallization: If the product is still an oil, you can attempt:
-
Solvent/Anti-Solvent System: Dissolve the oil in a minimal amount of a good solvent (e.g., DCM) and slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., hexanes or heptane) until turbidity persists. Allow to stand, or cool, to induce crystallization.[14]
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Table 1: Troubleshooting Summary
| Symptom | Potential Cause(s) | Recommended Scalable Solution(s) |
| Reaction Exotherm | Rapid addition of reagents; poor heat transfer in a large reactor. | Slow down addition rates via a programmable pump; ensure reactor cooling jacket is operational and appropriately sized.[11] |
| Dark Tar Formation | Reaction temperature too high; acid concentration too strong. | Lower reaction temperature; screen milder acids; improve mixing to avoid localized overheating.[10] |
| Inconsistent Batches | Variation in raw material quality; moisture contamination. | Qualify all incoming raw materials; implement strict anhydrous protocols for all reagents and solvents. |
| Product Isolation as Oil | Presence of impurities inhibiting crystallization. | Perform an acid-base wash to remove non-basic impurities; attempt a solvent/anti-solvent crystallization.[14] |
| Filter Clogging | Formation of very fine, "unfilterable" solids. | Age the slurry (hold at temperature for several hours) to allow for crystal growth; screen different anti-solvents. |
Section 3: Proactive Strategy - Impurity Profiling
For pharmaceutical intermediates, a reactive approach to troubleshooting is insufficient. A proactive impurity profiling strategy is required to understand and control the formation of by-products throughout the process.[17][18]
What is Impurity Profiling? It is the comprehensive identification, quantification, and tracking of all impurities in your starting materials, intermediates, and final product.[18] This data is critical for process optimization, ensuring batch-to-batch consistency, and meeting regulatory requirements.
How to Implement:
-
Characterize Starting Materials: Use techniques like HPLC and GC-MS to identify any impurities in your key starting materials.
-
Analyze In-Process Controls (IPCs): Take samples at key stages of the reaction (e.g., after 1 hour, 4 hours, and at completion) to track the formation and consumption of intermediates and by-products.
-
Stress Studies: Intentionally subject your final compound to harsh conditions (heat, acid, base, oxidation) to understand its degradation pathways and identify potential impurities that could form during storage.[17]
Table 2: Hypothetical Impurity Profile for this compound
| Impurity Name/Structure | Potential Origin | Control Strategy |
| 2-(4-bromophenyl)ethylamine | Unreacted starting material (Bischler-Napieralski) | Optimize reaction time and temperature; ensure sufficient dehydrating agent. |
| Debrominated Isoquinoline | Reductive side reaction; impurity in starting material. | Use high-purity starting materials; control reaction atmosphere (inert gas). |
| Isomeric Isoquinolines | Impurities in starting materials (e.g., 3-bromophenyl starting material). | Source high-purity, isomerically pure raw materials. |
| Polymeric Material | Thermal degradation; excessive acid concentration. | Strict temperature control; optimize acid stoichiometry.[10] |
Section 4: Key Experimental Protocol
Protocol: Scalable Acid-Base Purification of Crude this compound
This protocol assumes a starting scale of 1.0 kg of crude material.
Safety Warning: This procedure involves strong acids and bases. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Perform all operations in a well-ventilated fume hood or appropriate chemical processing bay.[12]
Equipment & Reagents:
-
20 L reaction vessel with overhead stirring and bottom outlet valve
-
10 L separatory funnel or extraction vessel
-
Dichloromethane (DCM)
-
2M Hydrochloric Acid (HCl)
-
6M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator or equivalent solvent removal system
Procedure:
-
Dissolution: Charge the 1.0 kg of crude this compound oil to the 20 L vessel. Add 5 L of DCM and stir until all the oil has completely dissolved.
-
Acid Extraction: Add 4 L of 2M HCl to the vessel. Stir the biphasic mixture vigorously for 20 minutes. Stop stirring and allow the layers to separate for 15 minutes. The upper layer is the aqueous acidic phase containing the protonated product. The lower layer is the organic phase containing neutral impurities.
-
Separation: Drain the lower organic layer from the vessel and set it aside.
-
Repeat Extraction: Re-charge the organic layer to the vessel and extract again with 2 L of 2M HCl. Combine this second aqueous extract with the first. This ensures complete recovery of the product.
-
Neutralization: In a clean vessel, slowly and carefully add 6M NaOH to the combined aqueous layers with vigorous stirring and cooling. Monitor the pH. Continue adding base until the pH of the aqueous solution is stable at pH 11-12. The product will precipitate or form an oily layer.
-
Back-Extraction: Add 5 L of fresh DCM to the vessel and stir vigorously for 20 minutes. Allow the layers to separate. The product is now in the lower organic DCM layer.
-
Isolation: Drain the lower organic layer. Wash it with 2 L of deionized water to remove residual salts.
-
Drying and Concentration: Transfer the organic layer to a suitable container and add ~500 g of anhydrous Na₂SO₄. Stir for 30 minutes. Filter off the drying agent.
-
Final Product: Remove the solvent (DCM) under reduced pressure to yield the purified this compound, which should now be of significantly higher purity and more amenable to crystallization.
References
- BenchChem. (n.d.). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting.
- BenchChem. (n.d.). 6-Bromo-3-(trifluoromethyl)isoquinoline | 2138149-57-0.
- Innovassynth Technologies (India) Ltd. (2007). A Process For The Synthesis Of 4 Fluoro Isoquinoline.
- ChemicalBook. (n.d.). 6-Bromoisoquinoline synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.
- BenchChem. (n.d.). Navigating the Pomeranz–Fritsch Reaction: A Technical Guide to Minimizing Byproduct Formation.
- MySkinRecipes. (n.d.). This compound.
- Yadav, V., et al. (2023).
- Wikipedia. (n.d.). Isoquinoline.
- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- Ataman Kimya. (n.d.). ISOQUINOLINE.
- Enantia. (n.d.). Impurity profiling and synthesis of standards.
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- University Course Material. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Li, W., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Thieme Chemistry. (n.d.). Hazard Information for Science of Synthesis.
- Grokipedia. (n.d.). Bischler–Napieralski reaction.
- Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?.
- ResearchGate. (2014). Synthesis of Isoquinolines and Tetrahydroisoquinolines as Potential Antitumor Agents. Request PDF.
- Technology Networks. (2023). Overcoming Challenges Presented During Reaction Scale-up Processes.
- Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of 3-Bromoquinoline.
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. thieme.de [thieme.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Bischler-Napieralski Reaction [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 18. biotech-spain.com [biotech-spain.com]
byproduct identification in 6-Bromo-3-fluoroisoquinoline reactions
Welcome to the technical support center for 6-Bromo-3-fluoroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges, provide in-depth troubleshooting guides, and offer validated protocols to help you navigate the complexities of its reactivity and minimize byproduct formation.
Section 1: Frequently Asked Questions (FAQs) - High-Level Troubleshooting
This section addresses the most common initial queries and observations researchers face during reactions with this compound.
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has stalled, leaving significant unreacted starting material. What are the primary causes?
A1: Stalled reactions are frequently due to catalyst deactivation or suboptimal reaction conditions. Key factors include:
-
Atmosphere Integrity: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An incomplete inert atmosphere (Nitrogen or Argon) can lead to the oxidation of phosphine ligands and the formation of inactive palladium species.
-
Base Selection: The choice and quality of the base are critical. For Suzuki-Miyaura couplings, bases like Na₂CO₃ or K₂CO₃ are common, but their efficacy depends on solubility and particle size. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are required, and aged reagents can have reduced activity.
-
Solvent Purity: Undesired water or other protic impurities in your solvent can interfere with the catalytic cycle, particularly by reacting with the base or organometallic intermediates. Always use anhydrous, degassed solvents for best results.
-
Ligand Degradation: Bulky, electron-rich phosphine ligands are essential for promoting the key steps of oxidative addition and reductive elimination. However, they can be susceptible to oxidation (forming phosphine oxides) or other degradation pathways, especially at elevated temperatures.
Q2: I've isolated a byproduct with a mass exactly double that of my de-brominated starting material, minus two hydrogens. What is this species?
A2: This is the classic signature of a homocoupling byproduct, resulting in a bi-isoquinoline species (di-fluorobisisoquinoline). This occurs when two molecules of your this compound starting material couple with each other instead of the desired reaction partner. This is a common side reaction in many palladium-catalyzed cross-couplings. The mechanism typically involves the formation of an Ar-Pd(II)-Ar intermediate followed by reductive elimination. Strategies to minimize this are discussed in the detailed guides below.
Q3: My LC-MS shows a significant peak with a mass corresponding to the loss of bromine and its replacement by a hydrogen atom. How does this happen?
A3: This byproduct is 3-fluoroisoquinoline, resulting from a hydrodehalogenation reaction. In this process, the C-Br bond is cleaved and replaced by a C-H bond. This is a common side reaction in palladium-catalyzed processes where a hydride source is present. Potential hydride donors include:
-
Amines or ammonia (in Buchwald-Hartwig reactions).
-
Solvents (e.g., THF, alcohols).
-
Water or hydroxide ions, which can participate in side reactions that generate hydride species.
-
The boronic acid or its derivatives in Suzuki reactions.
The relative bond dissociation energies (C-Br < C-Cl < C-F) make the C-Br bond the most susceptible to this cleavage.
Q4: Can the fluorine atom at the C3 position participate in reactions? I see an unexpected byproduct where the fluorine has been displaced.
A4: Yes, the fluorine at the C3 position is susceptible to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing effect of the isoquinoline nitrogen atom activates the C1 and C3 positions for nucleophilic attack. If your reaction mixture contains strong nucleophiles (e.g., alkoxides from the base, certain amines, or even excess hydroxide), they can displace the fluoride anion. This is more likely to occur under harsh conditions (high temperatures, very strong bases) or if the desired cross-coupling reaction is slow.
Section 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions
This section provides a detailed, causality-driven approach to troubleshooting the most common cross-coupling reactions involving this compound.
Guide 1: Suzuki-Miyaura Coupling Issues
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, achieving high yields with this compound requires careful control over several parameters to avoid common pitfalls.
Logical Troubleshooting Workflow: Suzuki Coupling
Caption: Decision tree for troubleshooting Suzuki-Miyaura reactions.
Common Suzuki Byproducts and Solutions
| Byproduct Identity | Probable Cause | Recommended Solution(s) |
| Homocoupling Product | The rate of transmetalation is slow compared to the side reaction of two Ar-Pd(II)-X complexes. | 1. Ligand Choice: Use more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to accelerate reductive elimination of the desired product. 2. Stoichiometry: Use a slight excess (1.1-1.3 equiv.) of the boronic acid partner. 3. Temperature: Lowering the temperature can sometimes disfavor the homocoupling pathway. |
| Hydrodehalogenation | Presence of a hydride source leading to premature reduction of the Ar-Pd(II)-X intermediate. | 1. Solvent/Reagent Purity: Ensure all reagents and solvents are anhydrous. 2. Base Selection: Use of K₃PO₄ or CsF can sometimes suppress this side reaction compared to carbonate bases. |
| Protodeborylation | Hydrolysis of the boronic acid to the corresponding arene before it can engage in the catalytic cycle. This is exacerbated by excess water or prolonged reaction times at high temperatures. | 1. Use Boronate Esters: Convert the boronic acid to a more stable pinacol boronate ester. 2. Reaction Setup: Add the boronic acid last, after the catalyst, ligand, base, and aryl halide have been heated under inert gas. |
Guide 2: Buchwald-Hartwig Amination Issues
The Buchwald-Hartwig amination is a staple for C-N bond formation. Its success with this compound hinges on a highly active catalyst system and the careful exclusion of air and moisture.
Catalytic Cycle and Common Failure Points
Caption: Buchwald-Hartwig cycle and key off-cycle pathways.
Troubleshooting Buchwald-Hartwig Aminations
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion / Stalled Reaction | Catalyst Deactivation: The Pd(0) catalyst is oxidized or has precipitated as palladium black. Weak Base: The base (e.g., NaOtBu, LHMDS) is not strong enough or has degraded, preventing formation of the palladium-amido complex. | 1. Inert Technique: Improve degassing of solvents and use a glovebox for reagent handling. 2. Ligand Choice: Use a more robust, sterically hindered biarylphosphine ligand (e.g., RuPhos, BrettPhos). 3. Fresh Reagents: Use a freshly opened bottle of base or a freshly prepared solution of LHMDS. |
| Formation of Hydrodehalogenation Byproduct | The amine itself or residual water can act as a hydride source, leading to the reduction of the C-Br bond. | 1. Dry Reagents: Ensure the amine and solvent are scrupulously dry. 2. Temperature Control: Running the reaction at the lowest effective temperature can minimize this side reaction. |
| Formation of Phosphine Oxide | The phosphine ligand is oxidized by trace oxygen. While sometimes catalytically active, high levels indicate poor inerting. | 1. Improve Inert Atmosphere: Purge the reaction vessel thoroughly with argon or nitrogen before adding reagents. 2. Degas Solvents: Use freeze-pump-thaw cycles or sparge with argon for at least 30 minutes. |
Section 3: Experimental Protocols & Analytical Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a starting point protocol and should be optimized for each specific boronic acid partner.
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).
-
Catalyst Loading: In a glovebox or under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if required).
-
Inerting: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF) via syringe to achieve a concentration of ~0.1 M with respect to the starting material.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol uses NaOtBu and is suitable for many primary and secondary amines.
-
Vessel Preparation: To an oven-dried Schlenk tube inside a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.).
-
Reaction Setup: Seal the tube, remove it from the glovebox, and add the amine (1.2 equiv.) followed by anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor progress by LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Protocol 3: Analytical Workflow for Byproduct Identification
-
LC-MS Analysis: Analyze a crude aliquot of the reaction mixture.
-
Identify the mass of the starting material, desired product, and any significant impurities.
-
Compare observed masses to the theoretical masses of common byproducts (see table in FAQ section).
-
-
¹H NMR Analysis: Take a proton NMR of the crude mixture.
-
Look for the disappearance of the characteristic aromatic signals of the starting material and the appearance of new product signals.
-
Hydrodehalogenation: The appearance of 3-fluoroisoquinoline will show a characteristic new proton signal in the region where the bromine was located, with coupling to adjacent protons.
-
Homocoupling: Will result in a more complex, often symmetric, set of aromatic signals.
-
-
Confirmation: If a byproduct is significant, purification by chromatography followed by detailed NMR (¹³C, COSY, HSQC) and high-resolution mass spectrometry (HRMS) is recommended for unambiguous structure elucidation.
References
- Zhou, S., Zou, H., Huang, X., Qi, J., & Xu, Z. (2025). Base-Promoted Regio- and Diastereoselective Synthesis of Tri- and Tetra-Substituted Homoallenyl Phosphine Oxides via Alkynyl Enones. Org. Biomol. Chem., 23, 4718–4724.
- Kuninobu, Y., Origuchi, K., & Takai, K.
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-3-fluoroisoquinoline
Welcome to the technical support center for cross-coupling reactions involving 6-bromo-3-fluoroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
The this compound scaffold is a valuable building block in medicinal chemistry. The presence of the isoquinoline nitrogen, a bromine atom for diverse functionalization, and an electron-withdrawing fluorine atom presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling reactions. This guide will delve into the critical aspects of catalyst selection and reaction optimization for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
General Considerations & FAQs
Before diving into specific reaction types, let's address some overarching questions and challenges that are common to cross-coupling reactions with this substrate.
Q1: Why is my cross-coupling reaction with this compound sluggish or failing?
There are several potential reasons for low or no conversion. The most common culprits are related to catalyst deactivation and suboptimal reaction conditions. The nitrogen atom in the isoquinoline ring can act as a ligand, poisoning the palladium catalyst.[1][2][3]
Initial Troubleshooting Steps:
-
Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen. Ensure your reaction vessel has been thoroughly degassed and is maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[1][4]
-
Anhydrous Conditions: Moisture can lead to catalyst deactivation and promote hydrodehalogenation, a common side reaction that results in the formation of 3-fluoroisoquinoline.[1] Use anhydrous solvents and ensure all reagents are dry.[1][5]
-
Reagent Purity: Impurities in your starting materials, particularly the this compound and the coupling partner, can interfere with the reaction.[5]
Q2: How does the 3-fluoro substituent affect the reactivity of the 6-bromo position?
The fluorine atom is strongly electron-withdrawing, which generally increases the reactivity of the C-Br bond towards oxidative addition, the first and often rate-limiting step in the catalytic cycle.[6] This can be advantageous, potentially allowing for milder reaction conditions compared to non-fluorinated analogues. However, the electronic nature of the substrate also influences the subsequent steps of the catalytic cycle, making ligand selection critical.
Q3: I'm observing a significant amount of debrominated side product (hydrodehalogenation). What causes this and how can I minimize it?
Hydrodehalogenation is the replacement of the bromine atom with a hydrogen atom. This side reaction is often caused by the presence of water or other protic impurities.[1] It can also be a result of a competing reaction pathway within the catalytic cycle.[1]
To minimize hydrodehalogenation:
-
Strictly Anhydrous Conditions: Dry your solvents and reagents thoroughly.[1]
-
Optimize the Base: The choice of base can influence the extent of this side reaction.[1] Experiment with different bases to find the optimal one for your system.
Troubleshooting Workflow: A General Guide
When a reaction is not performing as expected, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow for diagnosing and resolving common issues.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination. [7]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, creating alkynylated isoquinolines. [8][9] Common Issues & Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low Yield | Inactive Copper Co-catalyst | Copper(I) iodide (CuI) is typically used. Ensure it is of high quality. Some "copper-free" protocols exist which may be worth exploring if copper is suspected to be an issue. [9] |
| Homocoupling of Alkyne (Glaser Coupling) | Presence of Oxygen | This side reaction is promoted by oxygen. [1]It is critical to maintain a strictly anaerobic environment. Adding a co-solvent like THF can sometimes suppress this side reaction. [1] |
| Poor Solubility | Inappropriate Solvent | Ensure all reagents are soluble at the reaction temperature. Common solvents include THF, DMF, or an amine base like triethylamine as the solvent. [1][8] |
Recommended Starting Conditions for Sonogashira Coupling
| Component | Recommendation | Notes |
| Palladium Source | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (2-5 mol%) | These are standard and effective catalysts for Sonogashira couplings. [8][10] |
| Copper Source | CuI (4-10 mol%) | The copper co-catalyst is crucial for the traditional Sonogashira reaction. [8] |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv. or as solvent) | The amine base neutralizes the HBr byproduct and can also serve as the solvent. [8] |
| Solvent | THF or DMF (if not using amine as solvent) | Ensure the solvent is anhydrous and degassed. [8] |
| Temperature | Room Temperature to 80 °C | Many Sonogashira couplings proceed at or slightly above room temperature. [8] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper co-catalyst (e.g., CuI, 0.06 equiv.). [8]2. Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., TEA, 3.0 equiv.). [8]3. Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the stirred mixture. [8]4. Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or LC-MS. [8]5. Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, and concentrate the filtrate. [8]The crude product can then be purified by column chromatography.
References
- Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile - Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline - Benchchem.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH.
- Buchwald–Hartwig amination - Wikipedia.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.
- Technical Support Center: 6-Fluoroindole Suzuki Coupling Reactions - Benchchem.
- comparing the efficacy of different catalysts for 3-bromoquinoline coupling - Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles - Benchchem.
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
- Suzuki Coupling - Organic Chemistry Portal.
- Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile - Benchchem.
- Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib - MDPI.
- Sonogashira Coupling - Chemistry LibreTexts.
- Sonogashira Coupling - Organic Chemistry Portal.
- A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine - Benchchem.
- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
managing reaction temperature for optimal 6-Bromo-3-fluoroisoquinoline synthesis
Welcome to the technical support guide for the synthesis of 6-Bromo-3-fluoroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The guidance herein is grounded in established principles of heterocyclic chemistry, drawing parallels from analogous transformations to ensure scientific rigor and practical utility in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for this compound, and what are the key temperature-sensitive steps?
A1: A common and adaptable method for constructing the isoquinoline core is the Pomeranz–Fritsch reaction.[1][2] In the context of this compound, this would likely involve the acid-catalyzed cyclization of a benzalamino acetal derived from a 4-bromo-2-fluorobenzaldehyde precursor. The most critical temperature-sensitive step is the electrophilic cyclization, which is typically performed at elevated temperatures (e.g., 100-160 °C) in the presence of a strong acid like sulfuric acid or polyphosphoric acid.[3]
Q2: My reaction yield is consistently low. Could incorrect temperature be the cause?
A2: Absolutely. Temperature is a crucial parameter in the synthesis of isoquinolines.[3]
-
Too low a temperature during the cyclization step can lead to a sluggish or incomplete reaction, resulting in a low conversion of your starting material.[3]
-
Too high a temperature can promote the formation of side products and lead to the decomposition of both the starting materials and the desired product.[3] Careful optimization to find a balance between a reasonable reaction rate and minimal byproduct formation is essential.
Q3: I am observing significant charring and tar formation in my reaction. How can I mitigate this?
A3: Charring and tar formation are often indicative of overly harsh reaction conditions, particularly excessive temperature and/or acid concentration.[3] To minimize this, consider the following:
-
Gradual Heating: Instead of rapidly heating the reaction to the target temperature, a more gradual increase can prevent localized hotspots and reduce decomposition.
-
Acid Catalyst Screening: The concentration and type of acid catalyst can significantly impact the outcome. A systematic screening of the acid concentration is recommended.[3]
-
Purity of Starting Materials: Ensure your starting materials are of high purity, as impurities can act as catalysts for decomposition at high temperatures.[3]
Q4: What are some common side products related to improper temperature control in isoquinoline synthesis?
A4: In reactions like the Pomeranz–Fritsch synthesis, improper temperature control can lead to several side products. For instance, at excessively high temperatures, alternative cyclization pathways can become more prominent, leading to the formation of undesired isomers or related heterocyclic systems.[3] Additionally, decomposition of the starting aldehyde or the intermediate acetal can occur, leading to a complex mixture of byproducts.
In-Depth Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound, with a focus on temperature-related causes.
| Problem Observed | Potential Temperature-Related Cause | Suggested Solution & Scientific Rationale |
| Low or No Product Formation | The cyclization temperature is too low. | Solution: Gradually increase the reaction temperature in 10 °C increments (e.g., from 100 °C up to 160 °C) and monitor the reaction progress by TLC or LC-MS. Rationale: The electrophilic aromatic substitution required for cyclization has a significant activation energy barrier. Insufficient thermal energy will result in a slow or stalled reaction.[3] |
| Significant Byproduct Formation | The reaction temperature is too high. | Solution: Decrease the reaction temperature. If the reaction rate becomes too slow, consider using a stronger acid catalyst at a lower temperature. Rationale: High temperatures can provide sufficient energy to overcome the activation barriers of competing side reactions, leading to a decrease in selectivity for the desired product.[3] |
| Reaction Mixture Darkens or Chars | The heating is too rapid or the temperature is excessive, causing decomposition. | Solution: Ensure slow, controlled heating of the reaction mixture. Use a temperature-controlled heating mantle or oil bath. Consider a lower reaction temperature for a longer duration. Rationale: Rapid heating can create localized hotspots that exceed the decomposition temperature of the reactants or intermediates, leading to polymerization and charring. |
| Incomplete Reaction Despite Optimal Temperature | The reaction time at the optimal temperature is insufficient. | Solution: Extend the reaction time at the optimized temperature, monitoring for product formation and the consumption of starting material. Rationale: Reaction kinetics dictate that even at an optimal temperature, sufficient time is required for the reaction to proceed to completion. |
Experimental Protocol: Pomeranz–Fritsch Synthesis of this compound (Representative)
Disclaimer: This is a representative protocol based on the well-established Pomeranz–Fritsch reaction and general principles for the synthesis of halogenated isoquinolines. Optimization will be necessary for your specific laboratory conditions and starting materials.
Step 1: Formation of the Benzalamino Acetal
-
To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in toluene, add aminoacetaldehyde diethyl acetal (1.0-1.2 eq).
-
Fit the flask with a Dean-Stark apparatus to remove water generated during the reaction.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude benzalamino acetal.
Step 2: Acid-Catalyzed Cyclization and Aromatization
-
Critical Temperature Control Point: Slowly add the crude benzalamino acetal to a stirred, cooled (0 °C) solution of concentrated sulfuric acid (or polyphosphoric acid). This addition is exothermic and must be controlled.
-
After the addition is complete, gradually heat the reaction mixture to the desired temperature (start with a range of 100-120 °C).
-
Critical Temperature Control Point: Maintain the reaction at this temperature for a specified period (e.g., 2-6 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while keeping the mixture cool in an ice bath.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis, emphasizing the role of temperature optimization.
Caption: A logical workflow for troubleshooting low yields.
Experimental Workflow Diagram
This diagram outlines the key stages of the proposed synthesis.
Caption: Key stages of the proposed synthesis workflow.
References
- Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry, 2017, 1-20. [Link]
- BenchChem. (2025).
- Ichikawa, J., Wada, Y., Miyazaki, H., Mori, T., & Kuroki, H. (2003). Ring-fluorinated isoquinoline and quinoline synthesis: intramolecular cyclization of o-cyano- and o-isocyano-beta,beta-difluorostyrenes. Organic letters, 5(9), 1455–1458. [Link]
- MDPI. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI.
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Awuah, E., & Capretta, A. (2010). Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines. The Journal of organic chemistry, 75(16), 5627–5634. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. organic-chemistry.org.
- Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Wikipedia.
- Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction. thermofisher.com.
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- Royal Society of Chemistry. (2025).
- ACS Publications. (2023). Synthesis of Fluorinated Pyrrolo[2,1-a]isoquinolines through Decarboxylative/Dehydrofluorinative [3 + 2] Cycloaddition Aromatization of Isoquinolinium N-Ylides with Difluoroenoxysilanes. Organic Letters.
- ResearchGate. (2025). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
- Name-Reaction.com. (n.d.). Pomeranz-Fritsch Reaction.
- Wikipedia. (2023). Pomeranz–Fritsch reaction.
Sources
Technical Support Center: Synthesis of 6-Bromo-3-fluoroisoquinoline
Welcome to the technical support center for the synthesis of 6-Bromo-3-fluoroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the critical work-up phase of this synthesis. Drawing from established protocols and extensive field experience, this document aims to equip you with the knowledge to navigate potential challenges and ensure a high-yielding, pure product.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the aqueous work-up of this compound?
A1: The most critical parameters are temperature and pH control. Many synthetic procedures for isoquinolines, including brominated and fluorinated analogs, involve quenching the reaction mixture in ice or ice water.[1][2][3] This is crucial to dissipate heat from the exothermic neutralization of strong acids (e.g., sulfuric acid) or reactive reagents (e.g., POCl3, titanium tetrachloride).[2][3] Precise pH adjustment is necessary to ensure the product is in its free base form for efficient extraction into an organic solvent.[2] Over-basification can lead to undesired side reactions or the formation of emulsions, complicating the extraction process.
Q2: My crude product is a dark oil or solid. What are the likely impurities?
A2: Dark coloration in crude isoquinoline products often indicates the presence of polymeric or degradation byproducts.[4] These can arise from overheating during the reaction or work-up, or from side reactions. For instance, in related isoquinoline syntheses, vigorous oxidation conditions can lead to ring cleavage, resulting in degradation products.[5] In syntheses involving strong acids and high temperatures, charring or polymerization of starting materials or the product can occur. Incomplete reactions can also leave colored starting materials or intermediates in your crude product.
Q3: Is it always necessary to perform an acid wash of the organic layer?
A3: While not always mandatory, an acid wash of the organic layer can be a highly effective purification step. Since this compound is a weak base, it will be protonated by a dilute acid (e.g., 3 M HCl) and move into the aqueous layer, leaving non-basic organic impurities behind in the organic layer.[2][4] Subsequently, neutralizing the acidic aqueous layer will precipitate the pure product or allow for its extraction into a fresh organic solvent.[2] This acid-base extraction is a classic and powerful technique for purifying nitrogen-containing heterocycles.
Troubleshooting Guide
Problem 1: Low Yield After Extraction
Symptoms:
-
After solvent evaporation, the mass of the crude product is significantly lower than theoretically expected.
-
TLC analysis of the aqueous layer shows the presence of the desired product.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Extraction | The pH of the aqueous layer may not have been optimal for the extraction. If the pH is too low, the isoquinoline will remain in its protonated, water-soluble salt form. | Carefully re-adjust the pH of the aqueous layer to be slightly basic (pH 8-9) and re-extract with a suitable organic solvent like ethyl acetate or dichloromethane.[2] Perform multiple extractions (e.g., 3 times) to ensure complete recovery. |
| Product Precipitation | If the product is a solid, it may have precipitated out of the solution during pH adjustment and been lost during transfers or filtration. | Visually inspect all flasks and funnels for any precipitated solid. If a solid is present, it can be redissolved in an appropriate solvent and combined with the main product. |
| Emulsion Formation | A stable emulsion between the aqueous and organic layers can trap the product, preventing its efficient extraction. | To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or a different organic solvent. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation. |
Problem 2: Product Fails to Crystallize or Solidify
Symptoms:
-
After solvent evaporation, the product remains an oil, even after prolonged drying under a high vacuum.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Presence of Impurities | Residual solvent or reaction byproducts can act as an impurity, inhibiting crystallization. | Purify the crude product using column chromatography. A silica gel column with a gradient elution of hexanes and ethyl acetate is a common choice for isoquinoline derivatives. |
| Product is an Oil at Room Temperature | Some isoquinoline derivatives are low-melting solids or oils at room temperature. | If the product is pure (as determined by NMR or GC-MS), it may not crystallize easily. In such cases, the oil can be used directly in the next step if it is of sufficient purity. |
| Incorrect Solvent for Recrystallization | The chosen solvent system may not be appropriate for inducing crystallization. | Experiment with different solvent systems for recrystallization. Common choices include ethanol, methanol, or mixtures of ethyl acetate and hexanes. |
Problem 3: Multiple Spots on TLC After Work-up
Symptoms:
-
TLC analysis of the crude product shows the desired product spot along with several other spots, indicating the presence of impurities.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion, leaving starting materials in the crude product. | Monitor the reaction progress by TLC before initiating the work-up. If the reaction is incomplete, consider extending the reaction time or adjusting the temperature. |
| Side Reactions | The reaction conditions may have promoted the formation of side products. For example, in some isoquinoline syntheses, a retro-Ritter reaction can occur. | Optimize the reaction conditions to minimize side product formation. This may involve changing the solvent, temperature, or catalyst. Purification by column chromatography is the most effective way to remove side products. |
| Product Degradation | The product may be unstable under the work-up conditions (e.g., prolonged exposure to strong acid or base). | Perform the work-up as quickly as possible and avoid excessive temperatures. Ensure that pH adjustments are done carefully and with adequate cooling. |
Experimental Workflow & Protocols
General Work-up Procedure
This protocol is a generalized procedure based on common practices for isoquinoline synthesis.[2][3] The specific volumes and reagents may need to be adjusted based on the scale of your reaction.
Step-by-Step Protocol:
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
pH Adjustment (Basification): Slowly add a 6N NaOH solution to the mixture until the pH reaches 8-9. Monitor the pH closely using a pH meter or pH paper. Ensure the temperature is maintained below 30°C by performing this step in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Organic Layer Wash: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Evaporation: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification (Optional but Recommended): Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing the Work-up Workflow
Sources
- 1. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 2. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Navigating the Uncharted Territory of 6-Bromo-3-fluoroisoquinoline Derivatives: A Comparative Guide to Biological Activity
In the dynamic landscape of drug discovery, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, with a particular emphasis on anticancer properties.[2] This guide delves into the largely unexplored biological potential of 6-Bromo-3-fluoroisoquinoline derivatives. Due to the scarcity of direct experimental data on this specific subclass, this document provides a comprehensive comparative analysis based on the biological activities of structurally related 6-bromo- and 3-fluoro-isoquinoline analogs, as well as other pertinent halogenated isoquinolines. By examining the structure-activity relationships (SAR) of these comparator compounds, we can extrapolate potential therapeutic applications and guide future research in this promising area.
The Isoquinoline Core: A Foundation for Diverse Biological Functions
The isoquinoline framework, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry.[3] These compounds and their derivatives are implicated in a variety of biological processes, including the inhibition of enzymes crucial for cell proliferation and survival, such as topoisomerases and protein kinases.[2][4] The diverse mechanisms of action include targeting the PI3K/Akt/mTOR signaling pathway, inducing apoptosis and cell cycle arrest, and inhibiting microtubule polymerization.[2]
The Influence of Halogenation: A Key to Modulating Activity
The introduction of halogen atoms, such as bromine and fluorine, into the isoquinoline scaffold is a well-established strategy for modulating the physicochemical properties and biological activity of the resulting derivatives.[5][6] Halogenation can influence factors like lipophilicity, metabolic stability, and binding affinity to molecular targets, often leading to enhanced potency and selectivity.
The Role of Bromine at the 6-Position
The presence of a bromine atom at the 6-position of the isoquinoline or related quinazoline ring has been associated with significant cytotoxic activity against various cancer cell lines. While direct data on 6-bromo-isoquinolines is limited, studies on 6-bromo-quinazoline derivatives provide valuable insights. For instance, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives demonstrated notable anticancer activity.[7][8]
The Impact of Fluorine at the 3-Position
Substitution at the 3-position of the isoquinoline ring has been shown to be critical for anticancer activity, potentially leading to decreased cell proliferation and increased cell survival.[9] While specific data on 3-fluoro-isoquinolines is not abundant, studies on other 3-substituted isoquinolines and fluoro-substituted analogs in other heterocyclic systems suggest that a fluorine atom at this position could significantly enhance biological activity. For example, certain 3-fluoro-β-lactam derivatives have exhibited potent activity in MCF-7 human breast cancer cells.[10]
Comparative Analysis of Biological Activity
To provide a framework for understanding the potential of this compound derivatives, the following table summarizes the cytotoxic activities (IC50 values) of various 6-bromo- and 3-fluoro-substituted isoquinoline and quinazoline analogs against a panel of human cancer cell lines. It is important to note that these compounds were evaluated in different studies, and direct comparisons should be made with caution.
| Compound Class | Specific Derivative (if available) | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 6-Bromo-Quinazoline | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (8a) | MCF-7 (Breast) | 15.85 ± 3.32 | [7][8] |
| SW480 (Colorectal) | 17.85 ± 0.92 | [7][8] | ||
| 6-bromo-2-styrylquinazolin-4(3H)-one derivative | TK-10 (Renal) | 0.62 - 7.72 | [11] | |
| UACC-62 (Melanoma) | 0.62 - 7.72 | [11] | ||
| MCF-7 (Breast) | 0.62 - 7.72 | [11] | ||
| 3-Fluoro-Azitidin-2-one | 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (33) | MCF-7 (Breast) | 0.095 | [10] |
| Isoquinoline-hydrazinyl-thiazole | 2-(2-(isoquinolin-5-ylmethylene)hydrazinyl)-4-(4-methoxyphenyl)thiazole (1a) | A549 (Lung) | 1.43 | [2] |
| 2-(2-(isoquinolin-5-ylmethylene)hydrazinyl)-4-(p-tolyl)thiazole (1b) | A549 (Lung) | 1.75 | [2] | |
| 2-(2-(isoquinolin-5-ylmethylene)hydrazinyl)-4-phenylthiazole (1c) | A549 (Lung) | 3.93 | [2] | |
| Tetrahydroisoquinoline-stilbene | 6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-styrylphenyl)methanone (17) | A549 (Lung) | 0.025 | [2] |
Postulated Mechanisms of Action and Molecular Targets
Based on the activities of related compounds, this compound derivatives are likely to exert their anticancer effects through multiple mechanisms. The isoquinoline scaffold is known to be a key feature in inhibitors of Poly(ADP-ribose) polymerase (PARP) and various protein kinases. Furthermore, these derivatives may act as topoisomerase inhibitors, interfering with DNA replication and leading to cell death.[2][4]
The combined electronic effects of the electron-withdrawing fluorine atom at the 3-position and the bulky, lipophilic bromine atom at the 6-position could lead to unique interactions with the binding sites of target proteins. The fluorine atom may engage in hydrogen bonding interactions, while the bromine atom could occupy a hydrophobic pocket, potentially leading to high affinity and selectivity.
Experimental Protocols for Biological Evaluation
To facilitate further research into the biological activities of this compound derivatives, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of a specific protein kinase.
Kinase Inhibition Assay Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate, and the test compound at various concentrations.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a defined period at room temperature.
-
Signal Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (indicating kinase activity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Topoisomerase II Inhibition Assay
This assay determines if the compounds can inhibit the decatenation activity of topoisomerase II, a key enzyme in DNA replication.
Topoisomerase II Inhibition Assay Workflow
Caption: Workflow for the Topoisomerase II decatenation assay.
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing kinetoplast DNA (kDNA), human Topoisomerase II, and reaction buffer.
-
Compound Addition: Add the test compounds at various concentrations.
-
Incubation: Incubate the mixture at 37°C to allow the enzyme to decatenate the kDNA.
-
Reaction Termination: Stop the reaction by adding SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA products on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel.
Future Directions and Conclusion
The exploration of this compound derivatives represents a promising, albeit underexplored, frontier in cancer drug discovery. The comparative analysis presented in this guide, based on structurally related compounds, suggests that this class of molecules is likely to possess significant cytotoxic and enzyme-inhibitory activities. The dual halogen substitution pattern offers a unique opportunity for fine-tuning the pharmacological profile of these derivatives.
Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation in a panel of cancer cell lines. Elucidating their precise mechanisms of action and identifying their primary molecular targets will be crucial for their further development as potential therapeutic agents. The experimental protocols provided herein offer a robust starting point for these investigations. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this intriguing class of halogenated isoquinolines.
References
A comprehensive list of references will be provided upon the completion of direct experimental studies on this compound derivatives. The information presented in this guide is based on the collective findings of the cited research on related isoquinoline and quinazoline compounds.
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 6-Bromo-3-fluoroisoquinoline and Other Halogenated Isoquinolines for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of halogen atoms on this heterocyclic framework provides medicinal chemists with versatile handles for molecular elaboration, enabling the fine-tuning of physicochemical properties and biological activity. Among these, 6-Bromo-3-fluoroisoquinoline has emerged as a particularly valuable building block. This guide offers an in-depth technical comparison of this compound with other halogenated isoquinolines, supported by experimental data, to inform rational decisions in drug design and synthesis.
The Strategic Advantage of Dual Halogenation: Reactivity and Selectivity
This compound presents a unique combination of two different halogens at distinct positions, offering orthogonal reactivity. The bromine atom at the 6-position and the fluorine atom at the 3-position exhibit divergent chemical behavior, a feature that can be strategically exploited in synthetic campaigns.
Palladium-Catalyzed Cross-Coupling Reactions: The Bromo Handle
The bromine atom at the C-6 position is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This reactivity is governed by the carbon-halogen bond dissociation energy, which follows the general trend of C-I > C-Br > C-Cl > C-F.[1][2] Consequently, the C-Br bond is more susceptible to oxidative addition to a palladium(0) catalyst than a C-Cl bond under similar conditions. This makes this compound a more reactive substrate in these transformations compared to its 6-chloro counterpart.
For instance, in a dihalogenated system like 6-bromo-2-chloroquinoline, selective Buchwald-Hartwig amination can be achieved at the more reactive C-Br position, leaving the C-Cl bond intact for subsequent manipulations.[3][4] This principle is directly applicable to this compound, where the C-Br bond serves as the primary reactive site for introducing aryl, heteroaryl, alkyl, or amino functionalities.
Nucleophilic Aromatic Substitution: The Fluoro Trigger
Conversely, the fluorine atom at the C-3 position, activated by the electron-withdrawing effect of the ring nitrogen, is primed for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of halogens in SNAr reactions generally follows the reverse order of cross-coupling: F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond.
While direct kinetic comparisons for 3-halogenated isoquinolines are not abundant in the literature, studies on analogous heterocyclic systems, such as 2-halopyrimidines, demonstrate the enhanced reactivity of chloro-substituents when flanked by two nitrogen atoms, indicating the activating effect of the heterocyclic core on SNAr.[5] The presence of the highly electronegative fluorine atom at the 3-position of the isoquinoline ring is expected to render this position susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols, under appropriate conditions.
Comparative Reactivity in Key Synthetic Transformations
The choice of halogenated isoquinoline significantly impacts reaction conditions and outcomes in pivotal synthetic transformations. Below, we compare the expected performance of this compound with other halogenated analogues in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds. The enhanced reactivity of aryl bromides over chlorides translates to milder reaction conditions, lower catalyst loadings, and often higher yields.
Table 1: Comparison of Halogenated Isoquinolines in Suzuki-Miyaura Coupling
| Halogenated Isoquinoline | Relative Reactivity | Typical Reaction Conditions | Expected Outcome |
| 6-Iodo -isoquinoline | Highest | Room temperature to moderate heating, lower catalyst loading. | High yields, shorter reaction times. |
| 6-Bromo -3-fluoroisoquinoline | High | Moderate heating (e.g., 80-100 °C), standard catalyst loading. | Good to excellent yields.[1] |
| 6-Chloro -isoquinoline | Moderate | Higher temperatures, higher catalyst loading, specialized ligands. | Lower to good yields, longer reaction times.[6] |
| 6-Fluoro -isoquinoline | Lowest | Generally unreactive under standard Suzuki conditions. | No reaction or very low conversion. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromoisoquinoline
This generalized protocol can be adapted for this compound.
Materials:
-
Bromoisoquinoline derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
To a reaction vessel, add the bromoisoquinoline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the aryl halide is a critical factor.
Table 2: Comparison of Halogenated Isoquinolines in Buchwald-Hartwig Amination
| Halogenated Isoquinoline | Relative Reactivity | Causality Behind Experimental Choices |
| 6-Iodo -isoquinoline | Highest | Milder conditions are generally sufficient. However, the formation of inactive palladium iodide dimers can sometimes inhibit the reaction, necessitating the use of bidentate ligands like BINAP or DPPF to prevent this.[7] |
| 6-Bromo -3-fluoroisoquinoline | High | This is often the sweet spot for reactivity and substrate availability. A wide range of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are effective. The choice of a strong, non-nucleophilic base like NaOtBu or K₃PO₄ is crucial to deprotonate the amine-palladium complex without competing in the reaction.[8][9][10] |
| 6-Chloro -isoquinoline | Moderate | Requires more forcing conditions and highly active catalyst systems. Bulky, electron-rich dialkylbiaryl phosphine ligands are often necessary to facilitate the challenging oxidative addition of the C-Cl bond.[7] |
Experimental Protocol: Buchwald-Hartwig Amination of a Bromoisoquinoline
This generalized protocol can be adapted for this compound.
Materials:
-
Bromoisoquinoline derivative (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the bromoisoquinoline and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Impact of Halogenation on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The nature and position of the halogen substituent on the isoquinoline core can profoundly influence the biological activity of the resulting derivatives. This is often due to the halogen's effect on the molecule's lipophilicity, metabolic stability, and ability to form specific interactions, such as halogen bonds, with the target protein.[11]
Kinase Inhibition
Many isoquinoline derivatives have been investigated as kinase inhibitors for the treatment of cancer.[12][13] The halogen atom can play a crucial role in the binding affinity of these compounds. For example, in a series of substituted quinazolinones, the introduction of a halogen (Br, Cl, or F) at the para-position of an acetanilide substituent led to excellent inhibition of Cyclin-Dependent Kinase 9 (CDK9).[14] Notably, the bromo-substituted compound showed more favorable activity compared to the chloro- and fluoro-analogues.[14]
Similarly, in a study of halophenols as protein tyrosine kinase inhibitors, chloro-substituted compounds exhibited strong activity, while the corresponding fluoro- and iodo-derivatives were inactive.[15] This highlights that the effect of the halogen is highly context-dependent and cannot be predicted by a simple trend.
For this compound, the bromine at the 6-position can be replaced with various aryl or heteroaryl groups that can extend into the active site of a kinase. The fluorine at the 3-position, if retained in the final molecule, can modulate the electronic properties of the isoquinoline core and potentially engage in hydrogen bonding or other polar interactions with the protein.
Conclusion
This compound is a highly versatile and strategically valuable building block for drug discovery. Its dual halogenation provides orthogonal reactivity, with the C-6 bromine atom serving as a reliable handle for palladium-catalyzed cross-coupling reactions and the C-3 fluorine atom being amenable to nucleophilic aromatic substitution.
Key Takeaways for Researchers:
-
For Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.): The reactivity order is I > Br > Cl. This compound offers a good balance of high reactivity and substrate accessibility compared to iodo- and chloro-analogues.
-
For Nucleophilic Aromatic Substitution: The reactivity order is F > Cl > Br. The 3-fluoro substituent in this compound provides a site for the introduction of nucleophiles.
-
In Drug Design: The choice of halogen can significantly impact the biological activity of the final compound. A thorough structure-activity relationship study is essential to determine the optimal halogen for a given target.
This guide provides a framework for understanding the comparative utility of this compound. The provided protocols and reactivity trends should serve as a valuable resource for chemists in the design and execution of their synthetic strategies, ultimately accelerating the discovery of new therapeutic agents.
References
- Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12259–12272.
- Norrby, P.-O., et al. (2014).
- Wikipedia. (2023).
- ResearchGate. (2025).
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. (2020).
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Cho, W. J., et al. (1998). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 8(1), 41–46.
- Yang, S., et al. (2022).
- ResearchGate. (n.d.). structures of the halogenated compounds and their inhibition on human...
- Li, Y., et al. (2022). Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer. European Journal of Medicinal Chemistry, 237, 114376.
- ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- Liu, Y., et al. (2025). Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase IIα inhibitors for the therapy of small cell lung cancer. Bioorganic & Medicinal Chemistry, 120, 118299.
- ResearchGate. (2025). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.
- Al-Sanea, M. M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(24), 8989.
- Wang, W., et al. (2011). Structure–activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. Molecules, 16(9), 7858–7871.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- Lahn, J. K., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892.
- ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Wang, W., et al. (2011). Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. PubMed.
- Benchchem. (2025). Reactivity Face-Off: 1-Chloro- vs. 1-Bromo-3,6-dimethoxyisoquinoline in Key Organic Reactions.
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
- Benchchem. (2025). Comparative Reactivity Analysis: 6-Chloro- vs. 6-Bromo-N,N-dimethylpyridazin-3-amine in Cross-Coupling Reactions.
- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zenodo.org [zenodo.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase IIα inhibitors for the therapy of small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors [mdpi.com]
The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-3-fluoroisoquinoline Analogues
In the relentless pursuit of targeted therapeutics, the isoquinoline scaffold has consistently emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a particularly promising, yet underexplored subclass: 6-Bromo-3-fluoroisoquinoline analogues. While comprehensive SAR studies on this specific scaffold remain nascent, by synthesizing data from closely related quinoline and isoquinoline series, we can illuminate a rational path forward for designing next-generation inhibitors, particularly in the oncology and neurology domains.
The strategic incorporation of halogen atoms into drug candidates is a time-tested strategy to modulate physicochemical properties and enhance biological activity.[3][4] The 6-bromo and 3-fluoro substitutions on the isoquinoline core are not arbitrary; they are deliberate modifications intended to influence metabolic stability, target binding affinity, and cellular permeability. This guide will dissect the putative roles of these halogens and explore how further modifications on this scaffold can potentiate therapeutic efficacy.
The Strategic Importance of Halogenation: A Deeper Look at the 6-Bromo-3-fluoro Scaffold
The this compound core serves as a foundational building block in medicinal chemistry.[5] The bromine atom at the 6-position can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of a diverse range of substituents to probe the target's binding pocket. Furthermore, the electron-withdrawing nature of bromine can influence the pKa of the isoquinoline nitrogen, potentially modulating its interaction with key residues in a kinase's active site.
The fluorine atom at the 3-position is another critical feature. Its small size and high electronegativity can lead to favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions. Fluorine substitution is also known to block metabolic attack, thereby increasing the compound's in vivo half-life.
Comparative Analysis of Analogue Performance: Drawing Insights from Related Scaffolds
Direct experimental data on a wide range of this compound analogues is not extensively available in the public domain. However, we can extrapolate valuable SAR insights from studies on structurally similar halogenated quinolines and isoquinolines.
| Scaffold/Analogue | Key Substituent(s) | Biological Target/Activity | Key SAR Findings | Reference |
| 6,8-difluoro-2-methylquinoline | 4-anilino with bulky alkyl groups (isopropyl, tert-butyl) at the meta-position | Anticancer (HeLa, BGC-823 cells) | Bulky, hydrophobic groups at the meta-position of the 4-anilino ring enhance antiproliferative activity, suggesting a role for steric bulk in target engagement. | [6] |
| 6-bromo-3-methylquinoline | Various substitutions | Prostaglandin F2α inhibitors | The presence and nature of substituents significantly impact inhibitory activity, highlighting the importance of exploring diverse chemical space. | [7] |
| 7-fluoro-4-anilinoquinoline | Various substituents on the aniline ring | EGFR kinase inhibitors | The substitution pattern on the 4-anilino moiety is crucial for potent anticancer activity. | [6] |
| 6-bromo-quinazolinone | Various substitutions at the 2- and 3-positions | Anti-inflammatory, anticancer | The nature of the substituent at the 2- and 3-positions dictates the biological activity, with different groups favoring either anti-inflammatory or cytotoxic effects. | [8][9] |
| 4-Bromo-6-fluoroisoquinoline | (Used as an intermediate) | Kinase inhibitors, CNS-active compounds | The halogenated structure allows for selective cross-coupling reactions to build complex drug candidates. | [10] |
From this comparative data, a few key principles for the rational design of this compound analogues emerge:
-
Exploration of the 1- and 4-Positions: The 1- and 4-positions of the isoquinoline ring are prime locations for introducing substituents that can interact with the hinge region of a kinase or other key binding site features.
-
The Role of Aryl and Heteroaryl Groups: The addition of substituted aryl or heteroaryl rings, often linked via an amino or ether bridge, is a common strategy in kinase inhibitor design. The nature and substitution pattern of these rings are critical for potency and selectivity.
-
Importance of Physicochemical Properties: Careful consideration of lipophilicity, solubility, and metabolic stability is paramount. The strategic placement of polar groups can improve pharmacokinetic properties.
Experimental Methodologies: A Blueprint for Analogue Synthesis and Evaluation
The successful development of novel this compound analogues hinges on robust synthetic and analytical methodologies.
General Synthetic Workflow
The synthesis of this compound analogues typically involves a multi-step sequence. While a specific, universally applicable protocol is not feasible, a general workflow can be outlined. The Bischler-Napieralski and Pictet-Spengler reactions are foundational methods for constructing the isoquinoline core.[2][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. This compound [myskinrecipes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structure–activity relationships, and bioactivity evaluation of 6-bromo-quinazolinone derivatives [ouci.dntb.gov.ua]
- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Bromo-6-fluoroisoquinoline [myskinrecipes.com]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
A Comparative Guide to the Analytical Characterization of 6-Bromo-3-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 6-Bromo-3-fluoroisoquinoline
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] The isoquinoline scaffold is a core component of numerous natural alkaloids and pharmacologically active molecules.[3][4] The strategic placement of a bromine atom at the 6-position and a fluorine atom at the 3-position imparts unique electronic properties, influencing the molecule's reactivity, polarity, and potential biological activity.[1] The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity to biological targets.[2][5]
Given its role as a key building block in the synthesis of more complex molecules for neurological and oncological drug discovery, rigorous analytical characterization is paramount to ensure its identity, purity, and stability.[2] This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this compound, offering insights into the causality behind experimental choices and presenting supporting data from closely related analogs where specific data for the target compound is not publicly available.
Core Analytical Techniques: A Comparative Overview
The structural elucidation and purity assessment of this compound rely on a synergistic combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural framework, Mass Spectrometry (MS) confirms the molecular weight and elemental composition, and High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination.
| Analytical Technique | Primary Information Provided | Key Strengths | Common Challenges |
| NMR Spectroscopy | Detailed atomic-level structural information, including connectivity and spatial relationships of atoms. | Unambiguous structure determination. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry | Molecular weight and elemental formula confirmation, fragmentation patterns for structural clues. | High sensitivity, isotopic pattern confirmation for bromine. | Isomeric differentiation can be difficult without fragmentation. |
| HPLC | Purity assessment, quantification of impurities. | High resolution, reproducibility, and quantitative accuracy. | Method development can be time-consuming, potential for sample degradation. |
| Elemental Analysis | Determination of the percentage composition of C, H, N. | Confirms the elemental formula. | Requires a pure sample, does not provide structural information. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential to confirm the substitution pattern on the isoquinoline core.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The aromatic region of the spectrum is of primary interest for this compound.
Predicted ¹H NMR Spectral Data for this compound
Note: The following are predicted chemical shifts (δ) and coupling constants (J) based on the analysis of similar compounds like 6-bromoquinoline. Actual values may vary.[6]
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |
| H-1 | ~9.0 | s | - |
| H-4 | ~7.8 | d | ~2.0 (⁴JH-F) |
| H-5 | ~8.1 | d | ~8.8 |
| H-7 | ~7.9 | dd | ~8.8, ~2.0 |
| H-8 | ~8.2 | d | ~2.0 |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[6]
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Temperature: 298 K (25 °C).
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[6]
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The presence of the electronegative fluorine atom will have a significant effect on the chemical shifts of nearby carbons, exhibiting C-F coupling.
Predicted ¹³C NMR Spectral Data for this compound
Note: These are predicted chemical shifts based on general values for substituted isoquinolines and the influence of halogen substituents.[7]
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted C-F Coupling |
| C-1 | ~145 | - |
| C-3 | ~158 | ¹JC-F ~250 Hz |
| C-4 | ~115 | ²JC-F ~20 Hz |
| C-4a | ~135 | - |
| C-5 | ~130 | - |
| C-6 | ~122 | - |
| C-7 | ~133 | - |
| C-8 | ~129 | - |
| C-8a | ~128 | - |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 20-50 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent.[6]
-
Instrumentation: Use a 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Acquisition Parameters:
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming the molecular weight and elemental formula. A key diagnostic feature will be the isotopic pattern of bromine.
Expected Mass Spectrum of this compound
The presence of a single bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). There will be two peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[8]
| Ion | Calculated m/z (for C₉H₅⁷⁹BrFN) | Calculated m/z (for C₉H₅⁸¹BrFN) | Expected Ratio |
| [M]⁺ | 224.96 | 226.96 | ~1:1 |
| [M+H]⁺ | 225.97 | 227.97 | ~1:1 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis:
-
Confirm the molecular weight from the m/z of the molecular ion.
-
Analyze the isotopic pattern to confirm the presence of one bromine atom.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern for further structural confirmation.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Quinoline, 6-bromo- [webbook.nist.gov]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel 6-Bromo-3-fluoroisoquinoline Derivatives
Introduction: The Therapeutic Potential of the Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among other therapeutic applications.[3][4] The 6-Bromo-3-fluoroisoquinoline scaffold, in particular, offers a synthetically tractable starting point for the generation of novel derivatives. The strategic placement of the bromo and fluoro groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets.[5]
This guide provides a comprehensive framework for the in vitro testing of novel compounds derived from this compound. It is designed for researchers in drug discovery and development, offering a scientifically rigorous, step-by-step approach to evaluating the biological activity of these compounds. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a strategy for comparative data analysis.
The In Vitro Testing Cascade: A Strategy for Efficient Compound Evaluation
A tiered approach is essential for the efficient evaluation of newly synthesized compounds. This strategy, often referred to as a screening cascade, allows for the rapid identification of promising candidates from a larger library, which can then be subjected to more detailed characterization.
Our proposed cascade begins with a primary biochemical assay to assess the direct interaction of the compounds with a putative molecular target. This is followed by cell-based assays to confirm activity in a more physiologically relevant context and to assess general cytotoxicity. Finally, promising "hit" compounds are profiled for selectivity against related targets.
Caption: In Vitro Screening Cascade for Novel Isoquinoline Derivatives.
Part 1: Primary Biochemical Screening - The In Vitro Kinase Assay
Expertise & Experience: Many isoquinoline derivatives have been identified as potent inhibitors of protein kinases.[6][7] Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Therefore, an in vitro kinase assay is a logical starting point for our primary screen. This type of assay is highly reproducible and allows for the direct measurement of a compound's ability to inhibit the enzymatic activity of a purified kinase.
Trustworthiness: The validity of any screening assay hinges on the inclusion of appropriate controls. In our kinase assay protocol, we include a "no-inhibitor" control (vehicle, typically DMSO) to define 100% kinase activity and a "no-enzyme" control to establish the background signal. A known, potent inhibitor of the target kinase should also be included as a positive control to validate the assay's sensitivity and dynamic range.
Detailed Protocol: In Vitro Kinase Inhibition Assay
This protocol is adapted for a generic serine/threonine kinase and can be modified for specific kinases of interest.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 2X kinase buffer containing 40 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, and 0.2 mg/mL BSA.
-
ATP Solution: Prepare a 2X ATP solution in kinase buffer. The final concentration should be at the Km for the specific kinase being tested.
-
Substrate Solution: Prepare a 2X solution of a suitable peptide or protein substrate in kinase buffer.
-
Test Compounds: Prepare a dilution series of the this compound derivatives in 100% DMSO. A typical starting concentration is 10 mM.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the diluted test compounds or controls (DMSO for 100% activity, known inhibitor for positive control) to the appropriate wells.
-
Add 23 µL of the 2X kinase/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 25 µL of the 2X ATP solution to each well.[8]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., a high concentration of EDTA).
-
-
Detection:
-
The method of detection will depend on the assay format. Common methods include:
-
Radiometric Assays: Using [γ-³²P]ATP and quantifying the incorporation of the radioactive phosphate into the substrate.[9]
-
Fluorescence-Based Assays: Using technologies like fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).[]
-
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all wells.
-
Normalize the data to the "no-inhibitor" control (0% inhibition) and the positive control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Part 2: Secondary Cellular Screening - Assessing Potency and Cytotoxicity
Expertise & Experience: A compound that is potent in a biochemical assay may not be effective in a cellular context due to factors like poor membrane permeability or rapid metabolism.[11] Therefore, it is crucial to transition from a purified system to a more complex, cell-based model. A cell proliferation assay is a robust method to determine if the target inhibition observed biochemically translates to a functional anti-proliferative effect in a relevant cancer cell line.
Trustworthiness: To ensure that the observed anti-proliferative effects are due to the specific inhibition of the intended target rather than general toxicity, a cytotoxicity assay should be run in parallel. The MTT assay is a widely used, reliable method for assessing cell viability.[12][13] It measures the metabolic activity of cells, which is an indicator of cell health.
Detailed Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing the effect of compounds on cell viability.[14][15]
-
Cell Seeding:
-
Seed a cancer cell line relevant to the kinase target in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).[13]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound derivatives in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls (vehicle control, positive control).
-
Incubate for a specified period, typically 72 hours.[15]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[12]
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[13] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
-
Comparative Data Analysis
The data generated from the in vitro assays should be compiled into a clear, comparative format. This allows for the direct assessment of the SAR and the identification of the most promising derivatives for further development.
Table 1: Comparative In Vitro Activity of this compound Derivatives
| Compound ID | Target Kinase IC₅₀ (nM) | Cell Line GI₅₀ (nM) | Therapeutic Index (GI₅₀ / IC₅₀) |
| Parent Scaffold | 15,000 | > 50,000 | - |
| Derivative A | 25 | 150 | 6.0 |
| Derivative B | 550 | 2,000 | 3.6 |
| Derivative C | 15 | 800 | 53.3 |
| Reference Drug | 50 | 250 | 5.0 |
Interpretation: In this hypothetical dataset, Derivative A shows good biochemical and cellular potency. Derivative C, while highly potent biochemically, has a reduced effect in the cellular assay, suggesting potential issues with cell permeability or efflux. The therapeutic index provides a preliminary measure of selectivity; a higher value is generally desirable.
Conclusion and Future Directions
This guide has outlined a robust and logical workflow for the initial in vitro characterization of novel compounds derived from the this compound scaffold. By following a tiered screening cascade, researchers can efficiently identify derivatives with promising therapeutic potential.
Compounds that demonstrate high potency in both biochemical and cellular assays, coupled with a favorable therapeutic index, should be prioritized for further investigation. The next steps in the drug discovery process would include selectivity profiling against a panel of related and unrelated kinases to assess off-target effects, followed by in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies and eventual progression to in vivo efficacy models.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- In vitro kinase assay. (2023). Protocols.io.
- Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2021). Semantic Scholar.
- MTT (Assay protocol). (2023). Protocols.io.
- Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). MDPI.
- Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (2020). MDPI.
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). MDPI.
- In vitro NLK Kinase Assay. (2018). Bio-protocol.
- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). ResearchGate.
- In vitro kinase assay. (2022). Bio-protocol.
- In vitro kinase assay v1. (2023). ResearchGate.
- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2023). MDPI.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
- Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). Journal of Pharmaceutical Technology and Clinical Pharmacy.
- High‐Throughput Screening for Kinase Inhibitors. (2005). Semantic Scholar.
- Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. (2022). MDPI.
- Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters.
- Design, synthesis, biological evaluation and molecular modelling of substituted pyrrolo[2,1-a]isoquinolinone derivatives: discovery of potent inhibitors of AChE and BChE. (2018). New Journal of Chemistry.
- SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. (2024). ResearchGate.
- Synthesis of 6-bromo-4-iodoquinoline. (2016). Atlantis Press.
- Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. (2025). Zeitschrift für Naturforschung C.
- This compound. (n.d.). MySkinRecipes.
- This compound, 95% Purity, C9H5BrFN, 1 gram. (n.d.). CP Lab Safety.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro kinase assay [protocols.io]
- 9. revvity.com [revvity.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
A Comparative Guide to the Synthetic Routes of Fluorinated Isoquinolines: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide to Navigating the Synthesis of Fluorinated Isoquinolines with Supporting Experimental Data.
The strategic incorporation of fluorine into the isoquinoline scaffold has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comparative analysis of the principal synthetic routes to fluorinated isoquinolines, offering field-proven insights and detailed experimental protocols to empower researchers in this critical area of drug discovery.
The Enduring Classics: Pictet-Spengler and Bischler-Napieralski Reactions
The Pictet-Spengler and Bischler-Napieralski reactions are foundational methods for the construction of the isoquinoline core. Their application to the synthesis of fluorinated analogues remains highly relevant, offering reliability and scalability.
The Pictet-Spengler Reaction: Building the Tetrahydroisoquinoline Core
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[1] This method is particularly advantageous when the aromatic ring is activated by electron-donating groups, a condition often met in the synthesis of medicinally relevant isoquinolines.
Causality in Experimental Choices: The choice of acid catalyst is critical and depends on the reactivity of the β-arylethylamine. For electron-rich systems, milder acids like trifluoroacetic acid (TFA) are often sufficient. However, for less activated, fluorinated precursors, stronger acids or superacids may be necessary to drive the electrophilic aromatic substitution.[2]
Experimental Protocol: Synthesis of a Fluorinated Tetrahydroisoquinoline via Pictet-Spengler Reaction
This protocol describes the synthesis of a 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline.
-
Amine Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-(3-fluorophenyl)ethan-1-amine in a suitable solvent such as dichloromethane (DCM) or toluene.
-
Aldehyde Addition: Add 1.1 equivalents of acetaldehyde to the solution.
-
Acid Catalysis: Slowly add 1.2 equivalents of trifluoroacetic acid (TFA) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired fluorinated tetrahydroisoquinoline.
Logical Relationship: Pictet-Spengler Reaction Mechanism
Sources
A Comparative Guide to Assessing the Purity of Synthesized 6-Bromo-3-fluoroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of synthetic intermediates is a cornerstone of reliable and reproducible outcomes. 6-Bromo-3-fluoroisoquinoline is a key heterocyclic building block, utilized in the synthesis of complex molecules for neurological and oncological drug discovery.[1][2] Its specific substitution pattern offers medicinal chemists avenues for structural modifications to enhance biological activity.[2] Consequently, the stringent assessment of its purity is paramount to ensure the integrity of subsequent synthetic steps and the validity of downstream biological data.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthesized this compound. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the rationale behind method selection, the anticipation of potential impurities based on a plausible synthetic route, and the interpretation of comparative data.
Understanding the Impurity Profile: A Hypothetical Synthetic Approach
To effectively assess the purity of this compound, one must first anticipate the potential impurities that may arise during its synthesis. While various synthetic routes to substituted isoquinolines exist, a common and logical approach is a modification of the Pomeranz–Fritsch reaction. A plausible synthesis for this compound could start from 4-bromo-2-fluorobenzaldehyde and aminoacetaldehyde dimethyl acetal.
Based on this hypothetical synthesis, a range of potential impurities can be predicted:
-
Unreacted Starting Materials: Residual 4-bromo-2-fluorobenzaldehyde and aminoacetaldehyde dimethyl acetal.
-
Intermediates: Incomplete cyclization or side reactions could lead to the presence of Schiff base intermediates.
-
Isomeric Byproducts: Depending on the precise reaction conditions, trace amounts of other positional isomers of bromo-fluoroisoquinoline could potentially form.
-
Reagent-Derived Impurities: Impurities from reagents used in the synthesis, such as residual acid catalyst or dehydrating agents.
-
Degradation Products: The isoquinoline ring is relatively stable, but harsh reaction or workup conditions could lead to degradation.
-
Residual Solvents: Solvents used during the reaction and purification (e.g., toluene, dichloromethane, ethyl acetate) may be present in the final product.
Comparative Analysis of Purity Assessment Methods
A multi-pronged analytical approach is essential for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are complementary techniques that provide a holistic view of the sample's purity.
| Analytical Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase, with UV detection. | High resolution and sensitivity for non-volatile and thermally labile compounds. Excellent for quantitative analysis of the main component and non-volatile impurities. | May require reference standards for impurity identification. Not suitable for highly volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. | Excellent for the detection and identification of volatile impurities, including residual solvents. High sensitivity and specificity. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. | Provides detailed structural information for the main component and any detectable impurities. Quantitative NMR (qNMR) can determine absolute purity without a specific reference standard for the analyte. | Lower sensitivity compared to chromatographic methods for trace impurities. Complex mixtures can lead to overlapping signals. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative determination of this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
Gradient Program:
-
Start with 70% A, hold for 2 minutes.
-
Ramp to 30% A over 15 minutes.
-
Hold at 30% A for 5 minutes.
-
Return to 70% A over 1 minute and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of residual solvents and other volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
Column:
-
DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas:
-
Helium at a constant flow of 1.0 mL/min
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp to 250 °C at 15 °C/min.
-
Hold at 250 °C for 5 minutes.
Injector Temperature: 250 °C Transfer Line Temperature: 280 °C Ion Source Temperature: 230 °C Mass Range: 35-550 amu
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound.
-
Dissolve in 1 mL of a high-purity solvent known to be absent in the synthesis, such as acetone or methanol.
-
Inject 1 µL of the solution.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This method provides an absolute purity assessment without the need for a specific reference standard of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Internal Standard:
-
A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.
Solvent:
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), ensuring the solvent does not contain peaks that interfere with the analyte or internal standard signals.
Procedure:
-
Accurately weigh a specific amount of the synthesized this compound and the internal standard into a clean NMR tube.
-
Add a known volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay, sufficient number of scans).
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Illustrative Data and Comparison
To facilitate a clear comparison, the following table summarizes hypothetical quantitative data for a synthesized batch of this compound, showcasing the type of results obtained from each analytical method.
| Analytical Method | Parameter | Result | Interpretation |
| HPLC-UV | Peak Area % of this compound | 98.5% | High purity with respect to non-volatile impurities. |
| Peak Area % of 4-bromo-2-fluorobenzaldehyde | 0.8% | Minor unreacted starting material present. | |
| Peak Area % of Unknown Impurity 1 | 0.5% | An unknown, likely non-volatile, impurity is present. | |
| Peak Area % of Unknown Impurity 2 | 0.2% | A second minor, unknown non-volatile impurity. | |
| GC-MS | Peak Area % of this compound | >99% (relative to other volatiles) | The sample is largely free of volatile impurities. |
| Identification of Volatiles | Toluene (trace), Ethyl Acetate (trace) | Trace amounts of residual solvents from reaction and purification remain. | |
| ¹H qNMR | Absolute Purity | 98.2% w/w | The absolute purity is high, consistent with HPLC data, and accounts for any non-UV active or non-volatile impurities. |
| Identified Impurities | 4-bromo-2-fluorobenzaldehyde (~0.7%), Residual ethyl acetate | Confirms the presence of the starting material and a residual solvent. |
Visualization of Workflows
Caption: Workflow for the synthesis and purity assessment of this compound.
Conclusion and Recommendations
The meticulous assessment of purity for synthesized this compound is a critical step that underpins the reliability of subsequent research and development activities. A combination of HPLC, GC-MS, and NMR spectroscopy provides a comprehensive and robust evaluation of purity.
-
HPLC-UV is the workhorse for routine quantitative purity assessment of the main product and non-volatile impurities.
-
GC-MS is indispensable for the detection and identification of volatile impurities that are not amenable to HPLC analysis.
-
NMR spectroscopy , particularly qNMR, offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the analyte, along with valuable structural information.
For researchers and drug development professionals, it is recommended to employ at least two of these orthogonal techniques to ensure a high degree of confidence in the purity of synthesized this compound. This multi-faceted approach to purity assessment is a hallmark of scientific rigor and is essential for the successful advancement of new chemical entities.
References
- BenchChem. A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline. Accessed January 7, 2026. Link
- MySkinRecipes. This compound. Accessed January 7, 2026. Link
- ChemicalBook. Isoquinoline, 6-broMo-7-fluoro-(1258833-80-5) 1H NMR spectrum. Accessed January 7, 2026. Link
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Accessed January 7, 2026. Link
- Quick Company. A Process For The Synthesis Of 4 Fluoro Isoquinoline. Accessed January 7, 2026. Link
- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Accessed January 7, 2026. Link
- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Accessed January 7, 2026. Link
- CymitQuimica. CAS 891785-30-1: this compound. Accessed January 7, 2026. Link
- CP Lab Safety. This compound, 95% Purity, C9H5BrFN, 1 gram. Accessed January 7, 2026. Link
- Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Accessed January 7, 2026. Link
- PubChem. 6-Bromo-3-hydroxyisoquinoline. Accessed January 7, 2026. Link
- Fluorochem. 6-BROMO-3-FLUOROQUINOLINE. Accessed January 7, 2026. Link
- ResearchGate. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Accessed January 7, 2026. Link
- PubMed. High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Accessed January 7, 2026. Link
- PubMed. Methods of isolation and determination of isoquinoline alkaloids. Accessed January 7, 2026. Link
- ChemCon GmbH. Identity determination and purity testing. Accessed January 7, 2026. Link
- NIH. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). Accessed January 7, 2026. Link
Sources
The Fluorine Advantage: A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Isoquinolines in Drug Discovery
For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged starting point in the quest for novel therapeutics. Its presence in a multitude of biologically active natural products and FDA-approved drugs speaks to its remarkable versatility.[1][2] However, the journey from a promising isoquinoline-based hit to a clinical candidate is fraught with challenges, paramount among them being the optimization of its drug-like properties. One of the most powerful strategies in the medicinal chemist's toolkit is the selective incorporation of fluorine.[3]
This guide provides an in-depth, head-to-head comparison of fluorinated and non-fluorinated isoquinolines, moving beyond theoretical principles to deliver actionable, data-driven insights. We will dissect the profound impact of this small but mighty atom on the physicochemical properties, biological activity, and metabolic fate of isoquinoline derivatives, supported by experimental data and detailed protocols to empower your own research endeavors.
The Rationale for Fluorination: More Than Just a Hydrogen Mimic
The strategic substitution of hydrogen with fluorine is far more than an isosteric replacement. Fluorine's unique electronic properties—its high electronegativity and the strength of the carbon-fluorine (C-F) bond—impart transformative effects on a molecule's profile.[3][4] These changes can manifest in several key areas crucial for drug development:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. By "blocking" metabolically vulnerable sites, fluorination can extend a compound's half-life and improve its bioavailability.[5][6]
-
Modulated Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can lower the basicity (pKa) of nearby nitrogen atoms in the isoquinoline core. This alteration of the molecule's ionization state at physiological pH can profoundly influence its solubility, permeability, and target engagement.[5][7] The effect on lipophilicity (LogP) is context-dependent; while a single fluorine atom can either increase or decrease lipophilicity, polyfluorination often leads to a decrease.[5][8]
-
Improved Binding Affinity and Selectivity: The introduction of fluorine can create novel, favorable interactions with biological targets. These can range from hydrogen bonds and dipole-dipole interactions to orthogonal multipolar interactions with protein backbone carbonyls, leading to enhanced potency and selectivity.[5][9]
Head-to-Head Comparison: A Data-Driven Analysis
To illustrate the tangible effects of fluorination, let's examine comparative data for isoquinoline derivatives.
Physicochemical and Biological Properties of Isoquinoline-Based PARP Inhibitors
A compelling example can be found in a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives developed as PARP inhibitors. The following table provides a direct comparison between a non-fluorinated parent compound and its 7-fluoro substituted analog.
| Compound | Substitution (R) | pKa (Predicted) | clogP (Predicted) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | >10,000 | 800 |
Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors. pKa and clogP values are predicted using computational models.[5]
Analysis of the Data:
-
Basicity (pKa): The introduction of the electron-withdrawing fluorine atom at the 7-position lowers the predicted pKa from 6.8 to 6.5.[5] This seemingly small change can alter the proportion of the ionized versus neutral form of the molecule at physiological pH, which in turn affects its ability to cross cell membranes and interact with its target.
-
Lipophilicity (clogP): In this instance, fluorination leads to a modest increase in the calculated logP, suggesting a slight enhancement in lipophilicity.[5]
-
Biological Potency (IC50): While both compounds are weak inhibitors of PARP1, the fluorinated analog 1b shows a 1.5-fold improvement in potency against PARP2 (IC50 of 800 nM vs. 1200 nM for the non-fluorinated parent).[5] This highlights the nuanced yet significant impact that a single fluorine atom can have on target engagement, where subtle electronic alterations can translate into improved biological activity.[5]
Case Study: Kinase Inhibition and the PI3K/Akt/mTOR Pathway
The isoquinoline scaffold is a prominent feature in many kinase inhibitors.[1] The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10][11] Consequently, it is a major target for cancer drug discovery.
The electronegative nature of fluorine can be leveraged to form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues within the ATP-binding pocket of kinases, thereby enhancing inhibitory activity.[5]
Below is a conceptual diagram of the PI3K/Akt/mTOR signaling pathway, illustrating the point of intervention for isoquinoline-based inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of isoquinoline derivatives.
Experimental Protocols for Comparative Evaluation
To ensure the scientific integrity and reproducibility of any head-to-head comparison, standardized and meticulously detailed experimental protocols are paramount. The following sections provide step-by-step methodologies for key assays used to evaluate and compare the performance of fluorinated and non-fluorinated isoquinolines.
Experimental Workflow for Comparative Analysis
The following diagram outlines a streamlined workflow for the comprehensive evaluation and comparison of fluorinated and non-fluorinated isoquinoline analogs.
Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated isoquinolines.
Protocol 1: Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay is fundamental for assessing a compound's susceptibility to phase I metabolism, primarily by CYP enzymes.[12][13]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compounds (fluorinated and non-fluorinated isoquinolines), 10 mM stock in DMSO
-
0.1 M Phosphate Buffer, pH 7.4
-
NADPH Regenerating System (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2)
-
Ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis)
-
96-well incubation plates
-
Incubator/shaker set to 37°C
Procedure:
-
Compound Preparation: Prepare a 1 µM working solution of each test compound in 0.1 M phosphate buffer.
-
Microsome Preparation: Thaw HLM on ice. Prepare a microsomal protein suspension in 0.1 M phosphate buffer to achieve a final concentration of 0.5 mg/mL in the incubation mixture.
-
Pre-incubation: In a 96-well plate, add the microsomal suspension and the test compound working solution. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The final incubation volume is typically 200 µL.
-
Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point represents the initial compound concentration.
-
Sample Processing: Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression of the initial linear phase of the curve.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL) .
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)
This protocol describes a common method to determine the potency of a compound in inhibiting a specific kinase, in this case, a PI3K isoform.[14][15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Materials:
-
Recombinant human PI3Kα enzyme
-
PI(4,5)P2 substrate
-
ATP
-
Test compounds (fluorinated and non-fluorinated isoquinolines), 10 mM stock in DMSO
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in 100% DMSO. Subsequently, dilute these into the Kinase Assay Buffer.
-
Enzyme and Substrate Preparation: Prepare a solution of the PI3Kα enzyme and the PI(4,5)P2 substrate in the Kinase Assay Buffer.
-
Assay Setup: In a 384-well plate, add the serially diluted compounds or DMSO control.
-
Pre-incubation: Add the enzyme/substrate mixture to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km for the enzyme.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) to determine the IC50 value.
Conclusion: A Powerful Tool for Rational Drug Design
The strategic incorporation of fluorine into the isoquinoline scaffold is a potent and versatile tool for modulating key drug-like properties. As demonstrated through comparative data and established principles, fluorination can significantly influence physicochemical characteristics such as basicity and lipophilicity, enhance metabolic stability by blocking sites of oxidative metabolism, and improve biological potency through favorable interactions with target proteins.[6][16][17]
However, the effects of fluorination are highly dependent on the position and degree of substitution, necessitating a careful and systematic evaluation of each analog. The experimental protocols and comparative framework presented in this guide provide researchers with a robust system for the rational design and development of next-generation isoquinoline-based therapeutics with optimized efficacy and safety profiles. By understanding the underlying causality of fluorine's effects and employing rigorous, self-validating experimental systems, the path from a promising lead to a successful drug can be navigated with greater confidence and precision.
References
- BenchChem. (2025).
- BenchChem. (2025). A Head-to-Head Comparison of Fluorinated vs.
- MDPI. (2025).
- PubMed Central. (n.d.). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors.
- Promega Corporation. (n.d.). PI3K(p110δ/p85α) Kinase Assay.
- BenchChem. (2025). Application Notes and Protocols for PI3K-IN-41: In Vitro Studies.
- BenchChem. (2025).
- BenchChem. (2025). Fluorinated vs.
- ResearchGate. (n.d.).
- Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
- BenchChem. (2025). Fluorine in drug discovery: Role, design and case studies.
- BenchChem. (2025).
- MDPI. (n.d.).
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
- ResearchGate. (2021). Physicochemical properties of novel derivatives of norfloxacin: solubility and pKa.
- OUCI. (n.d.). Case studies of fluorine in drug discovery.
- PubMed. (n.d.).
- BenchChem. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery.
- Journal of Chemistry. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. [Link]
- ResearchGate. (n.d.).
- Springer Nature Experiments. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of 14-O-acetylneoline and Its Analogs.
- PubMed Central. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. [Link]
- MDPI. (n.d.).
- Springer Nature Experiments. (n.d.). Measuring PI3K Lipid Kinase Activity.
- ResearchGate. (2018).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (n.d.). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.
- ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
- YouTube. (2020). target proteins & x-ray crystallography. [Link]
- ResearchGate. (n.d.).
- PubMed. (n.d.).
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
- PubMed Central. (2024). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. [Link]
- UF Health Cancer Center. (n.d.). X-Ray Crystallography. [Link]
- PubMed Central. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids.
- PubMed Central. (2020). Protein X-ray Crystallography and Drug Discovery. [Link]
- The Journal of Science and Practice of Pharmacy. (n.d.). Thermodynamics of the Solubility of Some Fluoroquinolones in n- Butanol.
- NCBI. (n.d.).
- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
- MDPI. (2024).
- Juniper Publishers. (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines.
- ACS Publications. (2017).
- NIH. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. promega.es [promega.es]
- 15. merckmillipore.com [merckmillipore.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
A Spectroscopic Guide to the Differentiation of 6-Bromo-3-fluoroisoquinoline Isomers
Introduction
In the fields of medicinal chemistry and materials science, the precise structural characterization of heterocyclic compounds is paramount. Isoquinoline derivatives, in particular, form the backbone of numerous pharmaceuticals and functional materials, where even minor changes in substituent positioning can drastically alter biological activity or physical properties.[1][2] 6-Bromo-3-fluoroisoquinoline is a key synthetic intermediate whose utility is defined by the specific arrangement of its halogen substituents.[1][3] Positional isomers, such as 3-Bromo-6-fluoroisoquinoline or 6-Bromo-7-fluoroisoquinoline, while sharing the same molecular formula, possess unique electronic and steric profiles. This guide provides an in-depth spectroscopic comparison, offering researchers the analytical tools to unambiguously differentiate these critical isomers.
We will explore a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind the spectral differences will be explained, grounded in fundamental physicochemical principles, to provide not just data, but a logical framework for structural elucidation.
Isomers Under Comparison
The primary focus of this guide is the differentiation of key positional isomers of bromo-fluoroisoquinoline. The distinct placement of the electron-withdrawing fluorine atom and the bulky bromine atom creates unique spectroscopic fingerprints.
Figure 1: Key positional isomers of bromo-fluoroisoquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural assignment of these isomers. The chemical shifts (δ) and spin-spin coupling constants (J) provide a detailed map of the molecular connectivity.
¹⁹F NMR Spectroscopy: The Primary Differentiator
Given the presence of fluorine, ¹⁹F NMR is an exceptionally sensitive and direct method for distinguishing between isomers where the fluorine's position changes.
Expertise & Causality: The chemical shift of a ¹⁹F nucleus is highly sensitive to its electronic environment, spanning a range of over 400 ppm.[4][5] Attaching fluorine to the pyridine ring (position 3) versus the benzene ring (positions 6 or 7) places it in a vastly different electronic landscape, leading to large, unambiguous differences in chemical shift. Fluorine at the C-3 position will be influenced by the adjacent nitrogen atom, while fluorine at C-6 or C-7 will be primarily affected by the fused aromatic system.
Expected Spectral Data:
| Isomer | Expected ¹⁹F Chemical Shift Range (ppm) | Expected Multiplicity | Key Couplings |
| This compound | More Downfield | Doublet of doublets (dd) | ³J(F,H4), ⁴J(F,H1) |
| 3-Bromo-6-fluoroisoquinoline | More Upfield | Doublet of doublets (dd) | ³J(F,H5), ³J(F,H7) |
| 6-Bromo-7-fluoroisoquinoline | More Upfield | Doublet (d) | ³J(F,H8) |
Analysis:
-
Chemical Shift: The 3-fluoro isomer is expected to resonate at a significantly different chemical shift compared to the 6-fluoro and 7-fluoro isomers.
-
Coupling: The multiplicity pattern is diagnostic. The 3-fluoro isomer will show coupling to the protons on the pyridine ring (H1 and H4), while the 6-fluoro isomer will couple to protons on the benzene ring (H5 and H7). The 7-fluoro isomer would primarily show a large coupling to H8.
¹H NMR Spectroscopy: Confirming Connectivity
¹H NMR complements ¹⁹F data by revealing the proton environment and confirming H-F couplings.
Expertise & Causality: The substitution pattern dictates the chemical shifts and coupling patterns of the remaining five aromatic protons. The nitrogen atom in the isoquinoline ring deshields adjacent protons (H1 and H3).[6] The electron-withdrawing nature of both fluorine and bromine will further deshield nearby protons. The key to differentiation lies in the observed coupling constants, particularly the through-bond J-couplings between protons and the fluorine atom.
Expected ¹H NMR Spectral Features:
| Isomer | H1 Proton | H4 Proton | H5 Proton | H7 Proton | H8 Proton |
| 6-Bromo-3-fluoro | Doublet (⁴J(H,F)) | Doublet (³J(H,F)) | Doublet (³J(H,H7)) | Doublet of doublets (³J(H,H5), ⁴J(H,H8)) | Singlet-like (d) |
| 3-Bromo-6-fluoro | Singlet-like (s) | Singlet-like (s) | Doublet (³J(H,F)) | Doublet of doublets (³J(H,F), ⁴J(H,H5)) | Doublet (⁴J(H,H5)) |
| 6-Bromo-7-fluoro | Singlet-like (s) | Singlet-like (s) | Singlet (s) | No Signal | Doublet (³J(H,F)) |
Analysis:
-
This compound: The most telling signals are from H1 and H4, which will be split by the fluorine at C3. The H4 proton will exhibit a larger ³J coupling compared to the ⁴J coupling seen for H1.
-
3-Bromo-6-fluoroisoquinoline: The protons on the pyridine ring (H1, H4) will appear as singlets or narrow doublets, lacking the large coupling to fluorine. Instead, protons H5 and H7 on the benzene ring will show clear coupling to the C6-fluorine.
-
6-Bromo-7-fluoroisoquinoline: This isomer is distinguished by having only one proton (H5) on the benzene ring that does not couple to fluorine, which would likely appear as a singlet. The H8 proton would show a clear doublet due to coupling with the adjacent fluorine.[7]
¹³C NMR Spectroscopy: A Final Confirmation
While ¹H and ¹⁹F NMR are often sufficient, ¹³C NMR provides definitive evidence, especially through the observation of large, one-bond C-F coupling constants.
Expertise & Causality: Carbon chemical shifts are spread over a wide range (~200 ppm), making it likely that all nine carbons will be resolved.[8] The most diagnostic feature is the carbon directly attached to fluorine, which will appear as a doublet with a very large one-bond coupling constant (¹J(C,F) ≈ 240-260 Hz). The position of this doublet immediately identifies the site of fluorination. The carbon attached to bromine will also have its chemical shift influenced by the heavy atom effect.[9][10]
Expected ¹³C NMR Spectral Features:
| Isomer | Key Diagnostic Signal |
| This compound | Large doublet (¹J(C,F) ≈ 250 Hz) for C3. |
| 3-Bromo-6-fluoroisoquinoline | Large doublet (¹J(C,F) ≈ 250 Hz) for C6. |
| 6-Bromo-7-fluoroisoquinoline | Large doublet (¹J(C,F) ≈ 250 Hz) for C7. |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition, with a particularly powerful diagnostic feature for brominated compounds.
Expertise & Causality: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion (M). Any fragment containing the bromine atom will also exhibit this pattern. This allows for the confident identification of bromine-containing compounds.[11]
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): All isomers will have the same molecular formula, C₉H₅BrFN, and thus the same molecular weight.
-
Isotopic Pattern: A distinct "doublet" of peaks will be observed for the molecular ion:
-
M peak: corresponding to the molecule with the ⁷⁹Br isotope.
-
M+2 peak: corresponding to the molecule with the ⁸¹Br isotope.
-
The intensity of the M and M+2 peaks will be approximately equal (1:1 ratio).[11]
-
-
Fragmentation: While the molecular ion will be identical, the fragmentation patterns may show subtle differences upon electron ionization due to the different stabilities of the intermediates formed after initial bond cleavage. However, distinguishing isomers based on fragmentation alone can be challenging and is less definitive than NMR.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of functional groups and can offer complementary evidence for isomer identification.[6]
Expertise & Causality: The positions of the C-F and C-Br stretching vibrations, as well as the aromatic C-H out-of-plane bending patterns, are influenced by the substitution pattern on the isoquinoline core.
Expected IR Data:
| Vibrational Mode | Wavenumber (cm⁻¹) | Isomer-Specific Information |
| Aromatic C=C/C=N Stretch | 1620-1450 | The pattern of these bands can be subtly different for each isomer. |
| C-F Stretch | 1250-1050 | The exact position is sensitive to the electronic environment. A C-F bond on the pyridine ring (3-fluoro) may have a different frequency than one on the benzene ring (6- or 7-fluoro). |
| C-Br Stretch | 650-550 | Typically a weaker band, but its presence is confirmatory. |
| C-H Out-of-Plane Bending | 900-700 | The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings. For example, the number of adjacent free protons dictates the bending frequencies. |
Analysis: The most reliable use of IR is to compare the fingerprint region (< 1000 cm⁻¹) of an unknown sample against an authentic reference standard of each isomer. The C-H out-of-plane bending patterns are often the most telling feature in this region for differentiating positional isomers.
Summary of Differentiating Features
| Technique | Key Differentiating Feature |
| ¹⁹F NMR | Most definitive. Large, unambiguous chemical shift differences between isomers. |
| ¹H NMR | Diagnostic H-F coupling patterns and unique chemical shifts for protons adjacent to halogens. |
| ¹³C NMR | Position of the large C-F doublet (¹J(C,F)) directly identifies the fluorinated carbon. |
| Mass Spec | Confirms molecular formula and presence of one bromine atom via the ~1:1 M/M+2 isotopic pattern. Not a primary tool for differentiating positional isomers. |
| IR Spec | Differences in the fingerprint region, particularly C-H out-of-plane bending patterns. Best used with reference standards. |
Experimental Protocols
The following protocols describe standardized methods for acquiring high-quality spectroscopic data.
NMR Data Acquisition Workflow
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
1. NMR Sample Preparation:
-
Accurately weigh the appropriate amount of the isoquinoline sample.[12]
-
Select a deuterated solvent in which the sample is fully soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is a common choice.[12]
-
Dissolve the sample in 0.6-0.7 mL of the solvent in a clean vial before transferring to a 5 mm NMR tube.
-
Cap the NMR tube securely.
2. ¹H, ¹³C, and ¹⁹F NMR Acquisition:
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.[12]
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
¹H Parameters: Use a standard one-pulse sequence with a spectral width of ~15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds.
-
¹³C Parameters: Use a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are required.[8][12]
-
¹⁹F Parameters: Use a standard one-pulse sequence, often with proton decoupling. The spectral width should be large enough (~250 ppm) to encompass the expected chemical shifts.
-
Referencing: Reference ¹H and ¹³C spectra to the residual solvent peak or internal TMS (0 ppm).[8] Reference ¹⁹F spectra to an external or internal standard like CFCl₃ (0 ppm).
Mass Spectrometry Protocol
-
Instrumentation: Use a mass spectrometer with Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Cold-Spray Ionization (CSI) for accurate mass determination of the molecular ion.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Acquire a full scan spectrum over a mass range that includes the expected molecular weight (226 g/mol ). Ensure the resolution is high enough to clearly resolve the M and M+2 peaks.
Infrared (IR) Spectroscopy Protocol
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation: If using ATR, place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal first. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[6]
References
- Chambers, R. D., et al. (2005). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate.
- Supporting Information for Wiley-VCH. (2007). Wiley Online Library.
- Fekete, O., et al. (2016). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 21(11), 1561. MDPI.
- Kisiel, Z., et al. (2003). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. ResearchGate.
- Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate.
- This compound. MySkinRecipes.
- Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate.
- 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry.
- 2-FLUOROQUINOLINE - Optional[19F NMR]. SpectraBase.
- 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu.
- Isoquinoline. Wikipedia.
- 19Flourine NMR. University of Ottawa.
- ISOQUINOLINE. Ataman Kimya.
- Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2). ResearchGate.
- Fluorine NMR. University of Washington.
- Isoquinoline. NIST WebBook.
- 3-BROMO-6-FLUORO-8-NITROQUINOLINE. SpectraBase.
- 4-Bromo-6-fluoroisoquinoline. MySkinRecipes.
- 6-Bromo-3-hydroxyisoquinoline. PubChem.
- Isoquinoline.pptx. Slideshare.
- UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate.
- 1H NMR Chemical Shifts. Organic Chemistry Data.
- Isoquinoline, 6-broMo-7-fluoro-. ChemBK.
- Supporting Information. The Royal Society of Chemistry.
- Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
- The oa-TOF mass spectra of the major bromine-containing peaks. ResearchGate.
- This compound, 95% Purity, C9H5BrFN, 1 gram. CP Lab Safety.
- SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES. ResearchGate.
- Quinoline, 6-bromo-. NIST WebBook.
- Bromo pattern in Mass Spectrometry. YouTube.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. CAS 891785-30-1: this compound | CymitQuimica [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. biophysics.org [biophysics.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Isoquinoline, 6-broMo-7-fluoro-(1258833-80-5) 1H NMR spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal of 6-Bromo-3-fluoroisoquinoline: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds is a matter of paramount importance. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Bromo-3-fluoroisoquinoline (CAS No. 891785-30-1), a halogenated isoquinoline derivative utilized in pharmaceutical and agrochemical research.[1] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Given its structure as a brominated and fluorinated isoquinoline, this compound should be presumed to possess hazardous properties. Based on data from similar compounds such as 6-Bromoquinoline and 6-Bromo-7-fluoroquinoline, the primary hazards are likely to include:
-
Skin and Eye Irritation: Direct contact may cause irritation or burns.[2]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[2][3]
-
Toxicity: While specific data is unavailable, many halogenated organic compounds are toxic if ingested, inhaled, or absorbed through the skin.[4][5]
-
Environmental Hazard: Halogenated compounds can be persistent in the environment and toxic to aquatic life.[6]
Therefore, all handling and disposal procedures must be conducted with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile rubber gloves. For extensive handling, consider double gloving. | To prevent skin contact and absorption. Check glove manufacturer's compatibility chart for halogenated compounds. |
| Eye Protection | ANSI-approved chemical splash goggles. | To protect eyes from splashes of solutions or solid particles. |
| Lab Coat | A fully buttoned lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside a fume hood or if there is a risk of aerosolization. | To prevent inhalation of hazardous dust or vapors. Consult your institution's EHS for respirator program requirements. |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
For a small spill (that can be cleaned up in 10 minutes):
-
Evacuate and Ventilate: If safe to do so, restrict access to the spill area and ensure adequate ventilation, preferably within a chemical fume hood.
-
Absorb: Cover the spill with an inert absorbent material such as sand, silica gel, or a commercial chemical absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
For a large spill:
-
Evacuate Immediately: Alert others in the vicinity and evacuate the area.
-
Activate Emergency Response: Contact your institution's EHS or emergency response team.
-
Provide Information: Be prepared to provide the name of the chemical, the quantity spilled, and any other relevant information to the emergency responders.
Disposal Protocol for this compound
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. This compound waste should be collected in a dedicated container for halogenated organic waste .
-
Rationale: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.
Step 2: Containerization
Select a waste container that is compatible with this compound.
-
Container Type: A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended. Avoid metal containers, as some halogenated compounds can degrade to form acids that corrode metal.
-
Condition: The container must be in good condition, free of cracks or leaks.
-
Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion.
Step 3: Labeling
Properly label the waste container as soon as the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The hazard characteristics (e.g., "Toxic," "Irritant")
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA must adhere to the following requirements:
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Secondary Containment: The waste container should be placed in a secondary container, such as a plastic tub, to contain any potential leaks.
-
Segregation: Store the halogenated waste away from incompatible materials, particularly strong oxidizing agents.
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.
Step 5: Arranging for Disposal
Once the waste container is full or has been in the SAA for the maximum allowable time (consult your EHS for specific time limits), arrange for its collection by your institution's hazardous waste management service. Do not attempt to transport the waste yourself.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- MySkinRecipes. This compound.
- CP Lab Safety. This compound, 95% Purity, C9H5BrFN, 1 gram.
- Advanced ChemBlocks, Inc. 6-Bromo-7-fluoro-isoquinoline - Free SDS search.
- 4-Bromo-6-fluoroquinoline - SAFETY DATA SHEET. (2023).
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.
- American Chemical Society. Hazardous Waste and Disposal Considerations.
- OSHA.com. How to Safely Handle Dangerous Substances in the Workplace.
- U.S. Environmental Protection Agency. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.
Sources
A Senior Application Scientist's Guide to Handling 6-Bromo-3-fluoroisoquinoline
As researchers and drug development professionals, our work with novel heterocyclic compounds like 6-Bromo-3-fluoroisoquinoline (CAS No. 891785-30-1) is foundational to innovation in medicine and material science[1]. However, the potential of this molecule is matched by the imperative for uncompromising safety. While comprehensive toxicological data for this specific compound is not extensively published, established principles of chemical safety and data from close structural analogs provide a clear and robust framework for its safe handling.
This guide moves beyond a simple checklist. It provides a procedural and logistical plan grounded in the principles of risk assessment and exposure mitigation. We will explore the why behind each recommendation, empowering you to work with confidence and, above all, safety.
Hazard Assessment: An Inferred Toxicology Profile
Lacking a specific Safety Data Sheet (SDS), we must infer the hazard profile of this compound from structurally related compounds. Halogenated isoquinolines and similar aromatic structures consistently present a clear set of risks that must be respected. Analogs such as 6-Bromo-3-hydroxyisoquinoline and 2-Bromo-3-fluorobenzaldehyde are classified as irritants and acute toxicants[2][3].
Based on this data, we will operate under the assumption that this compound presents the following hazards:
| Inferred Hazard Class | GHS Hazard Statement | Rationale & Authoritative Source |
| Acute Toxicity (Oral, Inhalation, Dermal) | H302: Harmful if swallowedH332: Harmful if inhaledH312: Harmful in contact with skin | Based on analogs like 6-Bromo-1,2,3,4-tetrahydroquinoline and 6-Bromo-3-hydroxyisoquinoline which show acute toxicity across multiple exposure routes[3][4]. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | A common characteristic of bromo- and fluoro- substituted aromatic compounds[2][3][5]. Prolonged contact may defat the skin[6]. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact with eyes is likely to cause significant irritation, a consistent warning for related chemicals[2][3][5]. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory system, a known effect of similar compounds[3][5]. |
Thermal Decomposition: A critical, often overlooked hazard is the release of toxic gases upon combustion. In a fire, this compound is expected to decompose, releasing highly toxic and corrosive substances including carbon oxides (CO, CO2), hydrogen bromide (HBr), and hydrogen fluoride (HF)[2][7].
The Core Protocol: Personal Protective Equipment (PPE)
The foundation of safe handling is creating a barrier between you and the hazard. The following PPE is mandatory for all work involving this compound.
Eye and Face Protection: Non-Negotiable
-
Minimum Requirement: At all times, wear chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166[6][7]. Standard safety glasses are insufficient as they do not protect against splashes[8].
-
Enhanced Requirement: When handling quantities greater than a few grams or during any operation with a heightened risk of splashing (e.g., transfers, solution preparations), a face shield must be worn in addition to chemical splash goggles[9].
Skin & Body Protection: A Comprehensive Barrier
-
Laboratory Coat: A flame-retardant lab coat is required to protect against splashes and fire hazards. The coat should be fully buttoned with sleeves rolled down.
-
Gloves: Standard disposable nitrile gloves are the minimum requirement for incidental contact.
-
Causality: Halogenated organic compounds can permeate certain glove materials. Nitrile provides a suitable barrier for incidental contact, but it is not impervious.
-
Best Practice: For extended operations or when handling solutions, consider double-gloving with two pairs of nitrile gloves or wearing a more robust glove (e.g., Silver Shield) underneath an outer nitrile glove for dexterity[8]. Always inspect gloves for tears or pinholes before use. Remove and wash hands immediately after handling the material.
-
-
Apparel: Full-length pants and closed-toe shoes are mandatory. Exposed skin on the legs, ankles, or feet is a significant and unnecessary risk[8].
Respiratory Protection: Engineering Controls First
-
Primary Control: All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure[10]. Ensure the sash is at the lowest practical height.
-
Secondary Control: A NIOSH/MSHA or European Standard EN 149 approved respirator should be available for emergency situations, such as a spill or failure of the primary engineering controls[6][7][10]. Use of a respirator requires prior medical clearance and fit-testing[11].
Operational Plan: A Step-by-Step Workflow
Safe chemistry is as much about process as it is about protection. Follow this workflow for all operations.
Step 1: Preparation and Storage
-
Receiving: Upon receipt, date the container[12]. Store in a cool, dry, well-ventilated area away from direct sunlight and heat[6][13].
-
Segregation: Store this compound away from incompatible materials, particularly strong oxidizing agents[6][7][12]. Use secondary containment, such as a polyethylene tray, to contain any potential leaks[14].
-
Inventory: Keep quantities to a minimum, reflecting only what is needed for your immediate research goals[15].
Step 2: Handling and Use
-
Pre-use Check: Before bringing the material into the fume hood, ensure eyewash stations and safety showers are accessible and unobstructed[6][7].
-
Weighing: Conduct all weighing operations on a disposable weigh boat or paper inside the chemical fume hood to contain any airborne dust.
-
Transfers: Use spark-proof tools and take precautions against static discharge, as related compounds can be flammable[6][7]. When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Step 3: Spill and Emergency Response
-
Small Spills (in fume hood):
-
Ensure PPE is intact.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a designated, labeled hazardous waste container[2].
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside fume hood):
-
Evacuate the immediate area. Alert colleagues and your lab supervisor.
-
Prevent entry and contact emergency personnel (e.g., EH&S).
-
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2][10]. Seek medical attention[5].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[2][5]. Remove contact lenses if present and easy to do[7]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[2][5][10].
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting[10]. Seek immediate medical attention.
-
Step 4: Decontamination and Disposal
-
Waste Collection: All waste containing this compound, including contaminated gloves, weigh boats, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Waste Segregation: As a halogenated compound, this waste must be segregated from non-halogenated solvent waste streams[16].
-
Disposal: Dispose of all waste through your institution's approved hazardous waste disposal program. You must consult local, regional, and national regulations to ensure complete and accurate classification and disposal[6][7]. Do not discharge to the environment[10].
Workflow Visualization: Safe Handling Pathway
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. (2015-03-10). Retrieved from University of Washington, Environmental Health & Safety. [Link]
- Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from U.S. Department of Health and Human Services. [Link]
- Personal Protective Equipment Requirements for Laboratories. (n.d.). Retrieved from University of California, Santa Cruz, Environmental Health and Safety. [Link]
- Personal Protective Equipment | US EPA. (2025-09-12). Retrieved from U.S. Environmental Protection Agency. [Link]
- This compound. (n.d.).
- 6-Bromo-3-hydroxyisoquinoline | C9H6BrNO | CID 46739149. (n.d.).
- 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029. (n.d.).
- 6-Bromo-7-fluoro-isoquinoline - Free SDS search. (n.d.).
- Safe Handling and Storage of Chemicals. (n.d.). Retrieved from University of California, Irvine, Environmental Health & Safety. [Link]
- Chemical Storage Guidelines. (n.d.). Retrieved from University of California, San Diego, Environmental Health & Safety. [Link]
- Toxicology of the fluoroalkenes: review and research needs. (n.d.).
- Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).
- Toxicology of Some Fluoro-Organic Compounds. (1989-02-07).
- Chemical Compatibility and Storage. (n.d.). Retrieved from Case Western Reserve University, Environmental Health and Safety. [Link]
- Chemical Storage Guidelines. (n.d.).
Sources
- 1. This compound [myskinrecipes.com]
- 2. fishersci.fr [fishersci.fr]
- 3. 6-Bromo-3-hydroxyisoquinoline | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 13. downloads.ossila.com [downloads.ossila.com]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 15. lsu.edu [lsu.edu]
- 16. nottingham.ac.uk [nottingham.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
